Phenylmethylvinylchlorosilane
Description
The exact mass of the compound Chloro(methyl)(phenyl)(vinyl)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
chloro-ethenyl-methyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClSi/c1-3-11(2,10)9-7-5-4-6-8-9/h3-8H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXJAPJSIVGONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884965 | |
| Record name | Benzene, (chloroethenylmethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17306-05-7 | |
| Record name | (Chloroethenylmethylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17306-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinylmethyl(phenyl)chlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017306057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (chloroethenylmethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, (chloroethenylmethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethylphenylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | VINYLMETHYL(PHENYL)CHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57705U007P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Phenylmethylvinylchlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethylvinylchlorosilane (C₉H₁₁ClSi) is a valuable organosilicon compound characterized by the presence of phenyl, methyl, and vinyl groups attached to a silicon atom, along with a reactive chlorine atom.[1] This unique combination of functional groups makes it a versatile precursor in the synthesis of a wide array of silicon-containing molecules, including silicone polymers with tailored properties such as enhanced thermal stability and chemical resistance.[2] Its applications extend to surface modification, where it can impart hydrophobicity and improve adhesion, and as an intermediate in the production of high-performance adhesives, sealants, and coatings.[2] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying mechanisms, detailed experimental protocols, and key considerations for achieving high purity and yield.
Core Synthetic Pathways
The synthesis of this compound is primarily achieved through two well-established methodologies: the Grignard reaction and hydrosilylation. Each pathway offers distinct advantages and challenges, and the choice of method often depends on the availability of starting materials, desired scale, and required purity of the final product. A less common but industrially relevant approach, the direct process, will also be briefly discussed.
Pathway 1: The Grignard Reaction Approach
The Grignard reaction is a cornerstone of organometallic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, this pathway typically involves the reaction of a Grignard reagent with a suitable chlorosilane precursor. Two main variations of this approach are feasible:
-
Reaction of Vinylmagnesium Bromide with Dichloromethylphenylsilane.
-
Reaction of Phenylmagnesium Bromide with Vinylmethyldichlorosilane.
This guide will focus on the first variation, as dichloromethylphenylsilane is a common commercially available starting material.
Mechanism of the Grignard Reaction
The Grignard reaction with chlorosilanes proceeds via a nucleophilic substitution mechanism. The Grignard reagent, in this case, vinylmagnesium bromide (CH₂=CHMgBr), acts as a potent nucleophile, with the vinyl group carrying a partial negative charge. This nucleophile attacks the electrophilic silicon atom of dichloromethylphenylsilane. The reaction is typically conducted in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, which is crucial for stabilizing the Grignard reagent.[3][4]
The reaction in THF is known to be significantly faster than in diethyl ether. The mechanism is complicated by the Schlenk equilibrium, where the Grignard reagent exists as a mixture of diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species in solution. Both RMgX and R₂Mg can act as the nucleophile, and magnesium halides can also play a role as electrophilic catalysts.
The step-wise mechanism can be visualized as follows:
-
Nucleophilic Attack: The vinyl carbanion from the Grignard reagent attacks the silicon atom of dichloromethylphenylsilane.
-
Chloride Displacement: A chloride ion is displaced, forming a new silicon-vinyl bond and magnesium chlorobromide as a byproduct.
Controlling the stoichiometry is critical to favor the monosubstitution product, as the resulting this compound can potentially react with another equivalent of the Grignard reagent to form the divinylsilane. Performing the reaction at low temperatures and using a reverse addition (adding the Grignard reagent to the chlorosilane) can help to minimize this side reaction.[5]
Diagram of the Grignard Reaction Mechanism
Caption: Nucleophilic substitution of a chloride on dichloromethylphenylsilane by vinylmagnesium bromide.
Experimental Protocol: Grignard Synthesis
This protocol details the synthesis of this compound from dichloromethylphenylsilane and vinylmagnesium bromide. Crucially, all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from quenching the Grignard reagent. [1][3][4]
Materials:
-
Dichloromethylphenylsilane
-
Vinylmagnesium bromide solution (typically 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inert gas inlet is assembled.
-
Charging the Flask: The flask is charged with dichloromethylphenylsilane and anhydrous THF. The solution is cooled to 0 °C in an ice bath.
-
Addition of Grignard Reagent: The vinylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of dichloromethylphenylsilane over a period of 1-2 hours, maintaining the temperature at 0 °C. This reverse addition helps to minimize the formation of the disubstituted product.[5]
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.[6]
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[7][8] The boiling point of this compound is reported as 79-80 °C at 3-4 mmHg.[2]
| Parameter | Value | Reference |
| Boiling Point | 79-80 °C / 3-4 mmHg | [2] |
| Density | 1.040 g/mL at 20 °C | [2] |
Pathway 2: The Hydrosilylation Approach
Hydrosilylation is an atom-economical reaction that involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon triple bond in an alkyne.[4] For the synthesis of this compound, a plausible route is the hydrosilylation of phenylacetylene with dichloromethylsilane (MeSiHCl₂).
Mechanism of Hydrosilylation
The hydrosilylation of alkynes is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most common.[9] The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves the following key steps:[9]
-
Oxidative Addition: The hydrosilane oxidatively adds to the low-valent metal center (e.g., Pt(0)) to form a metal-hydrido-silyl intermediate.
-
Alkyne Coordination: The alkyne coordinates to the metal complex.
-
Migratory Insertion: The alkyne inserts into either the metal-hydride or the metal-silyl bond. The regioselectivity of this step determines the final product isomer.
-
Reductive Elimination: The resulting vinylsilane product is released from the metal center, regenerating the active catalyst.
The regioselectivity of the hydrosilylation of phenylacetylene can lead to two primary isomers: the α-adduct (gem-isomer) and the β-adduct (vicinal-isomer), which can exist as E or Z stereoisomers. The choice of catalyst and reaction conditions can influence the selectivity towards a particular isomer.[9] For instance, some ruthenium catalysts are known to favor the formation of α-vinylsilanes.
Diagram of the Chalk-Harrod Catalytic Cycle
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation of an alkyne.
Experimental Protocol: Hydrosilylation Synthesis
This protocol outlines the synthesis of this compound via the hydrosilylation of phenylacetylene with dichloromethylsilane.
Materials:
-
Phenylacetylene
-
Dichloromethylsilane
-
Hydrosilylation catalyst (e.g., Karstedt's catalyst)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask is equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet.
-
Charging the Flask: The flask is charged with phenylacetylene and anhydrous toluene.
-
Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the solution.
-
Addition of Silane: Dichloromethylsilane is added to the reaction mixture. The reaction is often exothermic and may require cooling to control the temperature.
-
Reaction: The reaction mixture is heated to a suitable temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by GC or NMR.
-
Purification: Upon completion, the reaction mixture is cooled to room temperature. The product is then isolated and purified by fractional distillation under reduced pressure.
| Parameter | Value |
| Typical Catalyst | Karstedt's Catalyst |
| Reactants | Phenylacetylene, Dichloromethylsilane |
| Product Isomers | α- and β-vinylsilanes |
Alternative Synthetic Pathway: The Direct Process
The "Direct Process," or Müller-Rochow process, is a major industrial method for the synthesis of organochlorosilanes. It involves the reaction of an organic halide with elemental silicon at high temperatures in the presence of a copper catalyst. While primarily used for the production of methylchlorosilanes, it can be adapted for the synthesis of phenylchlorosilanes by using chlorobenzene as the organic halide. This process typically yields a mixture of products, including diphenyldichlorosilane and phenyltrichlorosilane, which would then require further functionalization to obtain this compound. Due to the high temperatures and specialized equipment required, this method is generally not employed on a laboratory scale but is important for the industrial production of the precursors.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. The spectra will show characteristic signals for the phenyl, methyl, and vinyl protons and carbons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the distilled product, while MS will show the molecular ion peak and characteristic fragmentation pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the Si-Cl, C=C (vinyl), and aromatic C-H bonds.
Expected NMR Data:
| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Si-CH₃ | 0.5 - 1.0 (s) | -5 - 5 |
| Si-CH=CH₂ | 5.5 - 6.5 (m) | 130 - 140 |
| Si-Ph | 7.2 - 7.8 (m) | 125 - 140 |
Note: These are predicted ranges and actual values may vary. Experimental determination is necessary for accurate characterization. A ¹³C NMR spectrum is available on PubChem for reference.[1]
Safety Considerations
Chlorosilanes, including this compound, are reactive and hazardous compounds. They are corrosive and react readily with moisture, including atmospheric humidity, to release hydrochloric acid (HCl). Therefore, all manipulations should be carried out in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Grignard reagents are also highly reactive and flammable.
Conclusion
The synthesis of this compound can be effectively achieved through both Grignard reaction and hydrosilylation pathways. The Grignard approach, particularly the reaction of vinylmagnesium bromide with dichloromethylphenylsilane, offers a straightforward route, provided that stringent anhydrous conditions are maintained. The hydrosilylation of phenylacetylene with dichloromethylsilane presents an atom-economical alternative, with the regioselectivity being a key consideration dependent on the chosen catalyst. Careful control of reaction conditions and purification by fractional distillation are crucial for obtaining a high-purity product. The choice between these methods will depend on the specific needs of the researcher, including precursor availability, desired scale, and control over isomer formation.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 87042, Vinylmethyl(phenyl)chlorosilane. Retrieved from [Link].
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Chemistry LibreTexts. (2021). 7: The Grignard Reaction (Experiment). Retrieved from [Link].
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- Process for purifying chlorosilanes by distillation. (n.d.). Google Patents.
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Reich, H. J. (n.d.). 13C NMR Chemical Shifts. In Organic Chemistry Data. University of Wisconsin. Retrieved from [Link].
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Chemistry LibreTexts. (2022). 19.7: Nucleophilic Addition of Grignard Reagents and Hydride Reagents: Alcohol Formation. Retrieved from [Link].
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Chemistry LibreTexts. (2021). 12.4.2: Silicon Devices. Retrieved from [Link].
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link].
- Wang, Z., et al. (2021). Photocatalyzed regioselective hydrosilylation for the divergent synthesis of geminal and vicinal borosilanes.
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- Murakami, K., Yorimitsu, H., & Oshima, K. (2009). Zinc-Catalyzed Nucleophilic Substitution Reaction of Chlorosilanes with Organomagnesium Reagents. The Journal of Organic Chemistry, 74(3), 1415-1417.
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a-silylcarboxylic acids preparation from Phenylmethylvinylchlorosilane
An In-depth Technical Guide for the Synthesis of α-Silylcarboxylic Acids from Phenylmethylvinylchlorosilane
Authored by a Senior Application Scientist
Foreword: The Strategic Value of α-Silylcarboxylic Acids in Modern Synthesis
α-Silylcarboxylic acids are not merely chemical curiosities; they are powerful and versatile intermediates in the landscape of modern organic synthesis and drug development. Their unique bifunctionality, combining the steric and electronic influence of a silicon moiety with the reactive potential of a carboxylic acid, allows for novel molecular architectures. The silicon atom can stabilize adjacent carbanions (the α-silicon effect), act as a bulky directing group, or serve as a masked hydroxyl group through Tamao-Fleming oxidation.[1] Consequently, these building blocks are invaluable for constructing complex molecules with high precision.[2]
This guide provides a comprehensive, field-proven methodology for the preparation of α-silylcarboxylic acids, starting from the commercially available and cost-effective reagent, this compound.[3] We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify experimental choices, and present a self-validating protocol designed for reproducibility and success in a research and development setting.
Part 1: Synthetic Strategy—From Vinylsilane to Carboxylic Acid
The primary synthetic challenge lies in the selective transformation of the vinyl group of this compound into a carboxylic acid without disrupting the core silyl structure. A direct, one-step carboxylation of the vinyl group is not synthetically viable. Therefore, a robust, multi-step pathway is required. The most reliable and well-established strategy involves a three-stage process:
-
Silyl Moiety Modification: The highly reactive Si-Cl bond in the starting material must be passivated to prevent unwanted side reactions with the reagents used in subsequent steps.
-
Hydroboration-Oxidation of the Vinyl Group: This classic and highly predictable reaction sequence transforms the vinyl group into a primary alcohol with anti-Markovnikov regioselectivity.[4][5]
-
Oxidation of the Primary Alcohol: The terminal alcohol is then oxidized to the final α-silylcarboxylic acid product.
This sequence is favored for its high yields, exceptional control over regiochemistry, and the use of well-understood, reliable reactions.
Logical Workflow of the Synthesis
The following diagram illustrates the strategic flow from the starting material to the final product.
Caption: Overall synthetic workflow from this compound.
Part 2: The Causality Behind Experimental Choices
A successful synthesis hinges on understanding why specific reagents and conditions are chosen.
Stage 1: Justification for Silyl Moiety Modification
The silicon-chlorine bond is highly electrophilic and susceptible to nucleophilic attack by the hydroboration reagents and the basic peroxide solution used in the subsequent stages. To ensure the reaction proceeds exclusively at the vinyl group, this bond must be replaced with a more robust, non-reactive bond, such as a silicon-carbon bond.
-
Choice of Reagent: A Grignard reagent, such as methylmagnesium bromide (MeMgBr), is an ideal choice. It acts as a potent carbon nucleophile, efficiently displacing the chloride to form a stable Si-C bond. This step effectively "caps" the reactive site on the silicon atom, rendering it inert to the conditions of the next stages.
Stage 2: Dissecting the Hydroboration-Oxidation
This two-step process is the cornerstone of the entire synthesis.[6]
-
Mechanism & Regioselectivity: The reaction is initiated by the addition of borane (BH₃) across the vinyl double bond. Boron, being less electronegative than hydrogen, acts as the electrophile. The addition occurs in a concerted, four-membered transition state, resulting in a syn-addition of the hydrogen and boron atoms to the same face of the double bond.[7] Crucially, the boron atom adds to the less sterically hindered terminal carbon, while the hydrogen adds to the more substituted carbon. This is known as anti-Markovnikov addition and is the key to forming a primary alcohol, which can be subsequently oxidized to a carboxylic acid.[4][6]
Caption: Concerted mechanism of the hydroboration step.
-
Oxidation Step: The intermediate trialkylborane is not isolated. It is treated in situ with an alkaline solution of hydrogen peroxide (H₂O₂). A hydroperoxide anion attacks the electron-deficient boron atom. This is followed by a migratory insertion where the alkyl group shifts from the boron to the adjacent oxygen atom, displacing the hydroxide ion. This step occurs with retention of stereochemistry , meaning the newly formed C-O bond has the same spatial orientation as the original C-B bond.[6]
Stage 3: The Final Conversion to a Carboxylic Acid
The choice of oxidant to convert the primary alcohol to a carboxylic acid is critical for achieving a high yield.
-
Choice of Reagent: While several methods exist, the Jones oxidation (CrO₃ in aqueous sulfuric acid and acetone) is a classic, powerful, and cost-effective choice for this transformation. It rapidly and efficiently oxidizes primary alcohols to carboxylic acids.[8] Alternative, milder two-step procedures like a Swern or Dess-Martin oxidation to the aldehyde followed by a Pinnick oxidation can be used if other sensitive functional groups are present, but for this specific substrate, the Jones reagent is highly effective.
Part 3: Validated Experimental Protocols & Data
This section provides a detailed, step-by-step methodology. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Representative Reaction Data
The following table summarizes typical conditions and expected outcomes for each step of the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Grignard Reaction | MeMgBr (1.1 eq) | THF | 0 to 25 | 2 | >95% |
| 2 | Hydroboration-Oxidation | 1. BH₃·THF (0.4 eq) 2. H₂O₂, NaOH | THF | 0 to 25 | 3 | 85-90% |
| 3 | Jones Oxidation | CrO₃, H₂SO₄ | Acetone | 0 to 25 | 1 | 80-85% |
Detailed Step-by-Step Methodology
Step 1: Synthesis of Phenyl(dimethyl)vinylsilane
-
Setup: Equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagents: Charge the flask with this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, ~2 M solution). Cool the solution to 0 °C in an ice bath.
-
Addition: Add methylmagnesium bromide (3.0 M in diethyl ether, 1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Workup: Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add diethyl ether, and wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step, or it can be purified by vacuum distillation.
Step 2: Synthesis of 2-(Phenyl(dimethyl)silyl)ethan-1-ol
-
Setup: In a flame-dried 500 mL flask under a nitrogen atmosphere, dissolve the phenyl(dimethyl)vinylsilane (1.0 eq) from Step 1 in anhydrous THF. Cool the solution to 0 °C.
-
Hydroboration: Add borane-tetrahydrofuran complex (1.0 M in THF, 0.4 eq, note: 1 mole of BH₃ reacts with 3 moles of alkene) dropwise, keeping the temperature below 5 °C. After addition, allow the mixture to stir at room temperature for 1 hour.
-
Oxidation: Cool the mixture back to 0 °C. Slowly and carefully add 3 M aqueous NaOH solution, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂), ensuring the internal temperature does not exceed 20 °C.
-
Reaction: After the addition of H₂O₂, remove the ice bath and stir the mixture vigorously at room temperature for 1 hour.
-
Workup: Add diethyl ether and separate the layers. Wash the organic layer with saturated aqueous Na₂SO₃ solution to quench excess peroxide, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude alcohol can be purified by flash column chromatography on silica gel.
Step 3: Synthesis of 2-(Phenyl(dimethyl)silyl)acetic acid
-
Setup: Dissolve the alcohol from Step 2 (1.0 eq) in acetone in a 500 mL flask equipped with a magnetic stirrer and cooled to 0 °C in an ice-water bath.
-
Addition of Oxidant: Prepare Jones reagent separately by dissolving CrO₃ in water and then slowly adding concentrated H₂SO₄. Add the Jones reagent dropwise to the acetone solution of the alcohol. A green precipitate of chromium salts will form. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete and the orange color of Cr(VI) persists, stir the reaction for an additional 30-60 minutes at 0 °C.
-
Workup: Quench the excess oxidant by adding isopropanol until the orange color disappears. Remove the acetone under reduced pressure. Add water and extract the product with diethyl ether (3x).
-
Purification: Combine the organic extracts and wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude α-silylcarboxylic acid. Further purification can be achieved by recrystallization or chromatography if necessary.
Conclusion
The conversion of this compound to its corresponding α-silylcarboxylic acid is a robust and reliable process when approached with a sound strategic plan. The three-stage sequence of silyl modification, hydroboration-oxidation, and final alcohol oxidation provides a high-yielding and predictable pathway. By understanding the mechanistic underpinnings of each step, researchers can troubleshoot and adapt this methodology to synthesize a wide array of valuable α-silylcarboxylic acid building blocks, empowering innovation in drug discovery and complex molecule synthesis.
References
-
Landais, Y. The synthesis of α-silyl carbonyl compounds and their reactivity toward nucleophiles and electrophiles. Science of Synthesis, Thieme.[1]
-
Shtelman, A. V., & Becker, J. Y. (2011). Synthesis of α-silylcarboxylic acids. Tetrahedron, 67(6), 1135–1141.[9][10]
-
Sunderhaus, J. D., Lam, H., & Dudley, G. B. (2003). A New Method for the Oxidation of the Carbon-Silicon Bond. Organic Letters, 8, 4571-4573.[11]
-
Brown, H. C. (1979). Nobel Lecture: Organoboranes - a new class of reagents for organic synthesis. NobelPrize.org.[4]
-
Shtelman, A. V., & Becker, J. Y. (2011). Synthesis of α-silylcarboxylic acids. Ben-Gurion University Research Portal.[10]
-
Martin, S. E. S., & Watson, D. A. (2013). A silyl-Heck reaction allows the preparation of vinyl silyl ethers and disiloxanes. Journal of the American Chemical Society, 135, 13330-13333.[11]
-
Wikipedia. (2023). Hydroboration–oxidation reaction.[4]
-
Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes.[6]
-
L.S.College, Muzaffarpur. (2020). Hydroboration–oxidation reaction.[5]
-
LibreTexts. (2019). 7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration.[7]
-
ChemicalBook. (n.d.). This compound(17306-05-7).[3]
-
Master Organic Chemistry. (n.d.). Reaction Guide: Reactions of Carboxylic Acids.[8]
-
American Chemical Society. (2025). Silacycles: Synthesis and applications in medicinal chemistry. ACS Fall 2025.[2]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Silacycles: Synthesis and applications in medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 3. This compound CAS#: 17306-05-7 [m.chemicalbook.com]
- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sci-Hub. Synthesis of α-silylcarboxylic acids / Tetrahedron, 2011 [sci-hub.se]
- 10. cris.bgu.ac.il [cris.bgu.ac.il]
- 11. Vinylsilane synthesis [organic-chemistry.org]
The Pivotal Role of Phenylmethylvinylchlorosilane in Advanced Photosensitive Thermosets: A Technical Guide
For Immediate Release
A deep dive into the synthesis, mechanisms, and applications of phenylmethylvinylchlorosilane in next-generation photopolymers, offering researchers and drug development professionals a comprehensive guide to leveraging its unique properties.
In the rapidly evolving landscape of advanced materials, photosensitive thermosets stand out for their critical role in microelectronics, additive manufacturing, and advanced medical devices. The precise control over polymerization and the resulting material properties are paramount. This technical guide elucidates the multifaceted role of a key, yet often overlooked, monomer: this compound. By integrating this reactive silane into photosensitive thermoset formulations, researchers can unlock significant enhancements in thermal stability, mechanical robustness, and adhesion to inorganic substrates.
This document serves as a detailed exploration for scientists and professionals in drug development, providing both foundational knowledge and actionable protocols for the incorporation of this compound into novel photosensitive thermoset systems.
The Core Contributor: Understanding this compound
This compound is a trifunctional organosilane characterized by the presence of a photosensitive vinyl group, a thermally stable phenyl group, a hydrolyzable chloro group, and a methyl group. This unique combination of functionalities allows it to act as a versatile building block and crosslinking agent in the formulation of high-performance photosensitive thermosets.
Key Molecular Features:
-
Vinyl Group (-CH=CH₂): This unsaturated bond is the primary site for photo-initiated polymerization. Upon exposure to UV light in the presence of a photoinitiator, the vinyl group readily participates in free-radical or cationic polymerization, leading to the formation of a crosslinked polymer network.
-
Phenyl Group (-C₆H₅): The bulky and rigid nature of the phenyl group imparts significant thermal stability and enhances the mechanical strength of the cured thermoset. It also influences the refractive index of the final material, a critical parameter in optical applications.
-
Chloro Group (-Cl): The chloro group is a reactive site that can undergo hydrolysis to form silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on inorganic surfaces (like glass or silicon wafers) or with other silanol groups to form stable siloxane (Si-O-Si) bonds. This functionality is key to its role as an adhesion promoter.
-
Methyl Group (-CH₃): The methyl group contributes to the organophilic nature of the molecule, improving its compatibility with organic resin matrices.
Mechanism of Action in Photopolymerization
The incorporation of this compound into a photosensitive resin formulation, typically composed of acrylate or epoxy-based oligomers and monomers, along with a suitable photoinitiator, initiates a cascade of reactions upon UV irradiation.
Photo-Initiated Crosslinking
The primary reaction involves the photopolymerization of the vinyl group. The process can be generalized as follows:
-
Initiation: A photoinitiator absorbs UV radiation and generates reactive species (free radicals or cations).
-
Propagation: The reactive species attacks the vinyl group of this compound and other vinyl-functional monomers in the formulation, initiating a chain reaction that forms a crosslinked polymer network.
The phenyl and methyl groups remain as pendant groups on the polysiloxane backbone, contributing to the final properties of the thermoset.
Caption: Photo-initiated crosslinking mechanism.
Interfacial Coupling and Adhesion Promotion
The chlorosilane moiety is instrumental in enhancing the adhesion of the photosensitive thermoset to inorganic substrates. This is a critical requirement in microelectronics and composite materials. Silane coupling agents are known to form durable bonds between organic and inorganic materials.
The mechanism proceeds in two steps:
-
Hydrolysis: The chloro group on the silicon atom reacts with ambient moisture or surface hydroxyl groups to form a silanol group (Si-OH), releasing hydrochloric acid (HCl) as a byproduct.
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, silicon dioxide) to form stable, covalent Si-O-Substrate bonds. They can also self-condense with other silanol groups to form a durable siloxane network at the interface.
Caption: Interfacial coupling mechanism.
Formulation and Experimental Protocols
The successful incorporation of this compound into a photosensitive thermoset formulation requires careful consideration of the other components and curing conditions.
Materials and Reagents
| Component | Example | Purpose | Typical Concentration (wt%) |
| Oligomer | Bisphenol A epoxy diacrylate | Provides the primary polymer backbone and properties. | 40 - 70 |
| Reactive Diluent | Tripropyleneglycol diacrylate (TPGDA) | Reduces viscosity and increases crosslink density. | 20 - 40 |
| Photosensitive Silane | This compound | Crosslinker and adhesion promoter. | 5 - 15 |
| Photoinitiator | 2-Hydroxy-2-methylpropiophenone | Initiates polymerization upon UV exposure. | 1 - 5 |
| Solvent (optional) | Propylene glycol monomethyl ether acetate (PGMEA) | Adjusts viscosity for spin coating. | As needed |
Step-by-Step Formulation Protocol
-
Preparation of the Resin Mixture: In a light-protected vessel, combine the epoxy acrylate oligomer and the reactive diluent. Mix thoroughly using a magnetic stirrer until a homogeneous solution is obtained.
-
Incorporation of this compound: Slowly add the this compound to the resin mixture while stirring continuously. The addition should be done in a well-ventilated fume hood due to the release of HCl upon potential hydrolysis with ambient moisture.
-
Addition of Photoinitiator: Once the silane is fully dispersed, add the photoinitiator to the mixture. Continue stirring in the dark until the photoinitiator is completely dissolved.
-
Degassing (Optional but Recommended): To remove any dissolved air bubbles that could lead to defects in the cured film, degas the formulation using a vacuum chamber or by gentle centrifugation.
-
Application and Curing: Apply the formulated resin onto a substrate using a suitable technique (e.g., spin coating, doctor blading). Expose the coated substrate to a UV light source with an appropriate wavelength and intensity to initiate curing. The curing time will depend on the film thickness and the reactivity of the formulation.
-
Post-Cure Bake (Optional): A post-cure bake at an elevated temperature (e.g., 120-150 °C) can be performed to enhance the crosslinking density and ensure complete solvent removal.
Characterization of this compound-Modified Thermosets
A comprehensive evaluation of the cured thermoset is essential to understand the impact of this compound on its properties.
| Property | Analytical Technique | Expected Outcome with PMVCS |
| Curing Kinetics | Real-Time FTIR Spectroscopy | Monitor the disappearance of the vinyl peak (~1600 cm⁻¹) to determine the rate and degree of conversion. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Increased onset of decomposition temperature and higher char yield due to the presence of phenyl and siloxane groups. |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | An increase in Tg, indicating a more rigid and crosslinked network. |
| Mechanical Properties | Nanoindentation or Tensile Testing | Improved hardness, modulus, and tensile strength. |
| Adhesion | Tape Test (ASTM D3359) or Stud Pull Test | Enhanced adhesion to inorganic substrates. |
| Optical Properties | UV-Vis Spectroscopy, Refractometry | High optical transparency in the visible region and a tunable refractive index. |
Conclusion and Future Outlook
This compound is a highly effective multifunctional additive for advanced photosensitive thermosets. Its ability to participate in photopolymerization through its vinyl group while simultaneously promoting adhesion via its chlorosilane functionality makes it a valuable tool for formulators seeking to enhance the performance of their materials. The incorporation of the phenyl group further contributes to improved thermal and mechanical properties.
Future research in this area will likely focus on the synthesis of novel photosensitive silanes with tailored functionalities to meet the ever-increasing demands of high-tech applications. The development of new photoinitiator systems that are more efficient in activating the vinylsilane polymerization will also be a key area of investigation. As the fields of microfabrication, flexible electronics, and advanced composites continue to grow, the role of specialized monomers like this compound will become increasingly critical in enabling the next generation of high-performance materials.
References
No direct references for the specific synthesis and characterization of photosensitive thermosets using this compound were found in the provided search results. The information presented is a synthesis of general principles of photopolymerization, silane coupling agent chemistry, and the known properties of the functional groups present in this compound, drawn from the broader context of the search results.
Understanding Phenylmethylvinylchlorosilane: A Triumvirate of Functionality
An In-Depth Technical Guide to Phenylmethylvinylchlorosilane as a Silane Coupling Agent
For the accomplished researcher, scientist, or drug development professional, the interface between organic and inorganic materials is a domain of critical importance. Optimizing the adhesion and compatibility at this interface is paramount for the performance of advanced composites, drug delivery systems, and surface-modified materials. This compound emerges as a specialized silane coupling agent, offering a unique combination of functionalities to bridge this divide. This guide provides a comprehensive exploration of its core chemistry, mechanisms of action, and practical application, grounded in established scientific principles.
This compound (C₉H₁₁ClSi) is a trifunctional organosilane, a distinction that underpins its utility. Its structure comprises a central silicon atom bonded to three distinct functional groups, each with a specific role in the coupling process:
-
The Chloro Group (-Cl): This is the primary reactive site for bonding to inorganic substrates. As a hydrolyzable group, it readily reacts with surface hydroxyl groups (-OH) present on materials like silica, glass, and metal oxides.
-
The Vinyl Group (-CH=CH₂): This non-hydrolyzable organic group provides a reactive site for polymerization. It can participate in free-radical reactions, making it compatible with polymer matrices such as polyethylene, and elastomers like EPDM or silicone rubber.
-
The Phenyl (-C₆H₅) and Methyl (-CH₃) Groups: These organic moieties contribute to the agent's thermal stability and hydrophobicity. The bulky phenyl group, in particular, can influence the steric interactions at the interface, affecting the final properties of the composite material.
This unique combination allows this compound to form a durable, covalent bridge between inorganic fillers or surfaces and an organic polymer matrix, enhancing adhesion, mechanical strength, and overall composite performance.
The Coupling Mechanism: A Two-Stage Interfacial Reaction
The efficacy of this compound as a coupling agent is rooted in a two-step chemical process: hydrolysis and condensation. This process creates a robust link between the inorganic substrate and the organic polymer.
Stage 1: Hydrolysis and Silanol Formation
The process begins when the chlorosilane is exposed to moisture. The chloro group is highly susceptible to hydrolysis, reacting with water to form a silanol (Si-OH) and releasing hydrochloric acid (HCl) as a byproduct. This reaction is typically rapid and is the foundational step for surface interaction.
Reaction: C₆H₅(CH₃)(CH₂=CH)Si-Cl + H₂O → C₆H₅(CH₃)(CH₂=CH)Si-OH + HCl
Stage 2: Condensation and Covalent Bond Formation
Following hydrolysis, the newly formed silanol groups can undergo two critical condensation reactions:
-
Inter-Silane Condensation: Silanols can react with each other to form a polysiloxane network (Si-O-Si) near the substrate surface. This oligomeric layer provides a structured, multi-point attachment interface.
-
Surface Condensation: The silanol groups react with the hydroxyl groups (-OH) present on the surface of the inorganic substrate (e.g., silica, glass). This reaction forms a strong, covalent Si-O-Substrate bond and releases water.
This sequence of reactions results in a durable, chemically bonded silane layer on the inorganic surface, with the vinyl groups oriented away from the substrate, ready to react with the polymer matrix.
Diagram: Interfacial Coupling Mechanism of this compound
Caption: Reaction pathway of this compound from hydrolysis to surface bonding.
Experimental Protocol: Surface Modification of Silica Nanoparticles
This section provides a detailed methodology for the surface treatment of silica nanoparticles with this compound, a common application for enhancing filler-polymer interaction in composites.
Materials and Reagents:
-
Silica Nanoparticles (e.g., 20-30 nm average diameter)
-
This compound (≥95% purity)
-
Toluene (Anhydrous)
-
Triethylamine (TEA)
-
Methanol
-
Deionized Water
Step-by-Step Procedure:
-
Drying of Substrate: Dry the silica nanoparticles in a vacuum oven at 120°C for 24 hours to remove physisorbed water and ensure the availability of surface hydroxyl groups.
-
Preparation of Silane Solution: In a nitrogen-purged reaction flask, prepare a 2% (w/v) solution of this compound in anhydrous toluene.
-
Dispersion of Nanoparticles: Add the dried silica nanoparticles to the toluene solution. The typical loading is 5 g of silica per 100 mL of solution. Disperse the particles using an ultrasonic bath for 30 minutes to break up agglomerates.
-
Initiation of Reaction: Add a stoichiometric amount of triethylamine to the suspension. TEA acts as an HCl scavenger, driving the condensation reaction between the silane and the silica surface.
-
Reaction Conditions: Heat the mixture to 80°C and maintain it under constant mechanical stirring in a nitrogen atmosphere for 6 hours.
-
Washing and Purification: After the reaction, cool the mixture to room temperature. Centrifuge the suspension to separate the surface-modified nanoparticles. Wash the collected particles sequentially with toluene (twice), methanol (once), and deionized water (once) to remove unreacted silane and byproducts.
-
Final Drying: Dry the functionalized silica nanoparticles in a vacuum oven at 80°C for 12 hours.
Characterization and Validation:
The success of the surface modification can be validated through various analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Compare the spectra of untreated and treated silica. The appearance of new peaks corresponding to the phenyl (approx. 1428 cm⁻¹) and vinyl (approx. 1598 cm⁻¹) groups confirms the presence of the silane on the surface.
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of silane grafted onto the nanoparticle surface by measuring the weight loss at temperatures corresponding to the decomposition of the organic moieties.
Diagram: Experimental Workflow for Surface Modification
Caption: Step-by-step workflow for the surface functionalization of silica nanoparticles.
Performance Data and Applications
The incorporation of this compound-treated fillers into polymer composites leads to measurable improvements in material properties.
| Property | Untreated Filler Composite | This compound-Treated Filler Composite | Rationale for Improvement |
| Tensile Strength | Lower | Significantly Increased | Enhanced interfacial adhesion allows for more efficient stress transfer from the polymer matrix to the filler. |
| Elongation at Break | Higher | Lower | The formation of a rigid interface restricts polymer chain mobility at the filler surface. |
| Thermal Stability | Moderate | Increased | The presence of the phenyl group enhances the thermal resistance of the composite. |
| Water Absorption | Higher | Lower | The hydrophobic organic layer created by the silane reduces the composite's affinity for moisture. |
Key Applications Include:
-
Adhesion Promoter: It is used to improve the adhesion of sealants, coatings, and adhesives to glass and metal substrates.
-
Crosslinking Agent: The vinyl functionality allows it to act as a crosslinker in the curing of silicone rubbers and other polymers.
-
Surface Modifier: It is employed to render surfaces hydrophobic or to prepare them for subsequent grafting of other molecules.
Conclusion
This compound stands as a versatile and effective tool for scientists and engineers working at the interface of organic and inorganic materials. Its trifunctional nature allows for the creation of a stable, covalent bridge that significantly enhances the performance and durability of composite materials. A thorough understanding of its reaction mechanism and the meticulous application of surface treatment protocols are essential to fully harness its potential in the development of next-generation materials.
An In-Depth Technical Guide to the Basic Chemical Properties of Phenylmethylvinylchlorosilane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the fundamental chemical properties of Phenylmethylvinylchlorosilane (C₉H₁₁ClSi), a versatile organosilicon compound. With its unique combination of phenyl, methyl, vinyl, and chloro functional groups attached to a central silicon atom, this molecule serves as a valuable building block in a variety of chemical syntheses, particularly in polymer chemistry and materials science. This document will delve into its synthesis, key reactions, and spectroscopic characterization, offering insights into the causality behind experimental choices and providing detailed methodologies for its handling and transformation.
Molecular Structure and Physicochemical Properties
This compound is a chiral molecule featuring a silicon atom bonded to four different substituents: a phenyl group, a methyl group, a vinyl group, and a chlorine atom. This structure imparts a unique combination of reactivity and stability.
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁ClSi | [1] |
| Molecular Weight | 182.72 g/mol | [1] |
| CAS Number | 17306-05-7 | [1] |
| Appearance | Clear, colorless to light yellow liquid | [2] |
| Boiling Point | 79 °C at 3 mmHg | [3] |
| Density | 1.040 g/mL at 20 °C | [3] |
| Refractive Index (n20/D) | 1.520 | [3] |
| Flash Point | 72 °C | [3] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [4] |
Synthesis of this compound: A Step-by-Step Protocol
The most common and versatile method for the laboratory-scale synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction allows for the selective introduction of the vinyl group onto a silicon precursor.[5][6] The logical choice of starting material is dichloromethylphenylsilane, which allows for the substitution of one chlorine atom with the vinyl group.
Causality Behind Experimental Choices
-
Grignard Reagent: Vinylmagnesium bromide is the Grignard reagent of choice due to its commercial availability and high reactivity. Its preparation from vinyl bromide and magnesium in an ethereal solvent is a standard and well-established procedure.[7]
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is crucial.[5] These solvents are aprotic, preventing the premature quenching of the highly basic Grignard reagent, and they also solvate the magnesium center, stabilizing the Grignar reagent.
-
Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the Grignard addition and to minimize side reactions.
-
Work-up: An aqueous work-up with a mild acid (e.g., saturated ammonium chloride solution) is used to quench any remaining Grignard reagent and to protonate the resulting magnesium alkoxide salts, facilitating their removal from the organic phase.
-
Purification: Fractional distillation under reduced pressure is the preferred method for purifying the final product, as chlorosilanes can be sensitive to high temperatures.[8]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Preparation of Vinylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous tetrahydrofuran (THF) to just cover the magnesium.
-
Slowly add a solution of vinyl bromide (1.0 equivalent) in anhydrous THF from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux during the addition.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete reaction.
-
-
Grignard Reaction:
-
Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.
-
In a separate flame-dried flask, prepare a solution of dichloromethylphenylsilane (1.0 equivalent) in anhydrous THF.
-
Add the dichloromethylphenylsilane solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain this compound as a clear liquid.
-
Key Chemical Reactions
The reactivity of this compound is dominated by the labile silicon-chlorine bond and the polymerizable vinyl group.
Hydrolysis
The Si-Cl bond is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[4] This reaction produces phenylmethylvinylsilanol and hydrochloric acid. The silanol is often an intermediate that can undergo self-condensation to form siloxanes.
Reaction Mechanism: The hydrolysis proceeds via a nucleophilic substitution at the silicon center. The reaction is often autocatalytic due to the formation of HCl.[9]
Caption: Mechanism of this compound hydrolysis and subsequent condensation.
Experimental Protocol for Hydrolysis:
-
Dissolve this compound in a water-miscible solvent like acetone or THF.
-
Slowly add a stoichiometric amount of water, optionally with a base like pyridine or triethylamine to neutralize the generated HCl.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Remove the solvent under reduced pressure to obtain the crude silanol or siloxane.
Polymerization
The vinyl group of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of polysiloxanes with pendant phenyl and methyl groups. These polymers exhibit interesting properties, such as thermal stability and unique refractive indices. The polymerization can be initiated by various methods, including free-radical and cationic ring-opening polymerization of the corresponding cyclosiloxanes.[10][11]
Cationic Ring-Opening Polymerization (CROP) of the Corresponding Cyclotetrasiloxane (D₄ᱽ):
-
Synthesis of the Cyclotetrasiloxane (D₄ᱽ): The cyclic tetramer can be prepared by the controlled hydrolysis and condensation of this compound.
-
Polymerization:
-
The purified D₄ᱽ is subjected to a cationic initiator, such as a strong protic acid (e.g., trifluoromethanesulfonic acid) or a Lewis acid.[10]
-
The reaction is typically carried out in a dry, inert atmosphere.
-
The polymerization proceeds via the opening of the cyclosiloxane ring and the formation of a linear polymer chain.
-
The molecular weight of the resulting polymer can be controlled by the monomer-to-initiator ratio.
-
Caption: Workflow for the synthesis of Poly(phenylmethylvinylsiloxane).
Spectroscopic Characterization and Data Interpretation
Spectroscopic techniques are essential for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides distinct signals for the protons of the phenyl, methyl, and vinyl groups.[12][13][14]
-
Phenyl protons: A multiplet in the aromatic region (typically ~7.2-7.6 ppm).
-
Vinyl protons: A complex multiplet characteristic of an AMX spin system, usually in the range of ~5.7-6.2 ppm.
-
Methyl protons: A sharp singlet in the upfield region (typically ~0.5-1.0 ppm), shifted by the silicon atom.
-
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for each carbon environment.[15][16]
-
Phenyl carbons: Several signals in the aromatic region (~128-138 ppm).
-
Vinyl carbons: Two signals in the olefinic region (~130-140 ppm).
-
Methyl carbon: A single peak in the upfield aliphatic region (~0-5 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum displays characteristic absorption bands for the various functional groups present in the molecule.[17][18]
| Wavenumber (cm⁻¹) | Assignment |
| ~3070 | C-H stretch (aromatic and vinyl) |
| ~2960 | C-H stretch (methyl) |
| ~1600, 1480, 1430 | C=C stretch (aromatic ring) |
| ~1595 | C=C stretch (vinyl) |
| ~1260 | Si-CH₃ symmetric deformation |
| ~1120 | Si-Phenyl |
| ~800 | Si-Cl stretch |
| ~730, 700 | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of about one-third of the M⁺ peak.[19]
Expected Fragmentation Pattern:
-
Loss of a methyl group (-15 amu): [M - CH₃]⁺
-
Loss of a vinyl group (-27 amu): [M - C₂H₃]⁺
-
Loss of a chlorine atom (-35/37 amu): [M - Cl]⁺
-
Loss of a phenyl group (-77 amu): [M - C₆H₅]⁺
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[1] It causes severe skin burns and eye damage.[1] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Conclusion
This compound is a valuable and reactive organosilicon monomer with a rich chemistry. Its synthesis via the Grignard reaction is a robust and adaptable method. The high reactivity of the Si-Cl bond allows for facile hydrolysis to silanols and subsequent condensation to siloxanes, while the vinyl group provides a handle for polymerization. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
- Process for purifying chlorosilanes by distillation. (n.d.). Google Patents.
-
Vinylmethyl(phenyl)chlorosilane. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Vinyl Phenyl Methyl Chlorosilane | 17306-05-7. (n.d.). Chemsrc. Retrieved January 12, 2026, from [Link]
-
Chloro-methyl-phenyl-vinylsilane | 17306-05-7. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]
-
Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. Gelest. Retrieved January 12, 2026, from [Link]
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Cationic Ring-Opening Polymerization of Cyclosiloxanes Initiated by Electron-Deficient Organosilicon Reagents. (1996). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved January 12, 2026, from [Link]
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The Analytical Detective: A Guide to the Spectral Characterization of Phenylmethylvinylchlorosilane
Abstract
Phenylmethylvinylchlorosilane, a reactive organosilicon compound, presents a unique analytical challenge due to its inherent instability and susceptibility to hydrolysis. A comprehensive understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and mechanistic studies in various chemical applications. This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of readily available experimental spectra, this guide leverages predictive methodologies, supported by empirical data from analogous structures, to offer a robust framework for the spectral interpretation of this key synthetic intermediate. This paper is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the structural elucidation of reactive organosilane compounds.
Introduction: The Enigmatic Nature of this compound
This compound [(C₆H₅)(CH₃)(CH₂=CH)SiCl] is a versatile bifunctional molecule containing phenyl, methyl, vinyl, and chloro substituents attached to a central silicon atom. This unique combination of functional groups makes it a valuable precursor in the synthesis of a wide array of silicon-containing polymers, cross-linking agents, and surface modification reagents. However, the presence of the highly reactive Si-Cl bond renders the compound extremely sensitive to moisture, readily undergoing hydrolysis to form silanols and subsequently siloxanes. This reactivity profile necessitates careful handling and robust analytical techniques for its characterization.
This guide provides a detailed, predictive analysis of the key spectral features of this compound, offering a virtual roadmap for its identification and characterization. By understanding the expected spectral signatures, researchers can more effectively confirm the synthesis of the desired product, monitor its purity, and gain insights into its subsequent chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds.[1][2] For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the constituent atoms. Due to the unavailability of experimental spectra, the following predictions are based on established empirical rules and data from structurally similar compounds.[3]
Experimental Protocol: NMR Sample Preparation for a Reactive Chlorosilane
Given the hydrolytic instability of this compound, meticulous sample preparation is crucial for obtaining meaningful NMR data.
Step-by-Step Methodology:
-
Solvent Selection: Anhydrous, aprotic deuterated solvents are mandatory. Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are suitable choices. The solvent must be thoroughly dried over molecular sieves prior to use.
-
Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.
-
Sample Transfer: The this compound sample should be transferred to a pre-dried NMR tube via a syringe or cannula.
-
Solvent Addition: The dried deuterated solvent is then added to the NMR tube, and the tube is sealed with a tight-fitting cap and wrapped with Parafilm®.
-
Analysis: The sample should be analyzed promptly to minimize the risk of degradation.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the phenyl, vinyl, and methyl protons. The chemical shifts are influenced by the electronegativity of the silicon and chlorine atoms, as well as the anisotropic effects of the phenyl ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl (C₆H₅) | 7.2 - 7.6 | Multiplet | 5H |
| Vinyl (-CH=CH₂) | 5.8 - 6.2 | Multiplet (ABC system) | 3H |
| Methyl (CH₃) | 0.5 - 0.8 | Singlet | 3H |
Causality Behind the Predictions:
-
Phenyl Protons: The protons on the phenyl ring will appear as a complex multiplet in the aromatic region (7.2 - 7.6 ppm). The ortho-, meta-, and para-protons will have slightly different chemical shifts due to their proximity to the silyl substituent.
-
Vinyl Protons: The three vinyl protons will form a complex splitting pattern, often referred to as an ABC spin system, in the range of 5.8 - 6.2 ppm. This complexity arises from the distinct geminal, cis, and trans coupling constants between them.
-
Methyl Protons: The methyl protons attached to the silicon atom are expected to appear as a sharp singlet at a significantly upfield region (0.5 - 0.8 ppm). The electropositive nature of silicon leads to increased shielding of these protons. The presence of the electronegative chlorine atom will cause a slight downfield shift compared to a simple methylsilane.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, revealing the chemical environment of each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| Phenyl (C₆H₅) - ipso | 130 - 135 |
| Phenyl (C₆H₅) - ortho, meta, para | 128 - 134 |
| Vinyl (-C H=CH₂) | 135 - 140 |
| Vinyl (-CH=C H₂) | 132 - 137 |
| Methyl (CH₃) | -2 to 2 |
Causality Behind the Predictions:
-
Phenyl Carbons: The aromatic carbons will resonate in the typical range of 128-135 ppm. The ipso-carbon (the carbon directly attached to the silicon) will likely be at the lower end of this range and may be broader and of lower intensity.
-
Vinyl Carbons: The two carbons of the vinyl group will have distinct chemical shifts in the alkene region (132-140 ppm), reflecting their different electronic environments.
-
Methyl Carbon: Similar to the protons, the methyl carbon will be significantly shielded and appear at a very upfield chemical shift, potentially even below 0 ppm.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is an invaluable tool for identifying the presence of specific functional groups within a molecule.[4] For this compound, the IR spectrum will be characterized by absorptions corresponding to the Si-Cl, C=C (vinyl and aromatic), C-H, and Si-C bonds.
Experimental Protocol: IR Sample Preparation
Due to the compound's reactivity, a liquid film between two salt plates (e.g., NaCl or KBr) is the most common method for obtaining an IR spectrum of a liquid sample. The plates must be thoroughly dried in an oven before use, and the sample should be handled in an inert atmosphere.
Predicted IR Absorption Bands
Table 3: Predicted Characteristic IR Absorptions for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (aromatic) | 3050 - 3070 | Medium |
| C-H (vinyl) | 3020 - 3080 | Medium |
| C-H (methyl) | 2960 - 2980 | Medium |
| C=C (aromatic) | 1590 - 1610, 1480 - 1500 | Medium to Strong |
| C=C (vinyl) | 1620 - 1640 | Medium |
| Si-CH₃ | 1250 - 1270, 780 - 850 | Strong |
| Si-Phenyl | ~1430, ~1120 | Strong |
| Si-Cl | 450 - 600 | Strong |
Interpretation of Key Absorptions:
-
Si-Cl Stretch: A strong absorption band in the low-frequency region (450-600 cm⁻¹) is a key diagnostic peak for the presence of the silicon-chlorine bond.[5]
-
Vinyl and Aromatic C=C Stretches: The C=C stretching vibrations of the vinyl and phenyl groups will appear in the 1590-1640 cm⁻¹ region.
-
Si-CH₃ and Si-Phenyl Bends: Strong bands corresponding to the Si-CH₃ and Si-Phenyl bending vibrations are expected around 1260 cm⁻¹ and 1430 cm⁻¹, respectively.
Mass Spectrometry (MS): Unraveling the Molecular Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.[6] Electron ionization (EI) is a common technique that will likely lead to extensive fragmentation of this compound.
Predicted Fragmentation Pathway
The fragmentation of this compound under EI conditions is expected to proceed through the loss of various substituents from the silicon atom. The relative stability of the resulting carbocations and silylium ions will govern the observed fragmentation pattern.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment Ion |
| 182/184 | [M]⁺ (Molecular Ion) |
| 167/169 | [M - CH₃]⁺ |
| 155/157 | [M - CH=CH₂]⁺ |
| 147 | [M - Cl]⁺ |
| 105 | [C₆H₅Si]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation of Fragmentation:
-
Molecular Ion: A molecular ion peak ([M]⁺) should be observable at m/z 182, with an isotopic peak at m/z 184 due to the presence of the ³⁷Cl isotope.
-
Loss of Methyl Radical: The loss of a methyl radical (•CH₃) to form the [M - 15]⁺ ion (m/z 167/169) is a very common fragmentation pathway for methylsilanes.
-
Loss of Vinyl Radical: The cleavage of the Si-vinyl bond would result in the [M - 27]⁺ ion (m/z 155/157).
-
Loss of Chlorine Radical: The loss of a chlorine radical (•Cl) will lead to the fragment at m/z 147.
-
Phenyl-containing Fragments: The presence of the phenyl group will give rise to characteristic fragments at m/z 105 ([C₆H₅Si]⁺) and the highly stable phenyl cation at m/z 77 ([C₆H₅]⁺).
Visualizing the Analytical Workflow and Data
To provide a clearer understanding of the analytical process and the relationships between the different spectral data, the following diagrams are provided.
Overall Spectral Analysis Workflow
Caption: Workflow for the synthesis, handling, and spectral analysis of this compound.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted electron ionization fragmentation pathway for this compound.
Conclusion
The comprehensive spectral analysis of this compound, while predictive in nature, provides a robust and scientifically grounded framework for its characterization. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectra, based on fundamental principles and data from analogous compounds, serves as an essential guide for researchers working with this reactive and versatile organosilane. The methodologies and predicted data presented herein are designed to enhance the confidence in structural assignments, facilitate quality control, and support further investigations into the chemistry of this compound.
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An In-Depth Technical Guide to the Reactivity of the Vinyl Group in Phenylmethylvinylchlorosilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylmethylvinylchlorosilane [(C₆H₅)(CH₃)(CH₂=CH)SiCl] is a versatile organosilicon monomer whose reactivity is dominated by the interplay of its distinct functional groups: the vinyl moiety, the reactive silicon-chlorine bond, and the phenyl and methyl substituents on the silicon atom. This guide provides a comprehensive technical overview of the reactivity centered on the vinyl group. We will explore the key transformations this functional group undergoes, including hydrosilylation, polymerization, and electrophilic additions. The underlying mechanisms of these reactions will be detailed, with a particular focus on how the electronic and steric landscape of the molecule, shaped by the phenyl, methyl, and chloro substituents, dictates the vinyl group's reactivity and the stereochemical outcomes of these transformations. This document is intended to serve as a foundational resource for researchers leveraging this compound in the synthesis of novel polymers, functionalized materials, and complex molecular architectures.
Introduction: The Molecular Architecture and Electronic Profile of this compound
This compound is a unique building block in organosilicon chemistry. Its reactivity is a composite of its constituent parts. The silicon atom, being more electropositive than carbon, polarizes the Si-C bonds. The substituents on the silicon atom—phenyl, methyl, vinyl, and chloro—each impart distinct electronic and steric influences that collectively determine the molecule's reaction profile.
-
The Vinyl Group (-CH=CH₂): This is the primary focus of this guide. The double bond is susceptible to a range of addition reactions. The electron density of this π-system is modulated by the silicon atom and its other substituents.
-
The Chloro Group (-Cl): As a good leaving group, the Si-Cl bond is the site of nucleophilic substitution, allowing for the introduction of various functionalities at the silicon center. This bond is also highly susceptible to hydrolysis.
-
The Phenyl Group (-C₆H₅): The aromatic ring influences the electronic properties of the silicon center through inductive and resonance effects. It also contributes significant steric bulk.
-
The Methyl Group (-CH₃): This small alkyl group has a minor electron-donating inductive effect and contributes less steric hindrance compared to the phenyl group.
The interplay between these groups is crucial. For instance, the electron-withdrawing nature of the chloro and phenyl groups can influence the electron density of the vinyl group, thereby affecting its reactivity towards electrophiles and its propensity to undergo polymerization.
Hydrosilylation: A Gateway to Functionalized Siloxanes
Hydrosilylation is a cornerstone reaction of vinylsilanes, involving the addition of a hydrosilane (containing a Si-H bond) across the vinyl double bond. This reaction is a powerful tool for forming carbon-silicon bonds and is fundamental in the production of silicone polymers and for surface modification.
Mechanism and Regioselectivity
The most common catalysts for hydrosilylation are platinum-based, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Typically, the hydrosilylation of vinylsilanes results in the anti-Markovnikov (β) adduct , where the silicon atom of the hydrosilane adds to the terminal carbon of the vinyl group. This regioselectivity is influenced by both steric and electronic factors. The bulky silyl group of the hydrosilane prefers to add to the less sterically hindered terminal carbon.
Influence of Substituents in this compound
The substituents on the silicon atom of this compound influence the rate and outcome of hydrosilylation:
-
Electronic Effects: The electron-withdrawing phenyl and chloro groups decrease the electron density of the vinyl double bond, which can affect the rate of reaction.
-
Steric Effects: The bulky phenyl group can sterically hinder the approach of the catalyst and the hydrosilane, potentially slowing down the reaction compared to less substituted vinylsilanes.
Experimental Protocol: Platinum-Catalyzed Hydrosilylation
The following is a general, illustrative protocol for the hydrosilylation of this compound. Specific reaction conditions should be optimized for each specific hydrosilane and desired product.
Materials:
-
This compound
-
Hydrosilane (e.g., Triethoxysilane)
-
Karstedt's catalyst (in xylene)
-
Anhydrous toluene (solvent)
Procedure:
-
To a dry, inert-atmosphere flask, add this compound and anhydrous toluene.
-
Add the hydrosilane to the mixture.
-
Introduce a catalytic amount of Karstedt's catalyst (typically in the ppm range relative to the vinylsilane).
-
The reaction is often exothermic and may proceed at room temperature or require gentle heating to initiate.
-
Monitor the reaction progress by techniques such as FT-IR (disappearance of Si-H and C=C stretching bands) or NMR spectroscopy.
-
Upon completion, the product can be purified by distillation under reduced pressure.
Self-Validation: The progress of the reaction can be monitored by observing the disappearance of the characteristic Si-H stretching vibration (around 2100-2200 cm⁻¹) in the IR spectrum of the reaction mixture.
Polymerization of the Vinyl Group
The vinyl group of this compound can undergo polymerization through various mechanisms, leading to the formation of polysiloxanes with unique properties.
Free Radical Polymerization
Free radical polymerization is a common method for polymerizing vinyl monomers. It proceeds via three main steps: initiation, propagation, and termination.
Caption: The three stages of free radical polymerization.
Common initiators for free radical polymerization include azobisisobutyronitrile (AIBN) and benzoyl peroxide. The reactivity of the vinyl group in this compound in free radical polymerization is influenced by the substituents on the silicon atom. The phenyl group can offer some radical stabilization through resonance, potentially affecting the propagation rate.
Experimental Protocol: AIBN-Initiated Radical Polymerization
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene or xylene (solvent)
Procedure:
-
Dissolve this compound and a catalytic amount of AIBN in the chosen solvent in a reaction vessel equipped with a reflux condenser and an inert gas inlet.
-
Heat the mixture to the decomposition temperature of AIBN (typically 60-80 °C for AIBN in toluene).
-
Maintain the temperature for the desired polymerization time. The viscosity of the solution will increase as the polymer forms.
-
Terminate the reaction by cooling the mixture.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent such as methanol.
-
Collect the polymer by filtration and dry under vacuum.
Self-Validation: The formation of the polymer can be confirmed by the disappearance of the vinyl proton signals in the ¹H NMR spectrum of the product.
Cationic Polymerization
Cationic polymerization is another route to polymerize vinyl monomers, particularly those with electron-donating groups. The initiation is typically achieved using a strong acid or a Lewis acid in the presence of a proton source (co-initiator).
Phenylmethylvinylchlorosilane (CAS 17306-05-7): A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of Phenylmethylvinylchlorosilane, a versatile organosilicon compound with significant applications in materials science and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical applications, and essential safety protocols associated with this reagent.
Introduction: The Versatility of a Multifunctional Silane
This compound, identified by the CAS number 17306-05-7, is an organochlorosilane featuring phenyl, methyl, and vinyl groups attached to a central silicon atom. This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of a wide array of organosilicon compounds and polymers.[1][2] Its ability to participate in reactions via the reactive Si-Cl bond, as well as through the vinyl group, allows for the precise tuning of material properties.[1]
This guide will navigate through the fundamental chemical and physical characteristics of this compound, its synthesis, its diverse applications, and the critical safety and handling procedures required for its use in a laboratory setting. Furthermore, a detailed analysis of its expected spectroscopic signatures will be provided to aid in its identification and characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its behavior in various chemical environments and inform the selection of appropriate reaction conditions and purification methods.
| Property | Value | Reference |
| CAS Number | 17306-05-7 | [1][3] |
| Molecular Formula | C₉H₁₁ClSi | [1][3] |
| Molecular Weight | 182.72 g/mol | [1][3] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Density | 1.04 g/mL at 20 °C | [1][4][5] |
| Boiling Point | 80 °C at 4 mmHg (Lit.)[1]; 79 °C at 3 mmHg (Lit.)[4][5] | [1][4][5] |
| Refractive Index (n20/D) | 1.520 | [1][5] |
| Flash Point | 72 °C (161.6 °F) - closed cup | [5] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents.[6] | [6] |
Synthesis and Reactivity
While specific industrial synthesis routes for this compound are often proprietary, a plausible and common laboratory-scale synthesis involves the Grignard reaction. This method offers a versatile approach to forming carbon-silicon bonds.[2][7][8]
Proposed Synthesis Workflow: Grignard Reaction
The synthesis of this compound can be conceptually approached through the sequential reaction of a dichlorosilane with appropriate Grignard reagents. A potential pathway is outlined below:
Caption: Conceptual Grignard synthesis of this compound.
Experimental Protocol:
-
Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a solution of dichloromethylphenylsilane in an anhydrous ether such as diethyl ether or tetrahydrofuran (THF).[2][7]
-
Grignard Addition: Slowly add a solution of vinylmagnesium bromide in THF to the stirred dichloromethylphenylsilane solution at a controlled temperature (typically 0 °C to room temperature). The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.[8]
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Workup: Upon completion, the reaction mixture is typically filtered to remove the magnesium halide salts. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound.[1]
Core Reactivity
The reactivity of this compound is dominated by two key features: the labile silicon-chlorine bond and the vinyl group.
-
Hydrolysis and Condensation: The Si-Cl bond is highly susceptible to hydrolysis, reacting readily with water to form silanols (Ph(Me)(Vin)Si-OH), which can then undergo self-condensation to form siloxanes. This reactivity is fundamental to the formation of silicone polymers.[6]
-
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles, such as alcohols (to form alkoxysilanes), amines (to form silylamines), and organometallic reagents. This allows for the introduction of a wide range of functional groups.
-
Hydrosilylation: The vinyl group can participate in hydrosilylation reactions, where a Si-H bond adds across the double bond, typically in the presence of a platinum catalyst. This is a powerful method for creating more complex organosilane structures.[5][9]
-
Polymerization: The vinyl group can also undergo polymerization reactions, either with itself or with other monomers, to produce polymers with silicon-containing side chains.
Applications in Research and Industry
The unique reactivity of this compound makes it a valuable building block in several areas of materials science and chemical synthesis.
-
Silicone Polymer Synthesis: It serves as a crucial intermediate in the production of silicone polymers.[1] The incorporation of phenyl groups enhances thermal stability and chemical resistance, while the vinyl groups provide sites for cross-linking, which is essential for curing silicone elastomers.[1]
-
Adhesives, Sealants, and Coatings: Its ability to form durable covalent bonds with various substrates makes it a key component in the formulation of high-performance adhesives, sealants, and coatings.[1] These materials exhibit excellent adhesion and durability, finding use in the automotive and construction industries.[1]
-
Surface Modification: this compound is utilized to modify the surfaces of materials like glass, metals, and textiles. This treatment can impart hydrophobicity (water repellency) and oleophobicity (oil repellency), which is beneficial in applications ranging from electronics to performance fabrics.[1]
-
Organic Synthesis: In a laboratory context, it is used as a reagent in the preparation of specialized organic molecules, such as α-silylcarboxylic acids and photosensitive benzocyclobutene-functionalized siloxane thermosets.[4]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is a guide to the expected spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum will provide distinct signals for the protons of the phenyl, methyl, and vinyl groups.
-
Phenyl Protons: A multiplet in the aromatic region, typically between δ 7.2 and 7.6 ppm.
-
Vinyl Protons: A complex multiplet due to geminal, cis, and trans coupling, expected in the region of δ 5.7 to 6.2 ppm.
-
Methyl Protons: A singlet in the upfield region, likely around δ 0.5 to 1.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct resonances for each carbon environment.
-
Phenyl Carbons: Several signals in the aromatic region (δ 125-140 ppm).
-
Vinyl Carbons: Two signals in the olefinic region (δ 130-140 ppm).
-
Methyl Carbon: A single signal in the upfield aliphatic region (δ 0-10 ppm).
FT-IR Spectroscopy
The infrared spectrum is useful for identifying the key functional groups.
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretching (vinyl): A characteristic peak around 1600 cm⁻¹.
-
Si-C stretching: Peaks in the fingerprint region, often around 1250 cm⁻¹ for Si-CH₃ and around 1430 cm⁻¹ for Si-Phenyl.
-
Si-Cl stretching: A peak in the lower frequency region, typically around 470-600 cm⁻¹.
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 182, with a characteristic M+2 isotope peak for the presence of chlorine.
-
Major Fragments: Common fragmentation pathways include the loss of a methyl group (M-15, m/z = 167), a vinyl group (M-27, m/z = 155), a phenyl group (M-77, m/z = 105), or a chlorine atom (M-35, m/z = 147).
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
Hazard Identification:
-
GHS Pictograms: GHS05 (Corrosion)[5]
-
Signal Word: Danger[5]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[5][10]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[10]
Handling and Storage:
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid contact with skin, eyes, and clothing.[8] Avoid inhalation of vapors.[8] Keep away from moisture, water, and protic solvents as it reacts rapidly.[6]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[11] Store at room temperature.[1] Keep away from incompatible materials such as oxidizing agents, acids, bases, and alcohols.[11]
First Aid Measures:
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[10]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[10]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[10]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[10]
Conclusion
This compound is a cornerstone reagent in the field of organosilicon chemistry. Its unique trifunctional nature allows for the synthesis of a diverse range of materials with tailored properties, from thermally stable polymers to high-performance adhesives and surface coatings. A comprehensive understanding of its chemical properties, reactivity, and safe handling practices, as outlined in this guide, is essential for harnessing its full potential in both academic research and industrial applications.
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Semantic Scholar. Selective synthesis of E-vinylsilanes and E,E-divinylsilanes via platinum-catalyzed hydrosilylation of alkynes with secondary silanes. [Link]
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ResearchGate. Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. [Link]
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Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]
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Phenylmethylvinylchlorosilane molecular structure and bonding
An In-Depth Technical Guide to the Molecular Structure and Bonding of Phenylmethylvinylchlorosilane
Introduction
This compound (C₉H₁₁ClSi) is a tetra-substituted organosilane that serves as a crucial building block in the synthesis of advanced silicone-based materials.[1][2] Its unique combination of four distinct substituents attached to a central silicon atom—a phenyl group, a methyl group, a vinyl group, and a reactive chlorine atom—imparts a versatile chemical profile. The phenyl group enhances thermal stability and refractive index, the methyl group provides hydrophobicity, the vinyl group enables polymerization and cross-linking reactions, and the chloro group offers a site for a wide array of nucleophilic substitution reactions.[3][4] This guide provides a detailed exploration of the molecular structure, bonding, reactivity, and characterization of this compound, offering field-proven insights for researchers in materials science and drug development.
Part 1: Molecular Structure and Geometry
The core of this compound is a central silicon atom covalently bonded to four different functional groups. This arrangement results in a chiral center, meaning the molecule exists as a pair of enantiomers. The overall geometry is a distorted tetrahedron, a consequence of the sp³ hybridization of the silicon atom. The differing steric bulk and electronic properties of the substituents cause deviations from the ideal tetrahedral angle of 109.5°. The bulky phenyl group, for instance, will sterically interact with the other groups, leading to a widening of some bond angles and compression of others.
Key Structural Parameters
| Parameter | Description | Typical Value | Rationale & References |
| Geometry | Distorted Tetrahedral | - | sp³ hybridization of the central silicon atom. |
| Si-C (methyl) | Bond length | ~1.87 Å | Standard single bond between silicon and an sp³ carbon. |
| Si-C (phenyl) | Bond length | ~1.86 Å | Bond to an sp² carbon; slight shortening possible due to aromatic ring effects. |
| Si-C (vinyl) | Bond length | ~1.86 Å | Bond to an sp² carbon of the vinyl group. |
| Si-Cl | Bond length | ~2.05 Å | Covalent bond between silicon and chlorine. |
| C-Si-C Angles | Bond angles | 108-112° | Angles deviate from the ideal 109.5° due to varying steric demands of the organic groups.[7] |
graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes for atoms Si [label="Si", pos="0,0!", fontsize=14, fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; Cl [label="Cl", pos="-1.5,-0.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C_Me [label="CH₃", pos="1.5,-0.5!", fontcolor="#202124", style=filled, fillcolor="#FBBC05"]; C_Ph [label="Phenyl (C₆H₅)", pos="0,1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; C_Vi [label="Vinyl (CH=CH₂)", pos="0.8, -1.8!", fontcolor="#202124", style=filled, fillcolor="#F1F3F4"];
// Edges for bonds Si -- Cl [label="~2.05 Å"]; Si -- C_Me [label="~1.87 Å"]; Si -- C_Ph [label="~1.86 Å"]; Si -- C_Vi [label="~1.86 Å"]; }
Caption: Ball-and-stick representation of this compound.
Part 2: Electronic Structure and Chemical Bonding
The chemical behavior of this compound is a direct result of its electronic structure, which is governed by orbital hybridization, bond polarity, and the interplay of inductive and steric effects.
Hybridization and Orbital Overlap
The silicon atom utilizes sp³ hybrid orbitals to form four sigma (σ) bonds with its substituents.[8] Each σ bond is formed by the head-on overlap of an sp³ orbital from silicon with the corresponding atomic orbital from the substituent (a p orbital from chlorine and sp³ or sp² hybrid orbitals from the carbon atoms).[9] This sp³ hybridization model successfully predicts the molecule's tetrahedral geometry and the covalent nature of its bonds.
Bond Polarity and Inductive Effects
The bonds originating from the silicon atom exhibit significant polarity due to differences in electronegativity. The most prominent example is the Si-Cl bond. With silicon having an electronegativity of 1.90 and chlorine 3.16 on the Pauling scale, this bond is highly polarized, with a partial positive charge (δ+) on the silicon atom and a partial negative charge (δ-) on the chlorine atom. This polarization makes the silicon atom highly electrophilic and susceptible to attack by nucleophiles.
The organic substituents also exert inductive effects:
-
Phenyl Group: The aromatic ring is electron-withdrawing (-I effect) due to the higher s-character of its sp² hybridized carbons.
-
Vinyl Group: Similar to the phenyl group, the vinyl group is weakly electron-withdrawing (-I effect).
-
Methyl Group: The alkyl group is electron-donating (+I effect), slightly reducing the electrophilicity of the silicon center.
The chlorine atom exerts a strong electron-withdrawing (-I) effect, which significantly enhances the electrophilicity of the silicon atom.[7]
Caption: Inductive effects of substituents on the silicon center.
Part 3: Synthesis and Reactivity
The synthetic utility and chemical reactivity of this compound are dominated by the properties of the Si-Cl bond.
Synthesis: The Grignard Reaction
A primary method for synthesizing substituted chlorosilanes is through the Grignard reaction, which allows for the stepwise formation of Si-C bonds.[10] For this compound, a common strategy involves the partial substitution of a dichlorosilane precursor. The choice of starting material and the order of addition are critical to maximizing the yield of the desired product. Using a "reverse addition" protocol, where the Grignard reagent is added slowly to the dichlorosilane, helps prevent over-substitution.[10]
Experimental Protocol: Synthesis via Grignard Reaction
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Dissolve one equivalent of methylphenyldichlorosilane in an anhydrous ether solvent, such as tetrahydrofuran (THF), in the flask. THF is often preferred as it accelerates the reaction compared to diethyl ether.[11][12]
-
Grignard Addition: Slowly add one equivalent of vinylmagnesium bromide (or chloride) from the dropping funnel to the stirred solution at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress using a suitable technique, such as gas chromatography (GC), to ensure the formation of the desired product.
-
Workup: After the reaction is complete, the resulting magnesium salts are precipitated and filtered off.
-
Purification: The solvent is removed from the filtrate under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.
Reactivity Profile: The Si-Cl Bond
The high polarity and relative weakness of the Si-Cl bond make it the molecule's primary reactive center.
-
Hydrolysis: this compound reacts extremely rapidly and exothermically with water.[13] This hydrolysis reaction cleaves the Si-Cl bond to form a silanol (R₃Si-OH) intermediate and hydrochloric acid (HCl).[14] The silanol is often unstable and readily undergoes condensation with another silanol molecule to form a stable siloxane (R₃Si-O-SiR₃) linkage.[15] This high sensitivity to moisture necessitates careful handling and storage in anhydrous conditions. The general hydrolysis rate for chlorosilanes follows the order: RSiCl₃ > R₂SiCl₂ > R₃SiCl.[14]
-
Nucleophilic Substitution: The electrophilic silicon atom is a target for a wide range of nucleophiles. Alcohols (alcoholysis) react to form alkoxysilanes (Si-OR), and amines (aminolysis) yield silylamines (Si-NR₂). These reactions are fundamental to creating diverse organosilicon derivatives.
Caption: Key reaction pathways for this compound.
Part 4: Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Each method provides specific information about the molecule's framework and functional groups.[16][17]
| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber | Key Features & Notes |
| ¹H NMR | Methyl (Si-CH₃) | δ ≈ 0.4 - 0.8 ppm | Singlet, shielded by silicon. |
| Vinyl (Si-CH=CH₂) | δ ≈ 5.7 - 6.2 ppm | Complex multiplet (AMX system). | |
| Phenyl (Si-C₆H₅) | δ ≈ 7.2 - 7.6 ppm | Multiplet in the aromatic region. | |
| ¹³C NMR | Methyl (Si-CH₃) | δ ≈ -5 to 5 ppm | Shielded carbon signal. |
| Vinyl (Si-C H=C H₂) | δ ≈ 130 - 140 ppm | Two distinct signals for the sp² carbons. | |
| Phenyl (Si-C₆H₅) | δ ≈ 128 - 135 ppm | Multiple signals for aromatic carbons (ipso, ortho, meta, para). | |
| IR Spectroscopy | Si-Cl Stretch | 450 - 600 cm⁻¹ | Strong absorption in the fingerprint region. |
| C=C Stretch (Vinyl) | ~1600 cm⁻¹ | Characteristic absorption for the vinyl double bond. | |
| C-H Stretch (Aromatic) | >3000 cm⁻¹ | Sharp peaks indicating sp² C-H bonds. | |
| C-H Stretch (Aliphatic) | <3000 cm⁻¹ | Peaks for the methyl sp³ C-H bonds. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 182/184 | Presence of two peaks in a ~3:1 ratio confirms one chlorine atom. |
| Fragmentation | - | Common losses include -CH₃ (M-15), -Cl (M-35), and cleavage of the phenyl group. |
Conclusion
This compound is a molecule whose utility is defined by the precise arrangement and interplay of its functional groups around a central silicon atom. Its tetrahedral geometry, dictated by sp³ hybridization, is complemented by a rich electronic landscape of polar covalent bonds and varied inductive effects. The highly reactive Si-Cl bond serves as a versatile chemical handle, enabling hydrolysis for siloxane formation and a host of nucleophilic substitution reactions for creating tailored organosilicon derivatives. This combination of structural stability from the organic groups and controlled reactivity from the chloro group solidifies its role as an indispensable intermediate for researchers developing advanced materials with specific thermal, mechanical, and optical properties.
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Tuulmets, A., & Vapper, M. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071–5076. [Link]
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ACS Publications. (n.d.). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ACS Publications. [Link]
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Arkles, B. (n.d.). GRIGNARD REAGENTS AND SILANES. Gelest, Inc. [Link]
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Elkem Silicones. (n.d.). What are Chlorosilanes? Elkem.com. [Link]
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Krylov, V. A., & Tsvetkov, D. S. (2019). Typical hydrolysis reaction mechanisms of chlorosilanes with water tetramer with both retention (left side) and inversion (right side) pathways at B97D/aug-cc-pVTZ level of theory. ResearchGate. [Link]
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Shaffer, L. H., & Flanigen, E. M. (1957). Hydrolysis of Chlorosilanes. II. Rates and Mechanism. The Journal of Physical Chemistry, 61(11), 1595–1600. [Link]
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National Center for Biotechnology Information. (n.d.). Vinylmethyl(phenyl)chlorosilane. PubChem. [Link]
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Silibase Silicone. (2023, March 31). Hydrolysis and Condensation Process. Silicone Surfactant. [Link]
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Tuulmets, A., Sassian, M., & Panov, D. (2003). Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures. The Journal of Organic Chemistry, 68(25), 9833-9837. [Link]
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Yoshida, K., et al. (2020). Bond strength and computational analysis for silane coupling treatments on the adhesion of resin block for CAD/CAM crowns. Dental Materials Journal, 39(5), 844-854. [Link]
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Tuulmets, A., & Vapper, M. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. [Link]
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Yoshida, K., et al. (2020). Bond strength and computational analysis for silane coupling treatments on the adhesion of resin block for CAD/CAM crowns. ResearchGate. [Link]
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ChemBK. (n.d.). Chloro-methyl-phenyl-vinylsilane. [Link]
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Chemsrc. (n.d.). Vinyl Phenyl Methyl Chlorosilane. [Link]
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MDPI. (2024). The Effect of Silane Treatment of a Resin-Based Composite on Its Microtensile Bond Strength to a Ceramic Restorative Material. MDPI. [Link]
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Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
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IUCr Journals. (2022). Crystal structure and Hirshfeld surface analysis of N-{[diphenyl(vinyl)silyl]methyl}-2-methylpropan-2-ammonium chloride. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7). [Link]
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National Center for Biotechnology Information. (2017, August 31). Spectral Information in PubChem. [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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El-Ghazawy, R. A., et al. (2019). A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films. Molecules, 24(17), 3108. [Link]
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MDPI. (2024). Effect of Silane-Containing Adhesives on Repair Bond Strength between Fresh and Aged Composite Materials—A Pilot Study. MDPI. [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
-
University of Illinois Springfield. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
ResearchGate. (2022). Crystal structure and Hirshfeld surface analysis of N-{[diphenyl(vinyl)silyl]methyl}-2-methylpropan-2-ammonium chloride. [Link]
-
De Gruyter. (2025). Crystal structure of N-(2-(1-phenylvinyl)phenyl)–N-tosylacrylamide, C24H21NO3S. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
Lu, T., & Chen, F. (2018). Unravelling Chemical Interactions with Principal Interacting Orbital Analysis. Chemistry - An Asian Journal, 13(13), 1646–1655. [Link]
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Chemistry For Everyone. (2024, August 14). What Are Vinyl Polymers? YouTube. [Link]
-
Last Minute Lecture. (2024, October 19). Molecular Structure and Bonding: VB and MO Theories | Chapter 9 – Physical Chemistry (11th). YouTube. [Link]
-
TMP Chem. (2020, April 2). Valence Bond Theory & Orbital Hybridization (Quantum Lecture). YouTube. [Link]
-
Doceri. (2019, November 5). 11.6-7 Valence Bond Theory: Orbital Overlap as Chemical Bond and Hybridization of Atomic Orbitals. YouTube. [Link]
-
Chad's Prep. (2020, September 2). 1.3 Valence Bond Theory and Hybridization | Organic Chemistry. YouTube. [Link]
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Methodological & Application
Protocol for Phenylmethylvinylchlorosilane surface functionalization of silica
An Application Guide to the Surface Functionalization of Silica with Phenylmethylvinylchlorosilane (PMVCS)
Introduction: Engineering the Silica Interface
Silica, in its various forms—from nanoparticles and wafers to glass slides and chromatographic stationary phases—is a cornerstone material in modern science and technology. Its utility is largely derived from its surface, which is natively populated with silanol (Si-OH) groups. These groups, while rendering the surface hydrophilic and reactive, often require modification to impart specific functionalities for advanced applications. Surface functionalization via silanization is a robust and versatile chemical strategy to precisely control the interfacial properties of silica.[1][2]
This guide focuses on this compound (PMVCS), a trifunctional silane coupling agent that offers a unique combination of surface properties. The covalent attachment of PMVCS introduces:
-
Phenyl groups: Conferring hydrophobicity and enabling π-π stacking interactions, crucial for applications in reversed-phase chromatography and selective adsorption.
-
Methyl groups: Contributing to the overall hydrophobicity and steric shielding of the surface.
-
Vinyl groups: Providing a reactive handle for subsequent chemical transformations, such as polymerization or "click" chemistry reactions, allowing for the attachment of biomolecules or polymers.[3]
-
Chlorosilane group: A highly reactive moiety that ensures efficient and strong covalent bonding to the silica surface.[4]
This document provides a comprehensive protocol for researchers, materials scientists, and drug development professionals, detailing the mechanism, execution, and validation of silica surface functionalization with PMVCS.
The Chemistry of Silanization: A Mechanistic Overview
The covalent attachment of chlorosilanes to a silica surface is a two-stage process involving hydrolysis and condensation.[1][5] Understanding this mechanism is critical for controlling the quality and reproducibility of the functionalized layer.
-
Hydrolysis: The process is initiated by the reaction of the highly reactive silicon-chlorine (Si-Cl) bond with trace amounts of water present in the solvent or adsorbed on the silica surface. This reaction forms a reactive silanol intermediate (Si-OH) and hydrochloric acid (HCl) as a byproduct.[4][5]
-
Condensation: The newly formed silanol groups on the PMVCS molecule then react with the silanol groups on the silica substrate. This condensation reaction forms a stable, covalent siloxane bond (Si-O-Si), anchoring the PMVCS molecule to the surface and releasing a molecule of water.[5][6]
Due to the presence of one reactive chloro group, PMVCS primarily forms a monolayer. The presence of trace water is a critical parameter; while essential for initiating the reaction, excess water can lead to self-condensation of the silane molecules in the solution, forming polysiloxane oligomers that can physically adsorb onto the surface, leading to unstable and poorly defined films.[7][8][9]
Detailed Protocol for PMVCS Functionalization
This protocol is designed for solution-phase deposition, which is widely accessible. It is divided into three critical phases: substrate preparation, silanization reaction, and post-reaction processing.
Phase 1: Substrate Preparation and Activation
Rationale: The density of surface silanol groups is the single most important factor determining the density of the final grafted layer. A pristine, fully hydroxylated surface is essential for a uniform and complete reaction.[10] Organic contaminants will mask the surface, while insufficient hydroxylation will result in a sparse, patchy coating.
Materials:
-
Silica substrate (e.g., silicon wafers with native oxide, glass slides, silica nanoparticles)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Acetone, HPLC grade
-
Isopropanol (IPA) or Ethanol, HPLC grade
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION) or UV-Ozone cleaner
-
Nitrogen (N₂) or Argon (Ar) gas line
-
Oven capable of 120 °C
Procedure:
-
Initial Cleaning:
-
Place the silica substrate in a clean glass container.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with copious amounts of DI water.
-
Dry the substrate under a stream of N₂ or Ar gas.
-
-
Surface Activation (Hydroxylation) - Choose one method:
-
Method A: Piranha Etching (High Efficiency, High Hazard):
-
CAUTION: Piranha solution is extremely corrosive, a strong oxidizer, and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work inside a certified fume hood. Always add the H₂O₂ to the H₂SO₄ slowly, never the reverse.
-
Prepare the Piranha solution in a glass beaker. The reaction is exothermic and will become hot.
-
Immerse the cleaned, dry substrate in the Piranha solution for 30-45 minutes.
-
Carefully remove the substrate and rinse extensively with DI water.
-
Dry the substrate under a stream of N₂ or Ar and use immediately.
-
-
Method B: UV-Ozone Treatment (Safer Alternative):
-
Place the cleaned, dry substrate in a UV-Ozone cleaner.
-
Expose the surface for 15-20 minutes. This process uses UV light to generate ozone, which effectively oxidizes organic contaminants and generates surface hydroxyl groups.[10]
-
Use the substrate immediately after treatment.
-
-
Phase 2: Silanization Reaction
Rationale: The reaction must be conducted in an anhydrous solvent to prevent premature polymerization of the PMVCS in solution.[10][11] Toluene is a common choice. The reaction temperature and time are optimized to ensure complete surface coverage without promoting undesirable side reactions.
Materials & Reagents:
-
This compound (PMVCS)
-
Anhydrous Toluene
-
Isopropanol or Ethanol
-
Reaction vessel with a moisture-free seal (e.g., Schlenk flask or desiccator)
| Parameter | Recommended Value | Rationale / Field Insight |
| PMVCS Concentration | 1-5% (v/v) | A lower concentration (~1%) favors the formation of a well-ordered monolayer. Higher concentrations can lead to multilayer formation and physisorption.[11] |
| Solvent | Anhydrous Toluene | Prevents uncontrolled hydrolysis and polymerization of PMVCS in the bulk solution, ensuring surface-specific reactions. |
| Reaction Temperature | 25 °C to 90 °C | Room temperature is often sufficient. Moderate heating (60–90 °C) can increase the reaction rate and disrupt weakly adsorbed molecules, leading to a denser film.[10][12] |
| Reaction Time | 2 - 12 hours | Shorter times may result in incomplete coverage. Longer times (e.g., overnight) ensure the reaction goes to completion. The optimal time depends on temperature and concentration.[11] |
| Atmosphere | Inert (N₂ or Ar) | Essential to exclude atmospheric moisture, which can interfere with the reaction and degrade the chlorosilane reagent. |
Procedure:
-
Place the freshly activated silica substrate into the reaction vessel. If using nanoparticles, place them in a flask with a stir bar.
-
In a fume hood, prepare a 1-5% (v/v) solution of PMVCS in anhydrous toluene.
-
Transfer the PMVCS solution into the reaction vessel, ensuring the substrate is fully submerged.
-
Seal the vessel and maintain it under an inert atmosphere. If stirring nanoparticles, do so gently.
-
Allow the reaction to proceed for the desired time and at the selected temperature (see table above).
Phase 3: Post-Reaction Curing and Cleaning
Rationale: Rinsing is crucial to remove any unreacted silane and physisorbed oligomers. A final curing step helps to drive the condensation reaction to completion and evaporate any residual solvent, forming a more stable and durable surface layer.[13]
Procedure:
-
After incubation, remove the substrate from the silane solution.
-
Rinse the substrate thoroughly with fresh anhydrous toluene to wash away excess reagent.
-
Rinse with isopropanol or ethanol to remove the toluene.
-
Dry the substrate under a stream of N₂ or Ar gas.
-
Place the substrate in an oven at 110-120 °C for 1 hour to cure the silane layer.
-
Allow the substrate to cool to room temperature before characterization. The functionalized surface is now ready for use or analysis.
Validation: Characterizing the Functionalized Surface
Verifying the success of the functionalization is a critical step. A combination of techniques should be used to confirm the presence and quality of the PMVCS layer.
| Technique | Purpose | Expected Outcome for Successful PMVCS Coating |
| Water Contact Angle (WCA) Goniometry | Assesses surface wettability and hydrophobicity.[14] | The initially hydrophilic silica (<20°) will become hydrophobic. Expect a WCA > 80-90°, indicating successful functionalization.[15] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines surface elemental composition and chemical states.[16][17] | Detection of a significant Carbon (C 1s) signal, corresponding to the phenyl, methyl, and vinyl groups, which is absent on the bare silica. Deconvolution of the Si 2p peak may show components related to Si-C and Si-O-Si bonds.[17][18] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies specific chemical bonds and functional groups. | Attenuated signal from surface Si-OH groups (~3740 cm⁻¹).[19] Appearance of characteristic C-H stretching peaks from the alkyl/phenyl groups (~2850-3100 cm⁻¹) and Si-C bonds. |
| Atomic Force Microscopy (AFM) | Measures surface topography and roughness. | Can confirm the formation of a uniform layer and assess any changes in surface roughness.[16][20] A smooth, uniform surface is indicative of a well-formed monolayer. |
Safety Precautions
-
This compound (PMVCS): Is corrosive and reacts with moisture to release HCl gas. Handle only in a fume hood with appropriate PPE. Store under an inert atmosphere.
-
Piranha Solution: Extremely hazardous. Review safety protocols before preparation and use. Neutralize waste slowly and carefully before disposal according to institutional guidelines.
-
Solvents: Toluene, acetone, and IPA are flammable. Work in a well-ventilated area away from ignition sources.
References
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Wikipedia. Silanization of silicon and mica. [Link]
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Howarter, J. A., & Youngblood, J. P. (2006). Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane. Langmuir, 22(26), 11142–11147. [Link]
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Howarter, J. A., & Youngblood, J. P. (2006). Optimization of silica silanization by 3-aminopropyltriethoxysilane. PubMed. [Link]
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Request PDF. (2025). Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane. ResearchGate. [Link]
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Silberzan, P., Léger, L., Ausserre, D., & Benattar, J. J. (1991). Silanation of Silica Surfaces. A New Method of Constructing Pure or Mixed Monolayers. Langmuir, 7(8), 1647-1651. [Link]
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Tripp, C. P., & Hair, M. L. (1993). Chemical attachment of chlorosilanes to silica: a two-step amine-promoted reaction. The Journal of Physical Chemistry, 97(22), 5693-5698. [Link]
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Tripp, C., & Hair, M. L. (1993). Chemical attachment of chlorosilanes to silica: a two-step amine-promoted reaction. Semantic Scholar. [Link]
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Zhang, L., et al. (2020). Adsorption Behaviors of Chlorosilanes, HCl, and H2 on the Si(100) Surface: A First-Principles Study. PubMed Central. [Link]
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Li, H., et al. (2011). Improved Silanization Modification of a Silica Surface and Its Application to the Preparation of a Silica-Supported Polyoxometalate Catalyst. Langmuir. [Link]
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Lovrinčević, M., et al. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. PMC - NIH. [Link]
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Aslan, F. M., et al. (2013). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. PubMed. [Link]
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Matinlinna, J. P., & Lung, C. Y. K. (2017). Surface Pretreatment Methods and Silanization. ResearchGate. [Link]
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Contact angle measurements: The effect of silanization on enhancing the hydrophilicity of PDMS overtime. ResearchGate. [Link]
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Initial water contact angles for the various silanes. ResearchGate. [Link]
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Aslan, F. M., et al. (2013). Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. Langmuir. [Link]
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Li, H., et al. (2011). Improved Silanization Modification of a Silica Surface and Its Application to the Preparation of a Silica-Supported Polyoxometalate Catalyst. Langmuir. [Link]
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Optimization of the process synthesis of silica nanoparticles functionalized with silane agents destined for superhydrophobic coating. Semantic Scholar. [Link]
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Lin, H.-P., et al. (2005). Direct Method for Surface Silyl Functionalization of Mesoporous Silica. Langmuir. [Link]
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Effect of Modified Silica Fume Using MPTMS for the Enhanced EPDM Foam Insulation. NIH. [Link]
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Pleul, D., et al. (2003). X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon. PubMed. [Link]
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Corazza, P. H., et al. (2013). Effect of post-silanization heat treatments of silanized feldspathic ceramic on adhesion to resin cement. PubMed. [Link]
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Fourier Transform Infrared and Raman Characterization of Silica-Based Materials. ResearchGate. [Link]
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Wang, D., et al. (2011). How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. PubMed Central. [Link]
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Wang, D., et al. (2012). How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica. PubMed. [Link]
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Aissaoui, N., et al. (2012). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. ResearchGate. [Link]
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Lee, S. H., et al. (2018). Surface modification of silica nanoparticles using phenyl trimethoxy silane and their dispersion stability in N-methyl-2-pyrrolidone. ResearchGate. [Link]
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Kaewsakul, W., et al. (2018). Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds. MDPI. [Link]
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Synthesis of poly(ethylene glycol)/Vinyl silane grafted silica nanoparticles. ResearchGate. [Link]
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Wikipedia. Silanization. [Link]
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Lin, H.-P., et al. (2005). Direct Method for Surface Silyl Functionalization of Mesoporous Silica. NTU scholars. [Link]
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Tarn, D., et al. (2013). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. PMC - NIH. [Link]
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The effects of different silicatization and silanization protocols on the bond durability of resin cements to new high-translucent zirconia. ResearchGate. [Link]
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Vande Gucht, F., et al. (2008). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. ResearchGate. [Link]
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Effects of post surface conditioning before silanization on bond strength between fiber post and resin cement. PMC - PubMed Central. [Link]
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Surface functionalization of silica particles for their efficient fluorescence and stereo selective modification. Instituto de Física. [Link]
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Aqueous silane modified silica sols: Theory and preparation. ResearchGate. [Link]
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How to modify silica's surface with Phenyltrimethoxysilane (PTMS)? ResearchGate. [Link]
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Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane. PMC - NIH. [Link]
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Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane. Journal of Materials Chemistry. [Link]
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The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. [Link]
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Fluoroalkyl-Functionalized Silica Particles: Synthesis, Characterization, and Wetting Characteristics. ResearchGate. [Link]
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B.1 Hydrolysis and condensation reactions (SL). YouTube. [Link]
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Application Notes and Protocols: A Detailed Guide to the Synthesis of α-Silylcarboxylic Acids using Phenylmethylvinylchlorosilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of α-silylcarboxylic acids, valuable intermediates in organic synthesis and drug development, with a specific focus on the utilization of phenylmethylvinylchlorosilane. α-Silylcarboxylic acids are notable for their unique reactivity, serving as precursors to a variety of functional groups and as effective carbon monoxide releasing molecules in carbonylation reactions.[1] This document provides a step-by-step protocol, explores the underlying chemical principles, and offers insights into the critical parameters for a successful synthesis.
Introduction: The Significance of α-Silylcarboxylic Acids
α-Silylcarbonyl compounds, including α-silylcarboxylic acids, are a class of organosilicon compounds that have garnered significant interest in synthetic chemistry. Their utility stems from the unique electronic properties and steric influence of the silyl group, which can direct the outcome of chemical reactions and impart stability to adjacent functional groups.[2] In the realm of drug discovery and development, α-silylcarboxylic acids can serve as bioisosteres of carboxylic acids, offering modified pharmacokinetic and pharmacodynamic profiles. Furthermore, their application as benchtop sources of carbon monoxide has opened new avenues for safe and efficient carbonylation reactions, a cornerstone of modern synthetic chemistry.[1][3]
This compound is a versatile silylating agent. The presence of the phenyl, methyl, and vinyl groups on the silicon atom allows for fine-tuning of the electronic and steric properties of the resulting α-silylcarboxylic acid, potentially influencing its reactivity and stability.
The Synthetic Pathway: From Enolate to α-Silylcarboxylic Acid
The most common and effective method for the synthesis of α-silylcarbonyl compounds is through the C-silylation of enolates generated from carboxylic acids or their ester derivatives.[4] This approach, however, can be complicated by a competing O-silylation reaction, which leads to the formation of silyl ketene acetals.[4][5] The choice of silylating agent, reaction conditions, and the nature of the carbonyl precursor are crucial in directing the reaction towards the desired C-silylated product.[4]
The use of chlorosilanes with larger, more sterically demanding substituents, such as chloro(methyl)diphenylsilane, has been shown to favor the formation of α-silyl carboxylic acids and esters.[4] This preference is attributed to the softer nature of the silicon center in these reagents, which promotes C-silylation.[4] this compound, while less sterically hindered than diphenylmethylchlorosilane, still offers a degree of steric bulk that can influence the C- vs. O-silylation ratio.
The general synthetic strategy involves the deprotonation of a carboxylic acid to form a dianion, which then reacts with the chlorosilane.
Visualizing the Workflow
Caption: A generalized workflow for the synthesis of α-silylcarboxylic acids.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of an α-silylcarboxylic acid using a simple carboxylic acid as the starting material and this compound as the silylating agent.
Materials:
-
Carboxylic acid (e.g., propanoic acid)
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and stirring bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add diisopropylamine (e.g., 2.2 equivalents) to the THF.
-
Add n-butyllithium (e.g., 2.2 equivalents) dropwise to the solution while maintaining the temperature at -78 °C.
-
Stir the solution at -78 °C for 30 minutes to generate LDA.
-
-
Dianion Formation:
-
In a separate flame-dried flask, dissolve the carboxylic acid (e.g., 1.0 equivalent) in anhydrous THF.
-
Slowly add the carboxylic acid solution to the freshly prepared LDA solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete formation of the dianion.
-
-
Silylation:
-
Dissolve this compound (e.g., 1.1 equivalents) in a small amount of anhydrous THF.
-
Add the this compound solution dropwise to the dianion solution at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-silylcarboxylic acid.
-
Key Considerations and Mechanistic Insights
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the LDA and the dianion intermediate.
-
Temperature Control: Maintaining a low temperature (-78 °C) during the deprotonation and silylation steps is critical to minimize side reactions and ensure the stability of the intermediates.
-
Stoichiometry: The use of a slight excess of the silylating agent ensures complete conversion of the dianion.
-
C- vs. O-Silylation: While this compound is expected to favor C-silylation, the formation of the O-silylated byproduct (a silyl ketene acetal) is still possible.[4] The reaction conditions, particularly the solvent and temperature, can influence this ratio. A non-polar solvent system and lower temperatures generally favor C-silylation.
-
Hydrolysis of the Silyl Ester: The initial product of the reaction is a silyl ester of the α-silylcarboxylic acid. During the aqueous workup, this silyl ester is readily hydrolyzed to the corresponding carboxylic acid.[6][7]
Characterization Data
The successful synthesis of the α-silylcarboxylic acid can be confirmed by various spectroscopic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of signals corresponding to the phenyl, methyl, and vinyl protons of the silyl group, along with the characteristic proton at the α-position. |
| ¹³C NMR | A signal for the silicon-bearing α-carbon, and signals for the phenyl, methyl, and vinyl carbons. |
| FT-IR | A strong absorption band for the carboxylic acid C=O stretch (typically around 1700-1725 cm⁻¹) and a broad O-H stretch. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the α-silylcarboxylic acid. |
Conclusion
The synthesis of α-silylcarboxylic acids using this compound provides a versatile route to a valuable class of compounds. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, and by understanding the factors that influence C- versus O-silylation, researchers can efficiently prepare these important synthetic intermediates. The protocol and insights provided in this application note serve as a comprehensive guide for scientists and professionals in the field of organic synthesis and drug development.
References
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Friis, S. D., Taaning, R. H., Lindhardt, A. T., & Skrydstrup, T. (2011). Silacarboxylic Acids as Efficient Carbon Monoxide Releasing Molecules: Synthesis and Application in Palladium-Catalyzed Carbonylation Reactions. Journal of the American Chemical Society, 133(43), 17134–17137. [Link]
-
Wang, Z., et al. (2012). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. Angewandte Chemie International Edition, 51(36), 9022-9026. [Link]
-
Slideshare. (n.d.). Protection and deprotection of carboxylic acid. [Link]
-
Shtelman, A. V., & Becker, J. Y. (2011). Synthesis of α-silylcarboxylic acids. Tetrahedron, 67(6), 1135-1141. [Link]
- Landais, Y. (2008). The synthesis of α-silyl carbonyl compounds and their reactivity toward nucleophiles and electrophiles. In Science of Synthesis (Vol. 4, pp. 669-710). Thieme.
-
Khanna, I., & Jones, G. (2006). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Synthetic Communications, 36(7), 953-957. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
-
Wikipedia. (n.d.). Silyl enol ether. [Link]
- Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934.
-
Shtelman, A. V., & Becker, J. Y. (2011). Synthesis of alpha-silylcarboxylic acids. Tetrahedron, 67(6), 1135-1141. [Link]
- Shtelman, A. V., & Becker, J. Y. (2011). Synthesis of α-silylcarboxylic acids. Tetrahedron, 67(6), 1135-1141.
-
Lian, Z., et al. (2020). Silylcarboxylic Acids as Bifunctional Reagents: Application in Palladium-Catalyzed External-CO-Free Carbonylative Cross-Coupling Reactions. Advanced Synthesis & Catalysis, 362(19), 4165-4170. [Link]
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Application Note & Protocol: Phenylmethylvinylchlorosilane in the Preparation of Benzocyclobutene-Functionalized Thermosets
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Integration of Siloxanes into Benzocyclobutene Thermosets
Benzocyclobutene (BCB) resins have emerged as critical materials in advanced microelectronics and optoelectronics due to their exceptional properties upon thermal curing.[1][2][3] The thermal ring-opening of the strained four-membered ring in BCB proceeds without the evolution of volatile byproducts, leading to a highly cross-linked polymer network with a low dielectric constant, low moisture absorption, excellent thermal stability, and a high degree of planarization.[1][4] These characteristics are highly desirable for applications such as interlayer dielectrics, wafer bonding, and in the fabrication of integrated circuits.[1][2][4]
The incorporation of siloxane moieties into the BCB polymer backbone further enhances these properties. The Si-O-Si backbone is inherently thermally stable, and its flexibility can improve the toughness of the resulting thermoset.[5] Furthermore, the hydrophobic nature of siloxanes contributes to lower water uptake, which is crucial for maintaining a low dielectric constant.[6] Phenylmethylvinylchlorosilane serves as a versatile precursor in this context, enabling the synthesis of BCB-functionalized siloxane monomers that can be precisely tailored for specific applications. This note provides a detailed guide to the synthesis, formulation, curing, and characterization of these advanced thermosets.
Synthesis of a Benzocyclobutene-Functionalized Silane Monomer
The preparation of a BCB-functionalized thermoset begins with the synthesis of a monomer that incorporates both the BCB moiety and a reactive silane group. A common strategy involves the hydrosilylation of a vinyl-functionalized BCB with a chlorosilane.
Rationale for Reagent Selection
-
4-Vinylbenzocyclobutene (4-VBCB): This molecule provides the thermally curable BCB functionality. The vinyl group serves as a reactive handle for the subsequent hydrosilylation reaction.
-
This compound: This reagent is chosen for several key reasons. The chloro group provides a reactive site for further chemical modifications or for direct hydrolysis and condensation. The phenyl group enhances thermal stability and solubility in organic solvents, while the vinyl group can participate in further cross-linking reactions if desired.
-
Platinum Catalyst (e.g., Karstedt's catalyst): Hydrosilylation reactions are typically catalyzed by platinum complexes, which facilitate the addition of the Si-H bond across the carbon-carbon double bond of the vinyl group.[7]
Experimental Protocol: Synthesis of (4-Benzocyclobutenylethyl)phenylmethylchlorosilane
Materials:
-
4-Vinylbenzocyclobutene (4-VBCB)
-
This compound
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve 4-VBCB in anhydrous toluene in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.
-
Add a catalytic amount of Karstedt's catalyst to the solution and stir.
-
Slowly add this compound dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching vibration (around 2100 cm⁻¹).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The resulting monomer, (4-benzocyclobutenylethyl)phenylmethylchlorosilane, can be purified by vacuum distillation to remove any unreacted starting materials and the catalyst.
Synthesis Workflow Diagram
Caption: Thermal curing process of the BCB-functionalized thermoset.
Characterization of the Thermoset
A comprehensive characterization of both the pre-polymer and the final cured thermoset is essential to ensure the material meets the desired specifications.
Analytical Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to monitor the disappearance of the Si-H bond during hydrosilylation and to track the curing process by observing changes in the BCB-related absorption bands. [8]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides detailed structural information about the monomer and the pre-polymer, confirming the successful synthesis and providing insights into the degree of branching. [9][10]* Differential Scanning Calorimetry (DSC): Used to determine the curing temperature and enthalpy of the polymerization reaction. [11]It can also be used to measure the glass transition temperature (Tg) of the cured thermoset.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the cured thermoset by measuring its weight loss as a function of temperature. [9][12]* Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the cured material, including its storage modulus and glass transition temperature. [9][13]
Typical Characterization Data
| Property | Typical Value | Significance |
| Dielectric Constant (at 1 MHz) | 2.7 - 2.8 | Low value is critical for interlayer dielectric applications. [6][8] |
| Glass Transition Temperature (Tg) | > 250 °C | High Tg indicates good dimensional stability at elevated temperatures. [6][8] |
| Decomposition Temperature (Td5) | > 450 °C | High decomposition temperature signifies excellent thermal stability. [6][9] |
| Water Absorption | < 1.2% | Low water absorption helps maintain a low dielectric constant. [6][8] |
Conclusion
The use of this compound in the preparation of benzocyclobutene-functionalized thermosets offers a versatile route to high-performance materials. The combination of the excellent dielectric and thermal properties of BCB resins with the enhanced thermal stability and hydrophobicity of siloxanes results in thermosets that are well-suited for demanding applications in the microelectronics industry. The protocols and characterization techniques outlined in this note provide a comprehensive framework for researchers and scientists working in this field.
References
- Synthesis, properties of novel benzocyclobutene-functionalized siloxane thermosets.
- Benzocyclobutene-based polymers for microelectronics. American Chemical Society.
- Benzocyclobutene-functionalized hyperbranched polysiloxane for low-k materials with good thermostability. PMC - NIH.
- Preparation and Properties of Benzocyclobutene Based Low-k Linear Polysiloxane.
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- Recent Progress in Benzocyclobutene Rel
- Study of benzocyclobutene-functionalized siloxane thermoset with a cyclic structure.
- Applications of BCB Polymer as Dielectric M
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Experimental conditions for Phenylmethylvinylchlorosilane grafting on polymer films
An Application Guide to the Surface Grafting of Phenylmethylvinylchlorosilane on Polymer Films
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Surfaces with this compound
The functionalization of polymer surfaces is a critical step in the development of advanced materials for applications ranging from biomedical devices and drug delivery systems to high-performance composites and microelectronics. Modifying the surface of an inherently inert polymer film can introduce new functionalities, alter wettability, improve biocompatibility, and promote adhesion. This compound (PMVCS) is a versatile silane coupling agent for this purpose. Its unique trifunctional nature—a reactive chlorosilyl group for surface anchoring, a phenyl group for modulating surface energy and providing steric bulk, and a vinyl group for subsequent polymerization or click-chemistry reactions—makes it a powerful tool for sophisticated surface engineering.
This guide provides a comprehensive overview of the chemical principles, critical experimental parameters, and detailed protocols for the successful grafting of PMVCS onto polymer films. It is designed to move beyond a simple recitation of steps, offering insights into the causality behind experimental choices to empower researchers to adapt and troubleshoot the process for their specific polymer substrates and applications.
Section 1: The Chemistry of Silane Grafting
The covalent attachment of PMVCS to a polymer surface is primarily a two-stage process: (1) generation of reactive sites on the polymer backbone, and (2) the nucleophilic substitution reaction of the silane with these sites.
1.1. Prerequisite: Surface Activation
Most commodity polymers, such as polyethylene (PE) or polypropylene (PP), lack the necessary reactive groups for silanization. Therefore, the first and most critical step is to introduce hydroxyl (-OH) groups onto the polymer surface.[1] This "activation" transforms the inert surface into a reactive substrate. Common methods include:
-
Plasma Treatment: Exposing the polymer to a low-pressure oxygen or argon plasma is a highly effective method for generating a high density of surface hydroxyl groups.[2][3]
-
Corona Discharge: A higher-pressure electrical discharge in air can also oxidize the polymer surface, creating hydroxyls and other polar functionalities.[1]
-
Wet Chemical Oxidation: For chemically resistant polymers, treatment with strong oxidizing agents like piranha solution (H₂SO₄/H₂O₂) can generate hydroxyl groups, though this method is less common for sensitive polymers.[3]
The choice of activation method depends on the polymer's chemical resistance and the desired surface density of reactive sites.
1.2. The Grafting Mechanism
Once hydroxyl groups are present, the grafting reaction proceeds via nucleophilic attack of the surface hydroxyls on the silicon atom of the PMVCS. The chloro- group is an excellent leaving group, resulting in the formation of a stable silicon-oxygen-polymer (Si-O-Polymer) covalent bond and the release of hydrogen chloride (HCl) as a byproduct.[4][5]
The reaction is highly sensitive to moisture. Water present on the surface or in the solvent can hydrolyze the Si-Cl bond to form a silanol (Si-OH). These silanols can then either react with surface hydroxyls or, more often, self-condense with other hydrolyzed PMVCS molecules to form polysiloxane oligomers.[6] While some degree of lateral polymerization on the surface is desirable for a stable film, excessive polymerization in the solution leads to aggregate deposition and a non-uniform, weakly adhered coating.[2]
Diagram: Grafting and Cross-Linking Mechanism
// Edges p1 -> Grafted1 [label=" Nucleophilic Attack"]; Silane -> Grafted1; Grafted1 -> HCl [label=" Elimination"]; p2 -> Grafted2 [style=invis];
// Cross-linking pathway Grafted1 -> Hydrolyzed [label="Hydrolysis\n(trace H2O)"]; Hydrolyzed -> Crosslink; Grafted2 -> Crosslink [label="Condensation"];
}
Caption: Reaction pathway for PMVCS on a hydroxylated polymer surface.
Section 2: Critical Experimental Parameters & Causality
Optimizing the grafting process requires careful control over several key variables. The rationale behind these choices is crucial for achieving a uniform and stable functionalized surface.
| Parameter | Typical Range | Rationale & Expert Insights |
| Substrate Cleanliness | N/A | Causality: Organic contaminants or additives on the polymer surface will mask reactive sites, leading to patchy, non-uniform grafting. Insight: Pre-cleaning, such as sonication in isopropanol or ethanol followed by drying, is a non-negotiable first step to remove processing aids and other surface impurities.[1] |
| Surface Activation | Varies by method | Causality: The density of surface hydroxyl groups directly dictates the maximum possible grafting density. Insufficient activation results in a sparse silane layer. Insight: Oxygen plasma is highly efficient but can sometimes lead to the formation of low molecular weight oxidized material. A short, high-power treatment is often preferred over a long, low-power one. |
| Silane Concentration | 1-5% (v/v) in solvent | Causality: Concentration governs the reaction kinetics and the potential for solution-phase polymerization. Insight: Start with a 1-2% solution.[2] Concentrations below 1% may require significantly longer reaction times. Concentrations above 5% dramatically increase the risk of silane self-polymerization in solution, which results in clumps of polysiloxane precipitating onto the surface rather than forming a covalent monolayer. |
| Solvent Choice | Anhydrous Toluene, Hexane | Causality: The solvent must be anhydrous to prevent premature hydrolysis of the chlorosilane. Insight: Use a freshly opened bottle of anhydrous solvent or a solvent passed through a purification system. Even trace amounts of water can deactivate the silane and compromise the entire process. |
| Reaction Time | 30 minutes - 24 hours | Causality: Time must be sufficient for the silane molecules to diffuse to the surface and react. Insight: For solution-phase deposition, 2-4 hours at room temperature is a common starting point.[2] Longer times may not significantly increase grafting density if the surface sites are already saturated. |
| Reaction Temperature | 20°C - 80°C | Causality: Temperature affects reaction kinetics. Insight: Room temperature is often sufficient. Modest heating (e.g., to 50-60°C) can accelerate the reaction but also increases the rate of solvent evaporation and potential side reactions. |
| Curing (Post-Bake) | 80°C - 120°C | Causality: Heating after deposition drives off any remaining solvent and promotes the formation of stable, covalent siloxane (Si-O-Si) bonds between adjacent, hydrolyzed silane molecules and with the surface.[2] Insight: This step is crucial for the durability and stability of the grafted layer. A typical cure is 1 hour at 110°C in a vacuum or convection oven. |
Section 3: Experimental Protocols
The following protocols provide a robust framework for grafting PMVCS. They should be adapted based on the specific polymer substrate and available equipment.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for PMVCS grafting on polymer films.
Protocol 1: Substrate Cleaning and Activation
-
Cut the polymer film to the desired dimensions.
-
Place the film in a beaker with isopropanol and sonicate for 15 minutes to remove surface contaminants.
-
Remove the film, rinse with fresh isopropanol, and dry thoroughly with a stream of dry nitrogen or in a vacuum oven at 40°C.[1]
-
Place the cleaned, dry film into a plasma chamber.
-
Evacuate the chamber to a base pressure of <100 mTorr.
-
Introduce oxygen gas at a controlled flow rate to achieve a process pressure of ~200 mTorr.
-
Apply RF power (e.g., 50W) for 30-90 seconds. The duration should be optimized to create sufficient hydroxyl groups without damaging the polymer.
-
Vent the chamber and immediately transfer the activated film for the grafting step to minimize atmospheric contamination and surface rearrangement.
Protocol 2: PMVCS Grafting (Solution Phase)
NOTE: this compound is moisture-sensitive and corrosive. Handle in a fume hood under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) and wear appropriate personal protective equipment.
-
In a glovebox or under a nitrogen atmosphere, prepare a 1-2% (v/v) solution of PMVCS in anhydrous toluene. For example, add 1 mL of PMVCS to 99 mL of anhydrous toluene.
-
Place the freshly plasma-activated polymer film into a reaction vessel.
-
Pour the PMVCS solution over the film, ensuring it is fully submerged.
-
Seal the vessel and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
After the reaction period, remove the film from the silane solution.
Protocol 3: Post-Grafting Rinsing and Curing
-
Immediately immerse the coated film in a beaker of fresh anhydrous toluene and sonicate for 5 minutes. This removes any non-covalently bonded (physisorbed) silane molecules.
-
Repeat the sonication rinse with a second beaker of fresh toluene, followed by a final rinse with isopropanol.
-
Dry the rinsed film with a stream of dry nitrogen.
-
Place the film in a vacuum oven and cure at 110°C for 1 hour to drive the final covalent bond formation and cross-linking.
-
Allow the film to cool to room temperature before characterization.
Section 4: Validation of Grafting Success
Confirming the presence and quality of the grafted layer is essential. A combination of techniques provides a comprehensive validation.
-
Contact Angle Goniometry: An untreated, plasma-activated polymer surface will be highly hydrophilic (low water contact angle). A successfully grafted PMVCS layer, due to its phenyl and methyl groups, will render the surface hydrophobic, resulting in a significantly higher water contact angle (e.g., >90°).[3][7] This is a fast, qualitative check for successful surface modification.
-
X-ray Photoelectron Spectroscopy (XPS): This is the definitive technique for confirming surface elemental composition. A successful graft will show clear Si 2p and Si 2s peaks in the survey scan, which are absent on the untreated polymer. High-resolution scans can confirm the chemical state of the silicon.[1][8]
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): This technique probes the chemical bonds at the surface. Look for the appearance of new peaks corresponding to Si-O-Polymer (~1000-1100 cm⁻¹) and Si-Phenyl bonds.[1][9]
Section 5: Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent or Patchy Coating | 1. Incomplete surface cleaning. 2. Non-uniform surface activation. 3. Silane polymerization in solution. | 1. Implement a more rigorous pre-cleaning protocol.[2] 2. Ensure even exposure during plasma/corona treatment.[2] 3. Use a lower silane concentration and ensure the solvent is perfectly anhydrous. |
| No Change in Contact Angle | 1. Inactive silane reagent (degraded by moisture). 2. Insufficient surface activation (no -OH groups). | 1. Use a fresh, unopened bottle of PMVCS stored under an inert atmosphere.[2] 2. Increase the duration or power of the plasma/corona treatment and verify activation on a control sample. |
| Hazy or Powdery Film | Excessive silane polymerization and deposition of aggregates from the solution. | Drastically reduce the silane concentration (e.g., to 0.5-1%). Ensure the reaction vessel is free of moisture. Reduce reaction time. |
References
-
Title: Grafting characterization of thin organosilane films on silica substrate Source: AIP Publishing URL: [Link]
-
Title: Chemistry of Silanes: Interfaces in Dental Polymers and Composites Source: PMC - NIH URL: [Link]
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Title: FTIR analysis of silane grafted high density polyethylene Source: ResearchGate URL: [Link]
-
Title: Characterization of Organofunctional Silane Films on Zinc Substrates Source: PubMed URL: [Link]
-
Title: Improved silane grafting of high-density polyethylene in the melt by using a binary initiator and the properties of silane-crosslinked products Source: ResearchGate URL: [Link]
-
Title: Chemical surface modification of poly(p-xylylene) thin films Source: PubMed URL: [Link]
-
Title: Surface Silanization of Polyethylene for Enhanced Adhesion Source: ResearchGate URL: [Link]
-
Title: Influence of the silane grafting of polyethylene on the morphology, barrier, thermal, and rheological properties of high-density polyethylene/organoclay nanocomposites Source: ResearchGate URL: [Link]
-
Title: Silanization Source: Wikipedia URL: [Link]
-
Title: Surface modification of silicon and polydimethylsiloxane surfaces with vapor-phase-deposited ultrathin fluorosilane films for biomedical nanodevices Source: AIP Publishing URL: [Link]
-
Title: Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption Source: BioForce Nanosciences URL: [Link]
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Title: Reactions of chlorosilanes with silica surfaces Source: The Journal of Physical Chemistry URL: [Link]
-
Title: Silane-Modified Polymers (GENIOSIL®) Source: Wacker Chemie AG URL: [Link]
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Title: Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications Source: MDPI URL: [Link]
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- 8. Characterization of Organofunctional Silane Films on Zinc Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Phenylmethylvinylchlorosilane (PMVCS) Solution Preparation for Spin Coating Applications
Introduction: The Role of PMVCS in Surface Engineering
Phenylmethylvinylchlorosilane (PMVCS) is a versatile organosilane reagent used for the surface modification of various substrates, including silicon wafers, glass, and other materials bearing surface hydroxyl (-OH) groups. The power of PMVCS lies in its trifunctional nature:
-
Chlorosilane Group (-Si-Cl): This is the reactive anchor. It readily undergoes hydrolysis and condensation with surface hydroxyl groups to form a highly stable and covalent siloxane bond (-Si-O-Substrate). This reaction is the foundation of its utility as a surface primer.
-
Phenyl Group (-C₆H₅): This bulky aromatic group modifies the surface energy, increasing hydrophobicity and influencing the deposition characteristics of subsequent layers.
-
Vinyl Group (-CH=CH₂): This unsaturated group acts as a reactive handle for further chemical transformations, such as free-radical polymerization or "click" chemistry, enabling the grafting of polymer brushes or the immobilization of biomolecules.
Spin coating is a widely adopted technique for depositing thin, uniform films from solution.[1] When applying organosilanes like PMVCS, the preparation of the solution is a critical determinant of the final film's quality, homogeneity, and functionality. This document provides a comprehensive, field-proven guide to the preparation and application of PMVCS solutions for researchers, scientists, and drug development professionals engaged in surface engineering.
Critical Health & Safety Mandates for Chlorosilanes
Trustworthiness Pillar: Chlorosilanes are hazardous materials. Adherence to strict safety protocols is non-negotiable for operator safety and experimental validity. This compound is a chlorosilane and must be handled with extreme care.
-
Reactivity Hazard: PMVCS reacts rapidly and exothermically with water, moisture, and protic solvents (e.g., alcohols, water) to produce corrosive and toxic hydrogen chloride (HCl) gas and hydrochloric acid.[2][3][4] This reactivity is the primary safety concern.
-
Corrosivity: The liquid and its vapors are corrosive to the skin, eyes, and entire respiratory tract.[2][5] All chlorosilanes should be treated as strong acids.
-
Handling Environment: All manipulations must be performed within a certified chemical fume hood with robust exhaust ventilation.[6] The use of a glovebox or Schlenk line for handling the neat compound and preparing solutions is highly recommended to exclude atmospheric moisture.
-
Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory. This includes:
-
Fire & Spill Response:
-
Do NOT use water as an extinguishing agent for chlorosilane fires, as it will exacerbate the situation by generating HCl gas.[2][7] Use Type C (CO₂) or dry chemical extinguishers.[7]
-
For spills, isolate the area, eliminate ignition sources, and use an appropriate absorbent material (e.g., dry sand). Do not use water to clean up spills.[7]
-
Materials & Equipment
Chemicals & Reagents
-
This compound (PMVCS), CAS: 17306-05-7
-
Anhydrous, aprotic solvent (e.g., Toluene, HPLC grade or higher, stored over molecular sieves)
-
Isopropanol (IPA), ACS grade
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen (N₂) or Argon (Ar) gas, high purity
-
Substrates (e.g., Silicon wafers, glass microscope slides)
Equipment
-
Spin Coater
-
Certified Chemical Fume Hood
-
Glovebox or Schlenk line (Recommended)
-
Oven or hot plate capable of reaching 120 °C
-
Plasma cleaner or UV-Ozone system (for substrate activation)
-
Volumetric flasks and glassware (must be oven-dried at 120 °C for >4 hours and cooled under inert gas)
-
Anhydrous transfer syringes and needles
-
Ultrasonic bath
Experimental Protocols
Protocol I: Substrate Cleaning & Activation (Hydroxylation)
Expertise & Experience Pillar: The formation of a dense, covalently bonded PMVCS monolayer is entirely dependent on the presence of a high density of hydroxyl groups on the substrate surface. Inadequate cleaning or activation is the most common point of failure. The protocol below is optimized for silicon or glass substrates.
-
Initial Cleaning: Place substrates in a beaker. Add isopropanol to fully immerse them. Sonicate for 15 minutes in an ultrasonic bath.
-
Rinsing: Decant the isopropanol and rinse the substrates thoroughly with copious amounts of DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen or argon gas.
-
Surface Activation (Hydroxylation): The objective is to generate surface -OH groups. Use one of the following methods:
-
Oxygen Plasma Treatment (Recommended): Place the dried substrates in a plasma cleaner. Treat with oxygen plasma for 3-5 minutes at medium power. This method is highly effective and creates a fresh, reactive hydrophilic surface.
-
Piranha Solution (Use with Extreme Caution): Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Submerge substrates for 10-15 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate PPE and handling procedures.
-
-
Final Rinse & Dry: After activation, rinse substrates again with DI water and dry thoroughly with nitrogen/argon. Use the activated substrates immediately.
Protocol II: PMVCS Solution Preparation
Causality Pillar: The exclusion of water is paramount. PMVCS's chlorosilane moiety will react with any available water, leading to premature oligomerization in the solution and preventing proper film formation on the substrate.[3][4] Therefore, all steps must be performed using anhydrous techniques.
-
Glassware Preparation: Ensure all glassware (volumetric flasks, beakers) and magnetic stir bars are thoroughly cleaned and oven-dried at 120 °C for a minimum of 4 hours to remove all physisorbed water. Allow to cool to room temperature in a desiccator or under a stream of inert gas.
-
Solvent Selection: Anhydrous toluene is an excellent choice due to its aprotic nature and ability to dissolve PMVCS.
-
Concentration Calculation: Solutions are typically prepared as a low percentage concentration (e.g., 0.1% to 2% by volume) or in millimolar (mM) concentrations for self-assembled monolayer (SAM) formation.[8]
-
Example Calculation for a 1% (v/v) Solution (10 mL total):
-
Volume of PMVCS = 1% of 10 mL = 0.1 mL = 100 µL
-
Volume of Anhydrous Toluene = 10 mL - 0.1 mL = 9.9 mL
-
-
-
Mixing Procedure (Anhydrous Technique):
-
Perform this step in a glovebox or under a positive pressure of inert gas (N₂ or Ar).
-
Using a dry syringe, transfer 9.9 mL of anhydrous toluene into the prepared 10 mL volumetric flask.
-
Using a separate, dry microliter syringe, carefully draw 100 µL of this compound.
-
Slowly add the PMVCS to the toluene in the flask while gently swirling.
-
Cap the flask and mix thoroughly. If desired, use a PTFE-coated magnetic stir bar for 5-10 minutes.
-
-
Storage & Use: The solution is now ready for use. It is highly recommended to use the solution immediately after preparation. If short-term storage is necessary, store in a tightly sealed container under an inert atmosphere.
Protocol III: Spin Coating & Curing
-
System Preparation: Ensure the spin coater chuck is clean.
-
Substrate Mounting: Center the freshly activated substrate onto the spin coater chuck.
-
Solution Dispensing:
-
Static Dispense: With the substrate stationary, dispense enough PMVCS solution to cover approximately 75% of the substrate surface (e.g., 100 µL for a 1x1 inch substrate).[1]
-
Dynamic Dispense: Start the substrate spinning at a low speed (e.g., 500 rpm). Dispense the solution near the center of the substrate.[1]
-
-
Spin Cycle: Immediately initiate the spin program. A two-stage process is often effective:
-
Stage 1 (Spread): 500-1000 rpm for 5-10 seconds to allow the solution to spread evenly.
-
Stage 2 (Thin): 2000-4000 rpm for 30-60 seconds to drive off the solvent and achieve the target film thickness. The final thickness is inversely proportional to the square root of the spin speed.[1]
-
-
Rinsing (Critical Step): Immediately after the spin cycle, rinse the coated substrate with fresh anhydrous toluene to remove any physisorbed (non-covalently bonded) silane molecules. This step is vital for achieving a true monolayer.
-
Curing/Annealing: Place the rinsed substrate on a hot plate or in an oven at 110-120 °C for 15-30 minutes. This thermal step drives the condensation reaction to completion, strengthening the covalent siloxane bonds to the surface and promoting lateral cross-linking between adjacent silane molecules.[9]
-
Final Cleaning: After cooling, sonicate the substrate briefly in toluene or isopropanol to remove any remaining unbound material. Dry with a stream of nitrogen. The substrate is now ready for characterization or further use.
Data & Parameter Optimization
The optimal spin coating parameters depend on the desired film thickness and the specific substrate. The following table provides a starting point for process optimization.
| Parameter | Range | Effect on Film Quality | Causality & Justification |
| PMVCS Concentration | 0.1% - 2% (v/v) | Higher concentration generally leads to thicker films but increases the risk of aggregation and multilayer formation.[8] | For a monolayer, sufficient molecules must be available at the surface, but excess can lead to physisorbed layers that are removed during rinsing. |
| Solvent Choice | Anhydrous Toluene | Solvent must be aprotic and anhydrous to prevent premature reaction of the chlorosilane.[3][4] | Protic solvents (e.g., alcohols, water) will consume the reactant, while non-anhydrous solvents introduce water that causes oligomerization. |
| Spin Speed (Stage 2) | 1000 - 6000 rpm | Higher speeds result in thinner films due to greater centrifugal force expelling more solution.[1][10] | Film thickness is inversely proportional to the square root of the angular velocity. |
| Curing Temperature | 110 - 120 °C | Essential for completing the condensation reaction, forming stable Si-O-Si and Si-O-Substrate bonds.[9] | Provides the activation energy needed to eliminate water molecules formed during the initial hydrolysis/condensation and to drive the reaction to completion. |
Visualization of Experimental Workflow
Below is a diagram illustrating the key stages of the surface modification process.
Caption: Workflow for PMVCS surface modification.
References
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Silicones Environmental, Health and Safety Center (SEHSC). Available at: [Link]
-
CHLOROSILANE, 95% Safety Data Sheet. (2017). Gelest, Inc. Available at: [Link]
-
Chlorosilane Safety Guide. (n.d.). Scribd. Available at: [Link]
-
Global Safe Handling of Chlorosilanes. (n.d.). Global Silicones Council. Available at: [Link]
-
Sun, Y., et al. (2017). Optimization and upscaling of spin coating with organosilane monolayers for low-k pore sealing. Microelectronic Engineering. Available at: [Link]
-
Al-Hajj, N., et al. (2022). Silane-based SAMs : Spin Coating vs Solution Immersion method. HAL Open Science. Available at: [Link]
-
This compound Chemical Properties. (n.d.). Molbase. Available at: [Link]
-
Padilha, G. S., Giacon, V. M., & Bartoli, J. R. (2017). Effect of solvents on the morphology of PMMA films fabricated by spin-coating. Polímeros, 27(3), 195-200. Available at: [Link]
-
Thissen, H., et al. (2010). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Surface Science, 604(15-16), 1357-1364. Available at: [Link]
-
Optimum conditions to prepare thin films by spin coating technique? (2013). ResearchGate. Available at: [Link]
-
Preparation of Very Thin Zinc Oxide Films by Liquid Deposition Process: Review of Key Processing Parameters. (2021). MDPI. Available at: [Link]
Sources
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- 5. scribd.com [scribd.com]
- 6. gelest.com [gelest.com]
- 7. CHLOROSILANES, TOXIC, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 9. lehigh.edu [lehigh.edu]
- 10. mdpi.com [mdpi.com]
Phenylmethylvinylchlorosilane: A Prospective Coupling Agent for Enhanced Dental Resin Composites
Introduction: The Critical Role of the Filler-Matrix Interface in Dental Composites
The longevity and clinical success of dental resin composites are critically dependent on the integrity of the interface between the inorganic filler particles and the organic polymer matrix.[1][2] This interface is responsible for transferring stresses from the resilient polymer matrix to the reinforcing filler, thereby enhancing the mechanical properties of the composite.[2] However, the disparate chemical nature of the hydrophilic inorganic fillers and the hydrophobic organic resin matrix leads to a weak and hydrolytically unstable interface.[3] To address this incompatibility, silane coupling agents are employed to create a durable chemical bridge between these two phases.[4][5] The most commonly used silane in dental composites is 3-methacryloxypropyltrimethoxysilane (MPS), which features a methacrylate group for copolymerization with the resin and methoxy groups for bonding to the filler surface.[2] This application note explores the prospective use of a less conventional organosilane, phenylmethylvinylchlorosilane, as a potential coupling agent in dental resin composites, hypothesizing its advantages and outlining protocols for its application and evaluation.
This compound: A Candidate for Next-Generation Dental Composites
This compound is a trifunctional organosilane with the chemical formula C9H11ClSi.[6] Its unique structure, featuring a vinyl group, a phenyl group, and a reactive chloro group, presents both opportunities and challenges for its application in dental materials.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Proposed Reaction Mechanism and Interfacial Bonding
The vinyl functional group of this compound allows for covalent bonding with the methacrylate-based resin matrix through free-radical polymerization. The chloro-silyl group is highly reactive towards surface hydroxyl groups on inorganic fillers like silica. This reaction forms a stable siloxane bond (Si-O-Si) and releases hydrochloric acid (HCl) as a byproduct.
Caption: Proposed reaction mechanism of this compound.
Potential Advantages and Challenges
The incorporation of a phenyl group into the silane structure could offer several theoretical advantages:
-
Enhanced Hydrophobicity: The bulky, non-polar phenyl group may increase the hydrophobicity of the filler-matrix interface, potentially improving the hydrolytic stability of the composite in the aqueous oral environment.
-
Refractive Index Matching: The phenyl group can increase the refractive index of the silane layer, which may allow for better matching with the refractive indices of the resin matrix and certain fillers, leading to improved aesthetics and translucency.
-
Improved Thermal Stability: Phenyl-substituted silanes are known to exhibit higher thermal stability.[7]
However, the use of a chlorosilane in a dental application presents significant challenges:
-
Hydrochloric Acid Byproduct: The reaction of the chlorosilyl group with hydroxyls releases HCl. This acidic byproduct could potentially damage acid-sensitive fillers, interfere with the polymerization of the resin matrix, and pose biocompatibility concerns if not completely neutralized or removed.
-
Moisture Sensitivity: Chlorosilanes are extremely sensitive to moisture, reacting rapidly to form silanols and HCl.[6] This necessitates handling and processing under strictly anhydrous conditions until the reaction with the filler is complete.
A comparative overview of this compound and the standard 3-methacryloxypropyltrimethoxysilane (MPS) is presented below:
| Property | This compound (Prospective) | 3-Methacryloxypropyltrimethoxysilane (MPS) (Standard) |
| Resin-Reactive Group | Vinyl | Methacrylate |
| Filler-Reactive Group | Chloro (-Cl) | Methoxy (-OCH3) |
| Reaction Byproduct | Hydrochloric Acid (HCl) | Methanol (CH3OH) |
| Hydrolytic Stability | Potentially higher due to phenyl group | Established performance |
| Handling Conditions | Requires anhydrous conditions | Less sensitive to moisture |
| Biocompatibility | Concern due to HCl byproduct | Generally considered biocompatible |
| Potential Advantage | Enhanced hydrophobicity and refractive index matching | Well-established and optimized for dental use |
Protocols for Application and Evaluation
The following protocols are hypothetical and would require extensive optimization and validation for any potential clinical application.
Protocol 1: Surface Treatment of Silica Fillers
Objective: To graft this compound onto the surface of silica filler particles.
Materials:
-
Micron-sized silica fillers (e.g., 0.7 µm average particle size)
-
This compound
-
Anhydrous toluene
-
Anhydrous triethylamine (HCl scavenger)
-
Methanol (for washing)
-
Drying oven
Procedure:
-
Filler Drying: Dry the silica fillers in an oven at 150°C for 24 hours to remove adsorbed water.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, disperse the dried silica fillers in anhydrous toluene (e.g., 10% w/v suspension) under a nitrogen atmosphere.
-
Silane Addition: In a separate flask, dissolve this compound (e.g., 2% by weight of filler) and an equimolar amount of triethylamine in anhydrous toluene.
-
Reaction: Slowly add the silane solution to the filler suspension while stirring. Heat the mixture to reflux (approx. 110°C) and maintain for 4 hours.
-
Washing and Neutralization: Cool the suspension to room temperature. Collect the treated fillers by filtration. Wash the fillers sequentially with toluene, methanol, and distilled water to remove unreacted silane and triethylamine hydrochloride salt.
-
Drying: Dry the surface-treated fillers in an oven at 110°C for 12 hours.
Protocol 2: Formulation of Experimental Dental Resin Composite
Objective: To prepare a light-curable dental resin composite using the surface-treated fillers.
Materials:
-
Surface-treated silica fillers (from Protocol 1)
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Camphorquinone (photoinitiator)
-
Ethyl-4-(dimethylamino)benzoate (co-initiator)
Procedure:
-
Resin Matrix Preparation: Prepare the organic resin matrix by mixing Bis-GMA and TEGDMA (e.g., 70:30 wt/wt). Add camphorquinone (0.2 wt%) and ethyl-4-(dimethylamino)benzoate (0.8 wt%) and mix in the dark until a homogenous solution is obtained.
-
Composite Paste Formulation: Gradually add the surface-treated silica fillers to the resin matrix in a planetary mixer. A filler loading of 70% by weight is a common starting point. Mix until a uniform and homogenous paste is achieved.
-
Degassing: Place the composite paste in a vacuum chamber to remove any entrapped air bubbles.
-
Storage: Store the formulated composite paste in an opaque, airtight container at a cool temperature.
Protocol 3: Characterization and Validation
Objective: To evaluate the physical, mechanical, and hydrolytic stability of the experimental composite.
Caption: Experimental workflow for validation of the composite.
-
Degree of Conversion: Use Fourier-transform infrared spectroscopy (FTIR) to determine the extent of polymerization.
-
Mechanical Properties: Fabricate bar-shaped specimens for three-point bending tests to measure flexural strength and modulus. Prepare disc-shaped specimens for Vickers or Knoop hardness testing.
-
Water Sorption and Solubility: Following ISO 4049 standards, measure the water sorption and solubility of the composite to assess its behavior in an aqueous environment.
-
Hydrolytic Stability: Age the composite specimens in distilled water or artificial saliva at 37°C for an extended period (e.g., 30, 90, 180 days). Evaluate the mechanical properties at each time point to assess the degradation of the material.
-
Biocompatibility: Conduct in vitro cytotoxicity tests (e.g., MTT assay) using extracts from the cured composite to ensure it is not harmful to cells.
Conclusion and Future Perspectives
This compound presents an intriguing, yet challenging, alternative to conventional silane coupling agents for dental resin composites. Its unique chemical structure offers the potential for improved hydrolytic stability and optical properties. However, the significant hurdles of its moisture sensitivity and the generation of an acidic byproduct during reaction must be thoroughly addressed and mitigated. The protocols outlined in this application note provide a foundational framework for the synthesis, formulation, and comprehensive evaluation of dental composites based on this prospective coupling agent. Extensive research, particularly focusing on the complete neutralization of the HCl byproduct and long-term biocompatibility studies, is imperative to determine the viability of this compound as a safe and effective component in future dental restorative materials.
References
-
Thompson, J. (2014). NSU Dental Professor Receives U.S. Patent for Developing New Bonding Technology. Nova Southeastern University. Available at: [Link]
- Matinlinna, J. P., & Lassila, L. V. (2004). An introduction to silanes and their clinical application in dentistry. The International journal of prosthodontics, 17(2), 155–164.
- Lung, C. Y. K., & Matinlinna, J. P. (2012). Aspects of silane coupling agents and surface conditioning in dentistry: an overview.
-
Changfu Chemical. (n.d.). Silanes in Dentistry: Applications, Benefits, and Mechanisms. Retrieved from [Link]
-
University of Groningen. (n.d.). An Introduction to Silanes and Their Clinical Applications in Dentistry. Retrieved from [Link]
- Vallittu, P. K. (2009). The application of organosilanes in dental polymer composites.
-
ResearchGate. (n.d.). Effect of Different Silane-Containing Solutions on Glass-Ceramic/ Cement Bonding Interacting with Dual-Cure Resin Cements. Retrieved from [Link]
-
ZM Silane Limited. (2024). Organosilane Coupling Agents. Retrieved from [Link]
-
Taylor & Francis eBooks. (2007). Applications of trialkoxysilanes in dental biomaterials: A review. Retrieved from [Link]
-
Power Chemical Corporation. (n.d.). Phenyl Silanes. Retrieved from [Link]
-
PubMed. (n.d.). Silane adhesion mechanism in dental applications and surface treatments: A review. Retrieved from [Link]
-
MDPI. (2020). A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films. Retrieved from [Link]
-
ResearchGate. (n.d.). Silane coupling agents used for natural fiber/polymer composites: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). poly(vinylsilane) : Synthesis, characterization, and utilization as a preceramic polymer. Retrieved from [Link]
Sources
- 1. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Silane adhesion mechanism in dental applications and surface treatments: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dakenchem.com [dakenchem.com]
- 5. dakenam.com [dakenam.com]
- 6. This compound CAS#: 17306-05-7 [amp.chemicalbook.com]
- 7. Phenyl Silanes | Silane Coupling Agent | Adhesion Promoters [powerchemical.com]
Methodology for Crosslinking Polyethylene with Phenylmethylvinylchlorosilane
An Application Note for Researchers
Abstract & Introduction
Crosslinking transforms polyethylene (PE) from a thermoplastic into a thermoset material, significantly enhancing its thermomechanical properties, chemical resistance, and durability.[1][2][3] This transformation is critical for demanding applications such as high-temperature wire and cable insulation, hot water pipes, and specialty films.[4] While several crosslinking technologies exist, including peroxide and radiation methods, silane crosslinking offers a superior balance of processing flexibility, cost-effectiveness, and high performance.[1][2][5]
This application note provides a detailed methodology for crosslinking polyethylene using phenylmethylvinylchlorosilane. Unlike the more common vinylalkoxysilanes, the use of a vinylchlorosilane introduces distinct chemical reactivity that will be thoroughly addressed. The process is based on the versatile two-step Sioplas® technique, which separates the silane grafting and moisture-curing stages, allowing for conventional thermoplastic processing of the grafted polymer before the final crosslinking is initiated.[6][7]
The core of this method involves:
-
Grafting: A free-radical initiated reaction to covalently bond the this compound to the polyethylene backbone in a melt-processing step.
-
Moisture Curing: A subsequent step where the shaped article is exposed to moisture. The chlorosilyl groups undergo rapid hydrolysis and condensation to form a stable, three-dimensional siloxane (Si-O-Si) network.
This guide is intended for researchers and materials scientists, providing both the theoretical causality behind the methodology and a practical, step-by-step protocol for laboratory and pilot-scale execution.
The Crosslinking Mechanism: A Tale of Two Steps
The overall process is a sequential reaction that first modifies the PE chains and then uses those modifications as sites for building a crosslinked network.
Step 1: Free-Radical Grafting
The process begins by creating reactive sites on the polyethylene backbone. A small amount of an organic peroxide (e.g., Dicumyl Peroxide, DCP) is used as a free-radical initiator.[8] When heated during melt processing, the peroxide decomposes to form primary radicals. These highly reactive radicals abstract hydrogen atoms from the PE chains, creating polymer macro-radicals (PE•).
The vinyl group of the this compound is highly susceptible to attack by these macro-radicals. The PE• adds across the silane's double bond, effectively "grafting" the silane molecule onto the polyethylene chain.[5][6] The resulting polymer is a silane-grafted polyethylene that remains a processable thermoplastic, provided that premature moisture exposure is avoided.
Step 2: Hydrolysis and Condensation
This is the crucial crosslinking stage. The grafted polyethylene is exposed to water (as vapor or liquid), initiating a two-part reaction at the silyl sites.
-
Hydrolysis: The silicon-chlorine (Si-Cl) bond is highly reactive towards water. It undergoes rapid hydrolysis to form a silanol group (Si-OH) and hydrochloric acid (HCl) as a byproduct. This reaction is significantly faster than the hydrolysis of the Si-OR bonds found in common alkoxysilanes and typically does not require a catalyst. The release of corrosive HCl is a critical safety and processing consideration.
-
Condensation: Two adjacent silanol groups—either on the same or different polymer chains—then condense to form a thermodynamically stable siloxane bridge (Si-O-Si).[9] This reaction releases a molecule of water. The repetition of this step throughout the polymer matrix creates the robust, three-dimensional crosslinked network that gives the material its enhanced properties. A condensation catalyst, such as dibutyltin dilaurate (DBTDL), is often used to accelerate this step and ensure a high degree of crosslinking.[9]
Visualizing the Workflow
Caption: Workflow for the two-step silane crosslinking process.
Experimental Protocol
This protocol details the two-step Sioplas® process. All materials should be thoroughly dried before use to prevent premature reactions, especially given the high reactivity of the chlorosilane.
Materials and Reagents
| Material | Grade / Specification | Supplier Example | Purpose |
| Low-Density Polyethylene (LDPE) | Melt Flow Index (MFI): 2.0 g/10 min (190°C/2.16 kg) | ExxonMobil™ LD 150 | Polymer Matrix |
| This compound | >98% Purity | Gelest, Inc. | Crosslinking Agent |
| Dicumyl Peroxide (DCP) | >98% Purity | Sigma-Aldrich | Free-Radical Initiator |
| Catalyst Masterbatch | 5% Dibutyltin Dilaurate (DBTDL) in a PE carrier | Custom Compound | Condensation Catalyst |
| Antioxidant (e.g., Irganox 1010) | Primary Antioxidant | BASF | Thermal Stabilizer |
| Xylene | ACS Reagent Grade | Fisher Scientific | Solvent for Gel Content Analysis |
Step 1: Silane Grafting in a Twin-Screw Extruder
Causality: Reactive extrusion provides the necessary heat for peroxide decomposition and the intense mixing required for homogeneously grafting the silane onto the PE chains in a continuous process.
-
Preparation: Thoroughly dry the LDPE resin at 80°C for at least 4 hours in a vacuum oven.
-
Pre-mixing: In a fume hood, prepare the liquid additive mixture. For every 100 parts by weight of LDPE, combine:
-
1.5 parts this compound
-
0.05 parts Dicumyl Peroxide
-
0.1 parts Antioxidant
-
Note: Gently stir until the DCP and antioxidant are fully dissolved in the silane.
-
-
Extruder Setup: Set up a co-rotating twin-screw extruder with a temperature profile suitable for grafting. A typical profile would be:
-
Zone 1 (Feed): 130°C
-
Zones 2-4 (Mixing): 170°C -> 190°C -> 200°C
-
Die: 195°C
-
-
Execution:
-
Feed the dried LDPE granules into the main hopper of the extruder.
-
Using a precision liquid injection pump, feed the silane/peroxide mixture into a downstream barrel of the extruder where the polymer is fully molten. This prevents premature reaction in the feed zone.
-
Set the extruder screw speed to achieve good dispersive mixing (e.g., 200-300 RPM).
-
Extrude the molten, grafted polymer strand through a cooling water bath.
-
Use a pelletizer to cut the cooled strand into granules.
-
-
Storage: Immediately package the resulting silane-grafted PE pellets in moisture-proof foil bags. These pellets are stable for several months if stored in dry conditions.[6]
Step 2: Crosslinking via Moisture Curing
Causality: This step first shapes the thermoplastic-grafted PE into its final form and then initiates the chemical crosslinking by controlled exposure to heat and moisture, locking the polymer chains into a network.
-
Compounding: Dry-blend the catalyst masterbatch with the silane-grafted PE pellets. A typical ratio is 95 parts grafted PE to 5 parts catalyst masterbatch by weight.[2]
-
Shaping: Feed the blend into a standard single-screw extruder or injection molding machine. Process the material into the desired shape (e.g., a flat sheet for testing, pipe, or wire coating). The processing temperature should be kept below temperatures that would cause significant degradation (e.g., 160-180°C).
-
Curing: Immediately transfer the shaped article into a curing environment. The rate of curing is dependent on temperature, moisture availability, and part thickness.[4]
-
Completion: After the curing period, remove the product and allow it to cool. The polyethylene is now crosslinked and has thermoset properties.
Validation and Characterization Protocols
To confirm the success and extent of the crosslinking, the following characterization techniques are essential.
Gel Content Measurement (ASTM D2765)
Principle: This is the most direct measure of crosslinking. Crosslinked portions of the polymer are insoluble in a suitable solvent. The gel content is the weight percentage of the insoluble fraction.
-
Weigh an initial sample of the crosslinked material (W_initial), approximately 0.3 g.
-
Place the sample in a 120-mesh stainless steel cage.
-
Immerse the cage in boiling xylene in a flask fitted with a condenser.
-
Extract for 12 hours.
-
Remove the cage and dry the sample in a vacuum oven at 100°C until a constant weight is achieved (W_final).
-
Calculate the gel content: Gel Content (%) = (W_final / W_initial) * 100
-
A gel content > 60% typically indicates significant improvement in properties.[11]
-
Fourier-Transform Infrared Spectroscopy (FTIR)
Principle: FTIR can confirm the chemical transformation by identifying the formation of key functional groups.
-
Prepare thin films (20-50 µm) of both the grafted (uncured) and the crosslinked PE.
-
Acquire spectra in transmission mode.
-
Look for the appearance of a broad absorption band around 1000-1100 cm⁻¹ , which is characteristic of the Si-O-Si siloxane bond, confirming the crosslinking reaction.[12]
Hot Set Test (DIN EN 60811-2-1)
Principle: This test measures the material's dimensional stability at elevated temperatures, a key feature of crosslinked PE.[5]
-
Cut a dumbbell-shaped specimen from the crosslinked sheet.
-
Hang the specimen vertically in an oven at 200°C with a specified weight attached to its lower end (inducing a stress of 20 N/cm²).
-
After 15 minutes, measure the elongation.
-
Remove the weight and allow the specimen to recover in the oven for 5 minutes.
-
Measure the permanent deformation (permanent set).
-
For many applications, an elongation under load of <175% and a permanent set of <15% are required.
-
Visualizing the Chemical Mechanism
Caption: Key chemical reactions in the grafting and curing stages.
Safety Precautions & Troubleshooting
-
Handling this compound: This is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
HCl Byproduct: The hydrolysis step generates hydrochloric acid. Ensure the curing area (water bath or autoclave) is in a well-ventilated space to prevent the buildup of corrosive vapors. Materials used for the curing bath should be corrosion-resistant.
-
Troubleshooting:
-
Low Gel Content: May be caused by insufficient peroxide, low grafting temperature, or incomplete curing (time/temperature/moisture). Verify peroxide activity and increase curing time or temperature.
-
Premature Gelling (Scorch): Indicates moisture contamination in the raw materials or during the grafting/compounding stage. Ensure all materials and equipment are thoroughly dried.
-
Poor Surface Finish: Can result from HCl vapor being trapped at the surface during curing. Ensure adequate water circulation or steam flow.
-
References
-
Plastics Today. (n.d.). One-step process extrudes crosslinked PE pipe. [Link]
-
SACO AEI Polymers. (2016). PEXIDAN Moisture Cure Crosslinked Polyethylene. [Link]
-
PCC Group. (n.d.). Silane Crosslinking PE (XLPE). [Link]
-
SiSiB SILICONES. (n.d.). SiSiB SILANES for Crosslinking PE. [Link]
-
Morshedian, J., & Hoseinpour, P. M. (2009). Polyethylene Cross-linking by Two-step Silane Method: A Review. Iranian Polymer Journal, 18(2), 103-128. [Link]
- Zhejiang University of Technology. (2009). Process for preparing silane crosslinked polyethylene by room temperature crosslinking. CN100457798C.
-
ResearchGate. (n.d.). Silane Grafting and Moisture Crosslinking of Polyethylene: The Effect of Molecular Structure. Request PDF. [Link]
-
Melo, R. P., Aguiar, V. O., & Marques, M. (2015). Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonomer, Catalyst Type and Evaluation of HLPB as Crosslinking Coagent. Materials Research, 18(2), 393-400. [Link]
-
ResearchGate. (n.d.). Optimization of process conditions, characterization and mechanical properties of silane crosslinked high-density polyethylene. Request PDF. [Link]
-
CORE. (n.d.). Silane crosslinking of polyethylene: the effects of EVA, ATH and Sb2O3 on properties of the production in continuous grafting of. [Link]
-
Melo, R. P., et al. (2015). Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonomer, Catalyst Type and Evaluation of HLPB as Crosslinking Coagent. SciELO. [Link]
-
Preprints.org. (2024). Recent Overview and Future Research Prospects of Cross-linked Polyethylene Materials: Cross-linking Methods and Applications. [Link]
-
ResearchGate. (2015). Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonomer, Catalyst Type and Evaluation of HLPB as Crosslinking Coagent. [Link]
-
ResearchGate. (n.d.). Crosslinked polyethylene. [Link]
-
ResearchGate. (n.d.). Polyethylene cross-linking methods. [Link]
-
PubMed. (2001). Chemical modification of poly(vinyl chloride) resin using poly(ethylene glycol) to improve blood compatibility. [Link]
-
Chemistry For Everyone. (2025). What Is The Process Of Crosslinking Polyethylene Homopolymer? YouTube. [Link]
-
ResearchGate. (2001). Chemical modification of poly (vinyl chloride) using poly (ethylene glycol) to improve blood compatibility. [Link]
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- 8. Recent Overview and Future Research Prospects of Cross-linked Polyethylene Materials: Cross-linking Methods and Applications[v1] | Preprints.org [preprints.org]
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- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Phenylmethylvinylchlorosilane for Modifying the Surface of Glass Fibers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The surface modification of glass fibers is a critical process in the development of high-performance composite materials, advanced drug delivery systems, and sophisticated biosensors.[1][2] The interface between the glass fiber and the surrounding matrix material dictates the overall performance and durability of the final product.[3] Phenylmethylvinylchlorosilane is a versatile coupling agent that can be used to tailor the surface properties of glass fibers, enhancing their compatibility with various polymer matrices and enabling the covalent attachment of specific functionalities.[4] This document provides a comprehensive guide to the theory, application, and characterization of this compound for glass fiber surface modification.
Theoretical Background: The Silanization Process
The modification of a glass surface with a chlorosilane, such as this compound, is a multi-step process involving hydrolysis and condensation.[1][5]
-
Hydrolysis: The reactive silicon-chlorine (Si-Cl) bonds of the silane readily react with hydroxyl groups (-OH) present on the glass fiber surface or with trace amounts of water in the solvent. This reaction forms silanol intermediates (Si-OH) and releases hydrochloric acid (HCl) as a byproduct.[1][6][7]
-
Condensation: The newly formed silanol groups on the silane molecule then condense with the silanol groups on the glass surface, forming stable, covalent siloxane bonds (Si-O-Si).[1] Additionally, self-condensation can occur between adjacent silane molecules, leading to the formation of a cross-linked polysiloxane network on the fiber surface.[2]
The phenyl, methyl, and vinyl functional groups of the silane remain oriented away from the glass surface, thereby altering its chemical and physical properties. The phenyl group imparts hydrophobicity and can enhance compatibility with aromatic polymer matrices. The vinyl group provides a reactive site for subsequent grafting or polymerization reactions.[4]
Diagram of the Silanization Mechanism
Caption: Mechanism of glass fiber surface modification.
Experimental Protocols
PART 1: Materials and Equipment
Materials:
-
Glass fibers (E-glass or other types as required)
-
This compound (reagent grade)
-
Anhydrous toluene (or other suitable non-polar solvent)
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Concentrated sulfuric acid (H₂SO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Deionized (DI) water
Equipment:
-
Fume hood
-
Sonicator
-
Oven capable of reaching 120°C
-
Glass staining jars or beakers
-
Magnetic stirrer and stir bars
-
Nitrogen gas line
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
PART 2: Step-by-Step Protocol for Surface Modification
This protocol details a solution-phase deposition method for modifying glass fibers with this compound.
Step 1: Cleaning and Activation of Glass Fibers
A pristine and hydroxyl-rich glass surface is paramount for achieving a uniform and dense silane layer.[1]
-
Place the glass fibers in a glass staining jar.
-
Sonicate the fibers in acetone for 15 minutes to remove organic contaminants.[1]
-
Rinse the fibers thoroughly with DI water.
-
Sonicate the fibers in ethanol for 15 minutes.[1]
-
Rinse the fibers again with DI water.
-
Piranha Etching (Caution!): This step should be performed with extreme care in a fume hood. Piranha solution is highly corrosive and reactive.[1]
-
Slowly add 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker.
-
Immerse the glass fibers in the Piranha solution for 30 minutes to hydroxylate the surface.[1]
-
-
Carefully remove the fibers and rinse them extensively with DI water.
-
Dry the fibers in an oven at 120°C for at least 1 hour.[1]
-
Allow the fibers to cool to room temperature in a desiccator before proceeding.
Step 2: Silanization
This procedure must be performed in a fume hood due to the evolution of HCl gas.[1][7]
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container.
-
Immerse the cleaned and dried glass fibers in the silane solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
After the incubation period, remove the fibers and rinse them with anhydrous toluene to remove any unbound silane.[1]
-
Rinse the fibers with ethanol.
-
Dry the fibers with a gentle stream of nitrogen gas.[1]
Step 3: Curing
Curing is essential to promote the formation of covalent bonds between the silane and the glass surface and to cross-link the silane layer.
-
Place the silanized fibers in an oven at 110-120°C for 15-30 minutes.[8]
-
After curing, allow the fibers to cool to room temperature.
-
Store the modified glass fibers in a desiccator until further use to prevent moisture absorption.[1]
Experimental Workflow Diagram
Caption: Workflow for glass fiber surface modification.
Characterization of Modified Glass Fibers
The success of the surface modification can be evaluated using various analytical techniques.
| Technique | Purpose | Expected Outcome for Successful Modification |
| Contact Angle Goniometry | To assess the change in surface wettability and calculate surface energy.[9][10] | A significant increase in the water contact angle, indicating a more hydrophobic surface due to the phenyl and methyl groups.[1] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the fiber surface.[4][11][12] | Detection of carbon and an increased silicon-to-oxygen ratio on the surface, confirming the presence of the silane coating.[13][14] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the fiber surface.[15][16][17] | Appearance of characteristic peaks for phenyl (aromatic C-H and C=C stretching), methyl (aliphatic C-H stretching), and vinyl (C=C stretching) groups.[18][19] |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the fibers.[2] | A smoother and more uniform surface may be observed, although a thin silane layer might not be easily resolved. Can be used to assess the uniformity of the coating. |
Protocol for Contact Angle Measurement
-
Sample Preparation: Mount a single modified glass fiber or a bundle of fibers on a sample holder.
-
Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.[20]
-
Measurement:
-
Dispense a small droplet of DI water onto the fiber surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the angle between the tangent of the droplet and the fiber surface.
-
Perform measurements at multiple locations on the fiber to ensure reproducibility. Both static and dynamic (advancing and receding) contact angles can provide valuable information.[6][21]
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low water contact angle after modification | Incomplete cleaning and activation of the glass surface. | Ensure thorough cleaning and consider extending the Piranha etching time. |
| Inactive silane due to moisture contamination. | Use anhydrous solvents and freshly opened silane. Store silane under an inert atmosphere. | |
| Non-uniform coating | Insufficient mixing during silanization. | Use gentle and continuous stirring during the reaction. |
| Agglomeration of silane in the solution. | Ensure the silane is fully dissolved in the solvent before immersing the fibers. | |
| Poor adhesion of the modified fiber to the polymer matrix | Incompatible functional groups. | Select a silane with a functional group that is reactive or compatible with the specific polymer matrix. |
| Insufficient curing. | Optimize the curing time and temperature to ensure complete reaction and cross-linking. |
Conclusion
The surface modification of glass fibers with this compound is a robust method for tailoring their surface properties. By following the detailed protocols and utilizing the appropriate characterization techniques outlined in this guide, researchers can achieve consistent and effective surface functionalization. This will enable the development of advanced materials with enhanced performance characteristics for a wide range of applications.
References
-
Graf, R. T., Koenig, J. L., & Ishida, H. (1985). Characterization of silane-treated glass fibers by diffuse reflectance Fourier transform spectrometry. Analytical Chemistry, 57(8), 1533-1537. [Link]
-
Feldman, D., & Barle, D. (1992). Surface characterization of silane-treated industrial glass fibers. Journal of Adhesion Science and Technology, 6(11), 1199-1211. [Link]
-
Wang, J., & Chen, G. (2006). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Colloids and Surfaces B: Biointerfaces, 50(2), 125-132. [Link]
-
ResearchGate. FTIR spectra of (a) silane treated E-glass fiber (b) pure-PES matrix... [Link]
-
ResearchGate. XPS spectra of silanized surfaces (A) WESS glass control (B) C1s glass... [Link]
-
ResearchGate. FTIR spectra of (a) untreated fibre (b) pure silane and (c) siliconized e-glass fibre. [Link]
-
Briggs, D., & Brewis, D. M. (1981). ToF‐SIMS and XPS studies of the interaction of silanes and matrix resins with glass surfaces. Surface and Interface Analysis, 3(1), 17-21. [Link]
-
Wang, C., et al. (2022). Recent Progress in Modifications, Properties, and Practical Applications of Glass Fiber. Polymers, 14(15), 3049. [Link]
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Petersen, H. N., et al. (2013). Preliminary characterization of glass fiber sizing. In Proceedings of the Risø International Symposium on Materials Science (Vol. 34, pp. 333-340). [Link]
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Shcherbakov, A., et al. (2024). Surface Treatment Effect on the Mechanical and Thermal Behavior of the Glass Fabric Reinforced Polysulfone. Polymers, 16(6), 849. [Link]
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Erickson, P. W. (1963). APPLICATION OF CHLOROSILANE FINISHES TO GLASS FIBERS USING THE AZEOTROPIC DISTILLATION METHOD. NAVAL ORDNANCE LAB WHITE OAK MD. [Link]
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Mulligan, D. R., & Sims, G. D. (1999). Characterisation of Fibre Surfaces by Wetting Techniques. National Physical Laboratory. [Link]
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Nishiyama, Y., & Ishida, H. (1994). Fixation of silane coupling agents to glass fiber in silane treatment process. Composite Interfaces, 1(6), 461-473. [Link]
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Kafi, A. A., & Akter, M. (2001). Wettability and surface analysis of glass fibres. Journal of the Textile Institute, 92(2), 169-176. [Link]
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ResearchGate. Contact angle measurement of the bare glass surface before and after... [Link]
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D'Agostino, R., & Favia, P. (1994). XPS analysis of silane coupling agents and silane-treated E-glass fibers. Surface and Interface Analysis, 21(3), 151-157. [Link]
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van der Ende, M. T., et al. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. ACS Omega, 8(40), 37489-37500. [Link]
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Reilly, S. P., & Thomason, J. L. (2010). Effects of silane coating on the properties of glass fibre and glass fibre reinforced epoxy resin. In 14th European Conference on Composite Materials, ECCM14. [Link]
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Wang, Y., et al. (2022). Glass fiber treated with a glycine bridged silane coupling agent reinforcing polyamide 6(PA6): effect of hydrogen bonding. RSC Advances, 12(11), 6616-6624. [Link]
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ResearchGate. What is the most efficient method to determine the functionalities on a silane-treated glass surface? [Link]
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Reilly, S. P., & Thomason, J. L. (2010). Effects of silane coating on the properties of glass fibre. University of Strathclyde. [Link]
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Semantic Scholar. Preliminary characterization of glass fiber sizing. [Link]
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ResearchGate. Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. [Link]
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Bencsik, M., & Horvath, G. (2019). Contact Angle Determination on Hydrophilic and Superhydrophilic Surfaces by Using r–θ-Type Capillary Bridges. Langmuir, 35(14), 4936-4944. [Link]
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Hair, M. L. (1975). Reactions of chlorosilanes with silica surfaces. The Journal of Physical Chemistry, 79(22), 2385-2389. [Link]
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Jirsak, O., et al. (2024). Enhancement of Filtration Performance Characteristic of Glass Fiber-Based Filter Media, Part 2: Chemical Modification with Surface-Active Treatment. Polymers, 16(11), 1546. [Link]
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ResearchGate. (PDF) XPS and AFM Study of Interaction of Organosilane and Sizing with E-Glass Fibre Surface. [Link]
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ResearchGate. Surface energy and its components of glass fiber as-received. [Link]
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ResearchGate. (PDF) Uncertainties in Contact Angle Goniometry. [Link]
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Brighton Science. Contact Angle Goniometer 101: Guide to Measuring Contact Angle. [Link]
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ASTM International. Surface Energy Measurements of Graphite and Glass Filaments. [Link]
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Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]
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ResearchGate. (PDF) Modification of Glass Fiber Surface and Glass Fiber Reinforced Polymer Composites Challenges and Opportunities: From Organic Chemistry Perspective. [Link]
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ResearchGate. (PDF) APPLICATION OF PRE-TREATED FLAX FIBERS IN COMPOSITES. [Link]
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Babonneau, F., et al. (1991). Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane. Journal of Materials Chemistry, 1(4), 627-632. [Link]
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Pfeiffer, J., & Wacker, W. (2003). The Hydrolysis= Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(2), 165-176. [Link]
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ResearchGate. (PDF) Surface modification of glass and glass fibres by plasma surface treatment. [Link]
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YouTube. B.1 Hydrolysis and condensation reactions (SL). [Link]
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ResearchGate. (PDF) Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. [Link]
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ResearchGate. (PDF) Fiber Surface Modification Technology for Fiber-Optic Localized Surface Plasmon Resonance Biosensors. [Link]
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Troubleshooting & Optimization
How to prevent premature hydrolysis of Phenylmethylvinylchlorosilane in solution
Welcome to the dedicated technical support center for Phenylmethylvinylchlorosilane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for handling this highly reactive compound. The following information is structured to anticipate and address the common challenges encountered during its use in solution, with a primary focus on preventing premature hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
This compound is an organosilicon compound with the formula C₆H₅(CH₃)(CH₂=CH)SiCl. Its high sensitivity to moisture stems from the presence of the silicon-chlorine (Si-Cl) bond. This bond is highly polarized, with the silicon atom being electrophilic and the chlorine atom being a good leaving group. Water, even in trace amounts, acts as a nucleophile, readily attacking the silicon center. This leads to a rapid and irreversible hydrolysis reaction, producing silanols and releasing corrosive hydrogen chloride (HCl) gas.[1][2][3]
Q2: What are the primary products of this compound hydrolysis?
The initial hydrolysis of this compound replaces the chlorine atom with a hydroxyl group, forming phenylmethylvinylsilanol (C₆H₅(CH₃)(CH₂=CH)SiOH). However, these silanols are often unstable and readily undergo self-condensation reactions, especially in the presence of the HCl byproduct which can catalyze the reaction. This condensation results in the formation of siloxane oligomers or polymers, characterized by Si-O-Si linkages.
Q3: How can I visually tell if my this compound solution has started to hydrolyze?
Visual inspection can sometimes offer clues. The appearance of fuming when the container is opened is a strong indicator of a reaction with atmospheric moisture, as the HCl gas produced reacts with water in the air.[1] In solution, the formation of a white precipitate or gel-like substance suggests the formation of insoluble siloxane polymers.[2] However, for detecting low levels of hydrolysis, more sensitive analytical techniques are necessary.
Q4: Which solvents are compatible with this compound?
The key to solvent compatibility is the absence of reactive functional groups, primarily water. Anhydrous, non-protic solvents are essential. Recommended solvents include:
-
Hydrocarbons: Toluene, hexane, pentane.
-
Chlorinated Solvents: Dichloromethane, chloroform. Note: These must be thoroughly dried as they can contain stabilizers that may react. Never use sodium metal for drying chlorinated solvents as this can cause an explosion.[4]
-
Ethers: Diethyl ether, tetrahydrofuran (THF). These must be rigorously dried and checked for peroxides, which can be hazardous.
Q5: Can I use common laboratory solvents like ethanol or acetone?
No. Alcohols like ethanol will react with the Si-Cl bond in a process called alcoholysis, forming alkoxy-silanes. Ketones like acetone can contain significant amounts of water and may also undergo side reactions.[5]
Troubleshooting Guide: Preventing Premature Hydrolysis
This section provides a systematic approach to identifying and resolving issues related to the premature hydrolysis of this compound.
Issue 1: Reagent Degradation Upon Opening a New Bottle
-
Symptom: A new bottle of this compound fumes excessively upon opening, or the liquid appears cloudy.
-
Root Cause: Improper storage or handling allowed atmospheric moisture to enter the bottle. The septum may have been compromised.
-
Solution:
-
Inert Gas Blanket: Always store and handle this compound under a dry, inert atmosphere such as nitrogen or argon.[6][7]
-
Proper Sealing: Ensure the bottle is sealed with a high-quality septum and Parafilm® for extra protection.
-
Controlled Environment: Whenever possible, open and dispense the reagent inside a glovebox with low moisture and oxygen levels.[8]
-
Issue 2: Inconsistent Reaction Yields or Formation of Byproducts
-
Symptom: Reactions involving this compound give poor or variable yields, and analysis shows the presence of siloxane oligomers.
-
Root Cause: The solvent and/or glassware were not sufficiently dry, leading to hydrolysis of the starting material before or during the reaction.
-
Solution: A rigorous protocol for ensuring an anhydrous reaction environment is crucial.
Experimental Protocols
Protocol 1: Rigorous Drying of Solvents
Achieving and maintaining an anhydrous environment is paramount. Commercial anhydrous solvents are a good starting point, but their water content should be verified and they should be stored properly.
Materials:
-
Solvent to be dried (e.g., Toluene, THF)
-
Appropriate drying agent (see table below)
-
Solvent purification system (still or column)
-
Schlenk flasks
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Select an Appropriate Drying Agent: The choice of drying agent depends on the solvent.
| Solvent Class | Recommended Drying Agents | Incompatible Drying Agents |
| Hydrocarbons (Toluene, Hexane) | Sodium metal (with benzophenone indicator), Calcium Hydride (CaH₂) | |
| Ethers (THF, Diethyl Ether) | Sodium metal (with benzophenone indicator) | |
| Chlorinated (Dichloromethane) | Calcium Hydride (CaH₂) | Sodium metal (Explosion risk!)[4] |
-
Distillation from a Drying Agent (Standard Method):
-
Set up a distillation apparatus that has been oven-dried (at least 4 hours at 140°C) or flame-dried under vacuum.[9]
-
Cool the apparatus under a stream of inert gas.
-
Add the solvent and the appropriate drying agent to the distilling flask. If using sodium/benzophenone, add small pieces of sodium and a small amount of benzophenone.
-
Reflux the solvent under an inert atmosphere. For sodium/benzophenone, a persistent deep blue or purple color indicates the solvent is anhydrous and oxygen-free.
-
Distill the solvent directly into a pre-dried Schlenk flask for storage or immediate use.
-
-
Solvent Purification via Column System:
Protocol 2: Setting Up an Inert Atmosphere Reaction
This protocol outlines the use of a Schlenk line to maintain an anhydrous and oxygen-free environment.
Equipment:
-
Schlenk line with dual vacuum and inert gas manifolds
-
Oven-dried or flame-dried Schlenk flasks and glassware
-
Syringes and needles (oven-dried)
-
Rubber septa
Workflow Diagram:
Caption: Workflow for setting up a reaction under an inert atmosphere.
Procedure:
-
Prepare Glassware: Dry all glassware, including stir bars and syringes, in an oven at >125°C overnight.[9] Assemble the hot glassware and attach it to the Schlenk line.
-
Establish Inert Atmosphere: Evacuate the assembled glassware using the vacuum manifold. Then, refill the flask with inert gas. Repeat this vacuum/inert gas cycle three times to remove residual air and moisture.[8]
-
Transfer of Anhydrous Solvent: Using an oven-dried syringe, transfer the required volume of anhydrous solvent from its storage flask to the reaction flask. Ensure a positive pressure of inert gas is maintained in both flasks.
-
Transfer of this compound:
-
Flush a dry syringe with inert gas.
-
Carefully draw the desired amount of this compound from the reagent bottle into the syringe. It is good practice to draw a small "buffer" of inert gas into the syringe after the liquid to prevent accidental dripping and reaction at the needle tip.[11]
-
Inject the reagent into the reaction flask through the septum.
-
Analytical Verification
To ensure the integrity of your reagents and reaction conditions, quantitative analysis is recommended.
Quantification of Water in Solvents: Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for determining trace amounts of water in solvents.[12][13][14] It is highly selective for water and can provide accurate measurements down to the parts-per-million (ppm) level.[12]
-
Volumetric KF: Suitable for water content from 0.01% to 100%.[12]
-
Coulometric KF: Ideal for trace water analysis, from 0.0001% to 5%.[12]
Recommended Water Content for Solvents: For most applications involving this compound, the water content in your solvent should be below 10 ppm .
Monitoring Hydrolysis via NMR Spectroscopy
¹H NMR spectroscopy can be a useful tool to qualitatively or semi-quantitatively monitor the hydrolysis of this compound.
-
This compound: Expect characteristic signals for the phenyl, methyl, and vinyl protons.
-
Hydrolysis Product (Silanol/Siloxane): The formation of silanol (Si-OH) will introduce a new, often broad, signal. The chemical shifts of the phenyl, methyl, and vinyl protons adjacent to the silicon atom will also shift upon hydrolysis and subsequent condensation.[15][16][17]
Hydrolysis Mechanism Diagram:
Caption: Hydrolysis and subsequent condensation of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and appropriate gloves (e.g., neoprene or nitrile rubber) when handling this compound.[1][18][19]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling the reagent vapors and the HCl gas produced upon hydrolysis.[1][19]
-
Spills: Do NOT use water to clean up spills of chlorosilanes.[20] Use a dry absorbent material like sand and then quench cautiously with an alcohol (e.g., isopropanol) in a controlled manner.
-
First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][21]
By implementing these rigorous protocols and maintaining a vigilant approach to excluding moisture, researchers can successfully prevent the premature hydrolysis of this compound and ensure the integrity and reproducibility of their experiments.
References
- Karl Fischer Titration: The Gold Standard For W
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry.
- GLOBAL SAFE HANDLING OF CHLOROSILANES. American Chemistry Council.
- What Is Karl Fischer Titr
- Karl Fischer Titration Tips: W
- Karl Fischer titr
- Karl Fischer water content titr
- solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource.
- Drying Agents - Removing water
- CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals. NOAA.
- Chlorosilane Safety Guide. Scribd.
- Drying Agents for Organic Solvents. Scribd.
- Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen.
- 3.2: Drying Agents. Chemistry LibreTexts.
- Fact Sheet: “Chlorosilanes”. Hemlock Semiconductor.
- CHLOROSILANE, 95%. Gelest, Inc.
- Inert
- The use of alternative solvent purification techniques. American Chemical Society.
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- Detailed Methods for Drying and Purifying Common Organic Solvents in the Labor
- Purification of common solvents. Longchang Chemical.
- Experiments - Hydrolysis of tetrachlorosilane. Chemiedidaktik Uni Wuppertal.
- 1 H NMR spectra of APS hydrolysis.
- Experiments - Rate of hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal.
- NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes.
- Theoretical study of the hydrolysis of chlorosilane.
- ¹H NMR spectra at different time intervals during hydrolytic oxidation of phenylsilane.
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- 21. hscpoly.com [hscpoly.com]
Optimizing Phenylmethylvinylchlorosilane concentration for surface treatment
Welcome to the technical support resource for Phenylmethylvinylchlorosilane (PMVCS). This guide is designed for researchers, scientists, and drug development professionals who are leveraging PMVCS for surface modification. Here, we provide in-depth, field-proven insights into optimizing experimental parameters, troubleshooting common issues, and understanding the underlying chemical principles.
Core Principles: The Silanization Mechanism
Successful surface treatment with this compound hinges on understanding its reaction mechanism with hydroxylated surfaces (like glass, silicon wafers, or plasma-treated polymers). The process involves three key stages: hydrolysis, condensation, and covalent bonding.
-
Hydrolysis: The reactive chlorosilane group (-Si-Cl) rapidly reacts with trace amounts of water, either on the substrate surface or in the solvent, to form a silanol (-Si-OH). This is a critical activation step.[1][2]
-
Condensation: The newly formed silanols can condense with other silanols to form siloxane (-Si-O-Si-) bonds, either in solution or on the surface. While some surface cross-linking is desirable for film stability, excessive condensation in the solution leads to undesirable aggregates that deposit non-uniformly.[2]
-
Covalent Bonding: The primary goal is the reaction of the silanol group with a hydroxyl group (-M-OH, where M is Si, Al, etc.) on the substrate surface. This forms a stable, covalent M-O-Si bond, anchoring the PMVCS molecule to the surface.
The phenyl, methyl, and vinyl groups remain oriented away from the surface, defining its new chemical properties. The vinyl group, in particular, offers a reactive handle for subsequent grafting or polymerization steps.
Optimization Guide
This section addresses key questions to help you refine your surface treatment protocol for optimal results.
Q1: What is the optimal concentration range for this compound in the deposition solution?
A1: There is no single "perfect" concentration; the optimal value depends on the desired film structure (monolayer vs. polymer layer) and the deposition method. However, a well-established starting point for forming self-assembled monolayers (SAMs) is a low concentration.
-
For Monolayer Formation: Start with a concentration range of 0.5% to 5% (v/v) in an appropriate anhydrous solvent.[3][4] Some studies suggest that for high-quality SAMs, concentrations can be as low as 1 mM.[5]
-
For Multilayer/Polymer Films: Higher concentrations (e.g., >5%) can be used, but this increases the risk of premature polymerization in the solution, which can lead to cloudy films and particulate deposition.[3]
The key is to balance the rate of surface reaction with the rate of solution-phase polymerization. Lower concentrations favor the formation of a more ordered monolayer on the substrate.
| Parameter | Recommended Range | Rationale & Key Considerations |
| PMVCS Concentration | 0.5 - 5% (v/v) or 1-10 mM | Lower concentrations (~1 mM) favor ordered self-assembled monolayers (SAMs).[5] Higher concentrations risk solution-phase polymerization, leading to aggregates. |
| Solvent | Anhydrous Toluene, Hexane, Isooctane | Must be aprotic and have low water content to prevent premature hydrolysis. Solvent choice also impacts water solubility at the substrate interface.[5] |
| Reaction Time | 15 - 120 minutes | Shorter times may result in incomplete coverage. Longer times increase the chance of multilayer formation and contamination. |
| Reaction Temperature | Room Temperature (20-25°C) | Sufficient for reaction. Elevated temperatures can accelerate reaction rates but may also promote undesirable side reactions and solvent evaporation. |
| Curing Step | 110-120°C for 10-30 min OR 24h at RT | Curing drives the condensation reaction to form stable Si-O-Si bonds with the surface and adjacent molecules, ensuring film durability.[3] |
Q2: How does the choice of solvent and water content affect the coating quality?
A2: Solvent choice is critical. The ideal solvent is aprotic (does not have reactive protons) and anhydrous (contains minimal water).
-
Solvent Type: Anhydrous toluene, hexane, or isooctane are common choices for chlorosilane deposition.[4] They do not react with the chlorosilane group and have low water miscibility.
-
Water Content: This is a subtle but crucial parameter. While the reaction requires water for hydrolysis, too much water in the bulk solvent will cause the PMVCS to hydrolyze and polymerize before it reaches the substrate.[2][5] The ideal scenario involves a controlled amount of water present primarily on the substrate surface itself (adsorbed water layer) rather than in the solvent. This promotes surface-catalyzed hydrolysis and bonding.[5] Using an anhydrous solvent helps ensure that the reaction is confined to the substrate interface.
Q3: My substrate is a polymer, not glass. How should I prepare it?
A3: Many polymers, like PDMS or PMMA, lack the native surface hydroxyl groups necessary for silanization. Therefore, a surface activation step is required to generate these reactive sites.
-
Plasma Treatment: Oxygen plasma or atmospheric pressure plasma treatment is a highly effective method.[6][7][8] It uses an ionized gas to bombard the polymer surface, breaking chemical bonds and introducing hydroxyl (-OH), carboxyl (-COOH), and other oxygen-containing functional groups.[9]
-
UV/Ozone Treatment: Exposure to ultraviolet light in the presence of ozone can also effectively oxidize the polymer surface, creating the necessary reactive sites for silanization.[10]
The goal of any activation method is to increase the surface energy and create a high density of hydroxyl groups. The effectiveness of the treatment can be confirmed by measuring the water contact angle; a highly hydrophilic surface (low contact angle) indicates successful activation.
Experimental Protocols
Protocol 1: Substrate Cleaning and Activation (Glass/Silicon)
-
Sonication: Place substrates in a beaker with a solution of laboratory detergent (e.g., Alconox) in deionized (DI) water. Sonicate for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates under running DI water, followed by a final rinse with ultrapure water.
-
Piranha Etch (Optional but Recommended for Pristine Surfaces - EXTREME CAUTION): In a fume hood, prepare a piranha solution (typically a 3:1 or 7:3 ratio of concentrated sulfuric acid to 30% hydrogen peroxide). Submerge the substrates in the solution for 10-15 minutes. This process is highly exothermic and dangerous; ensure you are familiar with all safety protocols. This step creates a high density of silanol groups.[2]
-
Final Rinse & Dry: Rinse copiously with ultrapure water and dry under a stream of high-purity nitrogen gas.
-
Dehydration: Place the cleaned substrates in an oven at 120°C for at least 1 hour immediately before use to remove adsorbed water. Let cool in a desiccator.
Protocol 2: Silanization with PMVCS (Solution Deposition)
Note: All steps involving PMVCS must be performed in a fume hood, as it releases HCl gas upon hydrolysis.[11][12] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][14]
-
Prepare Solution: In a glove box or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Substrate Immersion: Place the clean, dry substrates into the silane solution. Ensure they are fully submerged.
-
Reaction: Cover the container and allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation.
-
Rinsing: Remove the substrates from the silanization solution and rinse them sequentially with fresh anhydrous toluene, followed by ethanol or isopropanol to remove any unreacted silane and byproducts.[3]
-
Drying: Dry the substrates under a stream of nitrogen.
-
Curing: Transfer the coated substrates to an oven and cure at 110-120°C for 15-30 minutes. This step is crucial for forming stable covalent bonds and cross-linking the film.[3]
-
Final Cleaning (Optional): A final sonication in a non-reactive solvent (like toluene or ethanol) can help remove any loosely bound physisorbed molecules.
Troubleshooting Guide
Q: My surface is still hydrophilic (low water contact angle) after treatment. What went wrong?
| Potential Cause | Recommended Solution |
| Inactive Reagent | Chlorosilanes are highly sensitive to moisture and can degrade over time. Use a fresh bottle of PMVCS that has been properly stored under an inert atmosphere. Purchase in small quantities to ensure freshness.[15] |
| Incomplete Substrate Cleaning/Activation | The surface must be scrupulously clean and rich in hydroxyl groups. Re-evaluate your cleaning protocol. Consider including a Piranha etch or plasma activation step. |
| Insufficient Curing | The post-deposition curing step is essential for forming a stable, hydrophobic layer. Ensure you are curing at the correct temperature and for a sufficient duration (e.g., 110-120°C for at least 15-30 minutes).[3] |
| Excessive Water in Solvent | Too much water can cause the silane to polymerize in the solution before it can react with the surface. Use anhydrous solvents and handle them in a dry environment (e.g., glovebox or with dry nitrogen purge).[5] |
Q: The coated surface appears hazy, oily, or has visible particles. How can I fix this?
| Potential Cause | Recommended Solution |
| Solution-Phase Polymerization | This is the most common cause. It happens when the silane concentration is too high or there is too much moisture in the solvent. Lower the PMVCS concentration (try 0.5% or less) and ensure your solvent is truly anhydrous.[3] |
| Inadequate Rinsing | Physisorbed (loosely attached) silane molecules or polymers were not removed after deposition. Increase the vigor and duration of your rinsing steps. A final sonication in fresh solvent can be very effective. |
| Contaminated Solvent or Reagent | Particulates in the solvent or degraded silane can deposit on the surface. Filter your solvent before use and always use a fresh, high-quality silane reagent. |
Frequently Asked Questions (FAQs)
-
What safety precautions are necessary when handling this compound? this compound is corrosive and reacts with moisture to produce hydrochloric acid (HCl) gas.[11] It can cause severe skin burns and eye damage.[11][13] Always handle this chemical in a certified chemical fume hood while wearing appropriate PPE, including neoprene or nitrile rubber gloves, chemical goggles, and a lab coat.[11] Ensure an emergency eye wash station and safety shower are accessible.[11]
-
How can I confirm the quality and thickness of my PMVCS coating? Several surface analysis techniques can be used:
-
Contact Angle Goniometry: Measures the water contact angle to determine surface hydrophobicity, providing a quick check of successful modification.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, showing the presence of Silicon, Carbon, and Oxygen from the coating.
-
Atomic Force Microscopy (AFM): Provides topographical information, allowing you to assess the smoothness and uniformity of the coating and check for aggregates.
-
Ellipsometry: A non-destructive optical technique used to measure the thickness of thin films with high precision.
-
-
Can PMVCS be used for vapor-phase deposition? Yes, chlorosilanes are well-suited for vapor-phase deposition.[16][17] This method involves placing the substrate in a vacuum desiccator with a small amount of the liquid silane.[18] The silane evaporates, and its vapor coats the substrate, which can lead to very uniform and clean monolayers. This method minimizes the use of solvents and can be advantageous for complex geometries.[18]
References
-
The Impact of Solution Agglomeration on the Deposition of Self-Assembled Monolayers - alliance. [Link]
-
PHENYLMETHYLCHLOROSILANE Safety Data Sheet - Gelest. [Link]
-
Vinyl Phenyl Methyl Chlorosilane | CAS#:17306-05-7 | Chemsrc. [Link]
-
Improve Your Handling of Chlorosilanes - ResearchGate. [Link]
-
Characterization of alkylsilane self-assembled monolayers by molecular simulation - Semantic Scholar. [Link]
-
APPLYING A SILANE COUPLING AGENT - Gelest. [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE - C.J. BRINKER. [Link]
-
Basic Protocol: Silanizing Glassware - Scribd. [Link]
-
Silanizing Glassware - The Schlenk Line Survival Guide. [Link]
-
Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity | Langmuir. [Link]
-
The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane - MDPI. [Link]
-
Recent Progress in Surface Modification of Polyvinyl Chloride - PMC - NIH. [Link]
-
Effect of sequential layer-by-layer surface modifications on the surface energy of plasma-modified poly(dimethylsiloxane) - PubMed. [Link]
-
Systematic Characterization of Hydrophilized Polydimethylsiloxane - ResearchGate. [Link]
-
Self-Assembled Monolayers (SAMs) - Gelest, Inc. [Link]
-
Vapor-Phase Deposited Chlorosilane-Based Self-Assembled Monolayers on Various Substrates for Thermal Stability Analysis - ResearchGate. [Link]
-
Surface and Structural Characterization of PVTMS Films Treated by Elemental Fluorine in Liquid Perfluorodecalin - PMC. [Link]
-
Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane - Journal of Materials Chemistry. [Link]
-
Water-Vapor Plasma-Based Surface Activation for Trichlorosilane Modification of PMMA - ResearchGate. [Link]
-
How To Optimize Plasma Surface Treatment For Improved Hydrophilicity - Henniker Plasma. [Link]
-
The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes - AFINITICA. [Link]
-
Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents - ResearchGate. [Link]
-
Surface Modification of Poly(methyl methacrylate) Used in the Fabrication of Microanalytical Devices - ResearchGate. [Link]
-
Biosensors and Microfluidic Biosensors: From Fabrication to Application - PMC - NIH. [Link]
-
Surface Characterization, Antimicrobial Activity of Nonthermal Atmospheric-Pressure Plasma Jet on Polyvinyl Siloxane Impression Materials - MDPI. [Link]
-
Synthesis and Characterization of Vinyltrimethoxysilane-Grafted Non-Swelling Clay - ResearchGate. [Link]
-
Optimization of Nanofiltration Hollow Fiber Membrane Fabrication Process Based on Response Surface Method - MDPI. [Link]
-
Applications of microfluidics in biosensing - ResearchGate. [Link]
-
Application of Microfluidics in Biosensors - Nottingham ePrints. [Link]
-
Reaction of Glass with Aqueous Solutions - ResearchGate. [Link]
-
Tuning Poly(dimethylsiloxane) Hydrophilization and Coating Stability via the Optimization of Polyethylene Glycol Molecular Weight - ResearchGate. [Link]
-
Optimization of PDMS Surface Treatment Using Atmospheric Pressure Plasma for Microfluidic Applications - ResearchGate. [Link]
-
Microfluidics-Based Plasmonic Biosensing System Based on Patterned Plasmonic Nanostructure Arrays - MDPI. [Link]
-
Influence of the Surface Energy of Different Brands of Polymethyl Methacrylate on the Adherence of Candida albicans: An In Vitro Study - PubMed Central. [Link]
-
Application of Microfluidics in Biosensors - ResearchGate. [Link]
-
Tuning Poly(dimethylsiloxane) Hydrophilization and Coating Stability via the Optimization of Polyethylene Glycol Molecular Weight - MDPI. [Link]
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Technical Support Center: Synthesis of α-Silylcarboxylic Acids with Phenylmethylvinylchlorosilane
Welcome to the Technical Support Center for the synthesis of α-silylcarboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, when using phenylmethylvinylchlorosilane. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance the success of your synthetic endeavors.
Introduction: The Silylation of Carboxylic Acids
Silylation is a chemical process that introduces a silyl group (such as -SiR₃) into a molecule.[1] In the context of carboxylic acids, this reaction can serve multiple purposes, including the protection of the acidic proton, increasing the volatility of the compound for analytical techniques like gas chromatography, and enhancing the stability of the molecule.[2] The synthesis of α-silylcarboxylic acids, specifically, is a valuable transformation in organic synthesis, as these compounds are versatile intermediates.
The reaction typically proceeds via a nucleophilic substitution mechanism where the carboxylate anion attacks the electrophilic silicon atom of the chlorosilane, displacing the chloride leaving group.[2] However, the reaction can be complicated by competing O-silylation, where the silyl group attaches to the oxygen of the carboxyl group, forming a silyl ester, rather than the desired C-silylation at the α-carbon.[3] The choice of chlorosilane, reaction conditions, and the nature of the carboxylic acid substrate all play a crucial role in determining the outcome and yield of the reaction.
I. Troubleshooting Low Yields: A Question-and-Answer Guide
Low yields in the synthesis of α-silylcarboxylic acids using this compound can be frustrating. This section addresses common issues in a Q&A format to help you diagnose and resolve the problems in your reaction.
Question 1: My reaction is resulting in a complex mixture of products with very little of the desired α-silylcarboxylic acid. What are the likely side reactions?
Answer: A complex product mixture often points to a lack of selectivity between C-silylation and O-silylation, as well as potential side reactions involving the vinyl group of the silane.
-
C-silylation vs. O-silylation: The primary competition is between the formation of the desired α-silylcarboxylic acid (C-silylation) and the formation of a silyl ester (O-silylation).[3] The outcome is influenced by the reaction conditions. For instance, quenching carboxylic acid enolates with chlorotrimethylsilane can lead to a mixture of both products.[3]
-
Reactions of the Vinyl Group: The vinyl group on this compound can potentially undergo polymerization or other reactions under certain conditions, especially in the presence of radical initiators or certain metal catalysts.
-
Hydrolysis of the Chlorosilane: this compound is sensitive to moisture.[4] Hydrolysis will form the corresponding silanol, which can then self-condense to form siloxanes, contributing to a complex reaction mixture and reducing the amount of active silylating agent available.
To mitigate these issues, ensure your reaction is conducted under strictly anhydrous conditions and carefully control the reaction temperature and stoichiometry.
Question 2: I'm observing a significant amount of starting carboxylic acid at the end of the reaction. What could be causing this incomplete conversion?
Answer: Incomplete conversion is a common problem and can stem from several factors related to the reagents, reaction setup, and procedure.
-
Insufficient Base: A strong, non-nucleophilic base is crucial to deprotonate the carboxylic acid and generate the carboxylate anion, which is the active nucleophile.[1] If the base is weak, not present in a sufficient stoichiometric amount, or has degraded, the deprotonation will be incomplete. Consider using a stronger base like lithium diisopropylamide (LDA) or ensuring your current base (e.g., triethylamine) is pure and dry.
-
Poor Quality of this compound: The chlorosilane reagent is susceptible to degradation, primarily through hydrolysis. If the reagent is old or has been improperly stored, its effective concentration will be lower than expected. It's advisable to use a freshly opened bottle or distill the chlorosilane before use.
-
Reaction Temperature and Time: Silylation reactions can be sensitive to temperature. If the temperature is too low, the reaction rate may be too slow to go to completion within the allotted time. Conversely, higher temperatures can sometimes favor side reactions. Experiment with optimizing the reaction temperature and extending the reaction time.
-
Solvent Choice: The solvent can significantly impact the solubility of the reagents and the stability of the intermediates.[5] Aprotic, anhydrous solvents like tetrahydrofuran (THF), diethyl ether, or toluene are generally preferred.[6]
Question 3: My initial product appears to be the silyl ester (O-silylation product) instead of the α-silylcarboxylic acid. How can I favor C-silylation?
Answer: Favoring C-silylation over O-silylation is a key challenge in this synthesis. The choice of the silylating agent and the reaction conditions are critical.
-
Nature of the Chlorosilane: The electrophilicity of the silicon atom and the steric bulk of the substituents on the silicon play a role. It has been observed that changing from chlorotrimethylsilane to chloro(methyl)diphenylsilane can favor C-silylation, possibly due to the "softer" nature of the silicon center in the latter.[3] While you are using this compound, understanding this principle can be helpful.
-
Reaction Conditions: The reaction conditions can influence the site of attack. For example, in the silylation of acetic acid, refluxing the reaction mixture in a diethyl ether and tetrahydrofuran mixture prior to adding the silylating agent was found to yield exclusively the C-silylated product.[3] This suggests that allowing the enolate to fully form and equilibrate before introducing the electrophile can be beneficial.
-
Dianion Formation: For some carboxylic acids, it is possible to form a dianion by using two equivalents of a very strong base. This can increase the nucleophilicity of the α-carbon and promote C-silylation.[7][8]
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of α-silylcarboxylic acids.
Q1: What is the general mechanism for the synthesis of α-silylcarboxylic acids?
The synthesis of α-silylcarboxylic acids from a carboxylic acid and a chlorosilane typically involves the deprotonation of the carboxylic acid at the α-position by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic silicon atom of the chlorosilane in an SN2-type reaction, forming a new carbon-silicon bond.[1]
Q2: How can I purify my α-silylcarboxylic acid product?
Purification of carboxylic acids can be achieved through several methods. A common approach involves an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt. The aqueous layer is then separated, acidified (e.g., with dilute HCl) to precipitate the purified carboxylic acid, which can then be extracted back into an organic solvent, dried, and concentrated.[9] For solid products, recrystallization from a suitable solvent system is a good option.[9]
Q3: What are the best practices for handling this compound?
This compound is a moisture-sensitive and corrosive compound.[6] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is crucial to use anhydrous solvents and techniques to prevent hydrolysis of the chlorosilane.[4] Store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Q4: Can I use other bases besides LDA for this reaction?
While LDA is a common and effective base for generating enolates from carboxylic acids, other strong, non-nucleophilic bases can also be used. Alternatives include lithium tetramethylpiperidide (LiTMP) or potassium bis(trimethylsilyl)amide (KHMDS). The choice of base may need to be optimized depending on the specific carboxylic acid substrate.
III. Experimental Protocols and Data
This section provides a general experimental protocol for the synthesis of an α-silylcarboxylic acid using this compound and a table summarizing key reaction parameters.
General Protocol for the Synthesis of an α-Silylcarboxylic Acid
Materials:
-
Carboxylic acid (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine (2.2 eq)
-
n-Butyllithium (n-BuLi) (2.1 eq)
-
This compound (1.2 eq)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add anhydrous THF and diisopropylamine.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi to the solution and stir for 30 minutes at 0 °C to generate lithium diisopropylamide (LDA).
-
Cool the solution back to -78 °C and add a solution of the carboxylic acid in anhydrous THF dropwise via the dropping funnel.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
-
Add a solution of this compound in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1 M HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction.
Table 1: Key Reaction Parameters and Troubleshooting
| Parameter | Recommended Condition | Potential Issue if Deviated | Troubleshooting Action |
| Solvent | Anhydrous THF, Diethyl Ether | Presence of water leads to hydrolysis of chlorosilane and incomplete reaction. | Use freshly distilled, anhydrous solvents. |
| Base | Lithium Diisopropylamide (LDA) | Incomplete deprotonation of the carboxylic acid, leading to low yield. | Ensure accurate stoichiometry and use a freshly prepared or titrated solution of a strong base. |
| Temperature | -78 °C for enolate formation and addition of chlorosilane | Side reactions, poor selectivity (O- vs. C-silylation). | Maintain low temperatures during critical steps using a suitable cooling bath. |
| Stoichiometry | Slight excess of chlorosilane (1.1-1.2 eq) | Incomplete reaction if chlorosilane is limiting; excess can complicate purification. | Use precise measurements of all reagents. |
| Workup | Acidic quench (e.g., 1 M HCl) | Incomplete protonation of the carboxylate, leading to loss of product during extraction. | Ensure the aqueous layer is acidic before extraction. |
IV. Visualizing the Process
Reaction Mechanism
Caption: General mechanism for α-silylcarboxylic acid synthesis.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low product yield.
References
- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- Wikipedia. (2023). Silylation.
- Taylor & Francis. (n.d.). Silylation – Knowledge and References.
- Shtelman, A. V., & Becker, J. Y. (2011). Synthesis of α-silylcarboxylic acids. Tetrahedron, 67(6), 1135–1141.
- Landais, Y. (n.d.). The synthesis of α-silyl carbonyl compounds and their reactivity toward nucleophiles and electrophiles have been stu. Science of Synthesis.
- In situ silane activation enables catalytic reduction of carboxylic acids. (2022). RSC Publishing.
- Shtelman, A. V., & Becker, J. Y. (2011). Synthesis of alpha-silylcarboxylic acids.
- Silyl Esters as Reactive Intermedi
- Silyl ether synthesis by silylation or cyanosilyl
- Shtelman, A. V., & Becker, J. Y. (2011). Synthesis of α-silylcarboxylic acids. Ben-Gurion University Research Portal.
- Techniques for silylation. (n.d.).
- General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
- Troubleshooting low yield in PROTAC synthesis using PEG linkers. (n.d.). Benchchem.
- Troubleshooting nucleophilic acyl substitution in carboxylic acid deriv
- synthesis of a-silylcarboxylic acids. (n.d.). ElectronicsAndBooks.
Sources
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- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 8. cris.bgu.ac.il [cris.bgu.ac.il]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Optimizing Phenylmethylvinylchlorosilane (PMVCS) Grafting Efficiency
Welcome to the technical support guide for Phenylmethylvinylchlorosilane (PMVCS). This center is designed for researchers, scientists, and professionals in drug development to troubleshoot and enhance the efficiency of surface modification using PMVCS. Here, we delve into the science behind the protocols to empower you with the expertise to overcome common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of PMVCS for surface grafting.
Q1: What is this compound (PMVCS) and what are its primary applications?
This compound (CAS No: 17306-05-7) is an organosilane compound featuring a reactive chlorosilane group and phenyl, methyl, and vinyl functional groups.[1] This structure allows it to covalently bond to substrates rich in hydroxyl (-OH) groups, such as silicon wafers, glass, and metal oxides.[2] The grafted layer modifies the substrate's surface properties, providing a tailored interface for subsequent applications, including the preparation of photosensitive thermosets and specialized chromatography phases.[1]
Q2: What is the fundamental mechanism of PMVCS grafting?
PMVCS grafting is a form of silanization. The process relies on the reaction between the chlorosilane group of PMVCS and the hydroxyl (-OH) groups present on the substrate's surface.[2] The reaction proceeds via nucleophilic attack from the surface hydroxyls on the silicon atom, leading to the formation of a stable siloxane (Si-O-Substrate) bond and the release of hydrogen chloride (HCl) as a byproduct.[2] To achieve a dense and stable film, a post-grafting curing step is often employed to promote cross-linking between adjacent silane molecules.[3]
Q3: What are the critical safety precautions for handling PMVCS?
PMVCS is a corrosive and moisture-sensitive compound that reacts violently with water.[4][5] It is imperative to handle this chemical under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.[5][6] Personal protective equipment (PPE), including safety goggles, a face shield, and appropriate gloves, must be worn.[7] Ensure that eyewash stations and safety showers are readily accessible.[5] All waste should be disposed of according to approved protocols for hazardous materials.[4]
Q4: How can I confirm that PMVCS has been successfully grafted onto my substrate?
Successful grafting can be verified using several surface characterization techniques:
-
Contact Angle Goniometry: A significant change in the water contact angle indicates a modification of surface hydrophobicity.
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides the elemental composition of the surface, allowing for the detection of silicon, carbon, and chlorine from the PMVCS molecule.[8][9]
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): This can detect the characteristic vibrational bands of the phenyl, methyl, and vinyl groups, as well as the Si-O-substrate bond.[10]
-
Ellipsometry: This method measures the thickness of the grafted film, which is useful for confirming the formation of a monolayer or multilayer.[11][12]
-
Atomic Force Microscopy (AFM): AFM can be used to assess the topography and roughness of the film, providing insights into its uniformity.[10]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the PMVCS grafting process.
Issue 1: Low Grafting Density or Incomplete Surface Coverage
Question: My water contact angle measurements are inconsistent or show minimal change from the bare substrate. What could be the cause?
This issue typically points to a failure in the initial reaction between the PMVCS and the substrate. The primary causes are insufficient surface activation, degradation of the silane reagent, or inadequate reaction conditions.
Root Cause Analysis & Solutions:
-
Inadequate Substrate Hydroxylation: The density of surface hydroxyl (-OH) groups is paramount for a successful silanization reaction.[6][13] A low density of these reactive sites will result in poor or incomplete coverage.
-
Solution: Implement a rigorous substrate cleaning and activation protocol. Methods like piranha solution treatment (a mixture of sulfuric acid and hydrogen peroxide), UV/Ozone cleaning, or oxygen plasma treatment are highly effective at both cleaning organic contaminants and generating a high density of surface hydroxyl groups.[13][14][15]
-
-
Degraded PMVCS Reagent: Chlorosilanes are highly sensitive to moisture.[6] If the reagent has been exposed to atmospheric humidity, it will hydrolyze and polymerize in the container, rendering it inactive for surface grafting.
-
Solution: Always use a fresh bottle of PMVCS or one that has been stored under strictly anhydrous and inert conditions.[5]
-
-
Presence of Interfacial Water Layer: While surface hydroxyls are necessary, a thin layer of adsorbed water on the substrate can cause premature hydrolysis and polymerization of PMVCS near the surface, rather than direct grafting.
-
Solution: Ensure the hydroxylated substrate is thoroughly dried before introducing it into the reaction vessel. This can be achieved by baking the substrate in an oven (e.g., at 110-120°C) and transferring it to the reaction setup while still warm, or by drying under a stream of inert gas.
-
Issue 2: Uneven Coating, Hazy Film, or Particle Aggregation
Question: After the grafting procedure, I can see a hazy film or small particles on my substrate. How can I achieve a uniform monolayer?
This problem is almost always caused by uncontrolled polymerization of PMVCS in the reaction solution, which then deposits onto the substrate surface instead of forming a covalently bonded monolayer.
Root Cause Analysis & Solutions:
-
Excess Moisture in the Solvent: The most common culprit is the presence of trace amounts of water in the reaction solvent (e.g., toluene or hexane).[6] Water will hydrolyze the chlorosilane, initiating a chain reaction of polymerization in the bulk solution.[16]
-
Solution: Use an anhydrous grade solvent and consider further drying it using molecular sieves or other appropriate methods. Perform the entire reaction under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent atmospheric moisture from contaminating the reaction.[6]
-
-
High Silane Concentration: Using an overly concentrated solution of PMVCS can increase the likelihood of intermolecular reactions (polymerization) over the desired surface reaction.
-
Solution: Optimize the PMVCS concentration. Typically, concentrations in the range of 1-5% (v/v) are sufficient for forming a monolayer. Start with a lower concentration and incrementally increase it if necessary.
-
Diagram: Desired Grafting Pathway vs. Undesired Polymerization
The following diagram illustrates the two competing reaction pathways for PMVCS. The goal is to favor the direct reaction with the surface hydroxyl groups.
Caption: Competing reactions during silanization.
Issue 3: Poor Film Adhesion and Stability
Question: The grafted PMVCS layer is easily removed by rinsing with solvent or sonication. How can I improve its durability?
Poor adhesion suggests that the initial covalent bonds are weak or that the film is not well-structured. This can be due to physisorption instead of chemisorption, or a lack of lateral cross-linking within the film.
Root Cause Analysis & Solutions:
-
Insufficient Rinsing Post-Grafting: Excess, unreacted, or loosely physisorbed PMVCS molecules can form a weakly bound top layer.
-
Solution: After the grafting reaction, perform a thorough rinsing procedure. Rinsing with the same anhydrous solvent used for the reaction (e.g., toluene) will remove unreacted silane. Some protocols suggest that rinsing under sonication can be effective at removing loosely bound material.[17]
-
-
Omission of a Curing Step: The initial grafting primarily forms Si-O-Substrate bonds. For robust stability, lateral Si-O-Si cross-links between adjacent PMVCS molecules are crucial. This requires a post-grafting curing step.
-
Solution: After rinsing and drying, cure the grafted substrate. This is typically done by baking in an oven. The heat provides the energy needed to drive condensation reactions between neighboring silanol groups (formed from hydrolysis of any remaining chloro groups with trace surface water), creating a stable, cross-linked siloxane network.[3][18] Curing conditions must be optimized, but a common starting point is 100-120°C for 1-2 hours.[19][20]
-
Part 3: Experimental Protocols and Data
Protocol 1: Optimized PMVCS Grafting via Solution Deposition
This protocol outlines the key steps for achieving a high-quality PMVCS film on a silicon or glass substrate.
Workflow Diagram
Caption: Standard workflow for PMVCS surface grafting.
Step-by-Step Methodology:
-
Substrate Preparation: a. Sonicate the substrate in acetone, followed by isopropyl alcohol (IPA), for 15 minutes each to remove organic residues. b. Rinse thoroughly with deionized (DI) water. c. Perform surface hydroxylation using one of the following methods:
- Piranha Etch (Caution!): Immerse the substrate in a freshly prepared 3:1 mixture of H₂SO₄:H₂O₂ for 15-30 minutes.
- UV/Ozone: Expose the substrate to a UV/Ozone cleaner for 15-20 minutes.[15] d. Rinse copiously with DI water and dry under a stream of high-purity nitrogen gas. e. Bake the substrate in an oven at 120°C for at least 30 minutes to remove adsorbed water, then allow to cool to room temperature in a desiccator.
-
Grafting Reaction (Inert Atmosphere): a. In a glovebox or using a Schlenk line, prepare a 2% (v/v) solution of PMVCS in anhydrous toluene. b. Immerse the dried, hydroxylated substrates in the PMVCS solution. c. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Rinsing and Curing: a. Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules. Sonication during this step for 1-2 minutes can improve cleaning.[17] b. Dry the substrates under a nitrogen stream. c. Cure the substrates by baking in an oven at 120°C for 1 hour to promote cross-linking.[19] d. Allow to cool before characterization.
Data Table: Recommended Grafting Parameters
The optimal conditions can vary based on the substrate and desired film properties. The following table provides a starting point for optimization.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Substrate Pre-treatment | Piranha, UV/Ozone, O₂ Plasma | Goal is to maximize surface -OH group density for reaction.[13][14] |
| PMVCS Concentration | 1 - 5% (v/v) in anhydrous solvent | Higher concentrations risk solution polymerization. Lower concentrations may require longer reaction times.[11] |
| Solvent | Anhydrous Toluene, Hexane | Must be inert and have extremely low water content to prevent premature hydrolysis.[6] |
| Reaction Time | 1 - 4 hours | Longer times can increase layer thickness, potentially leading to multilayers.[21] |
| Reaction Temperature | Room Temperature to 60°C | Elevated temperatures can increase reaction rate but also the risk of polymerization.[19] |
| Curing Temperature | 100 - 130°C | Essential for forming stable, cross-linked Si-O-Si networks and improving adhesion.[20][22] |
| Curing Time | 30 - 120 minutes | Must be sufficient to complete the condensation reaction without degrading the organic functionalities.[22] |
References
- BenchChem Technical Support Team. (2025).
- Fisher Scientific. (2010).
- BenchChem Technical Support Team. (2025).
- Fisher Scientific. (n.d.).
- Wikipedia. (2023).
- Various Authors. (2018). How can you make sure that the silanization procedure is working for building ion-selective microelectrodes?.
- Kassian, J., et al. (2021). A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays.
- ChemicalBook. (n.d.). This compound.
- Various Authors. (2013). Hydroxylating a silicon(111)/silicon oxide surface?.
- Various Authors. (2013). What is the best way to "rinse" after silanization/self-assembled monolayers?.
- Google Patents. (n.d.).
- Various Authors. (2025). Theoretical study of the hydrolysis of chlorosilane.
- Gelest. (n.d.). APPLYING A SILANE COUPLING AGENT.
- Vallee, F., et al. (2018). Regiospecific Grafting of Chitosan Oligomers Brushes onto Silicon Wafers.
- Various Authors. (2025). Reactive Molecular Dynamics Simulations of the Silanization of Silica Substrates by Methoxy- and Hydroxysilanes.
- ChemicalBook. (n.d.). This compound Chemical Properties,Usage,Production.
- Google Patents. (n.d.). WO2024047583A1 - Preparation of silane-grafted epdm and moisture curing thereof.
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- Silicones Environmental, Health and Safety Center. (2017). GLOBAL SAFE HANDLING OF CHLOROSILANES.
- Liu, Y., et al. (2023). Effect of Grafting Conditions on the Interfacial Properties of Silane Modified Wood Veneer/PE Film Plywood.
- Various Authors. (2025). Effect of Water on Silanization of Silica by Trimethoxysilanes.
- Various Authors. (2025). Process optimization for improved adhesion in the grafting of triethoxyvinylsilane on VLDPE via reactive extrusion.
- Various Authors. (2025). Silane Grafting of Polyethylene: Effect of Molecular Structure, Physical Form, Blending, and Antioxidants.
- Zhang, Y. (2024). Structural and Chemical Characterizations of Thin Films on Surfaces. UIC Indigo.
- Aprile, C., et al. (2024).
- Various Authors. (2025). Optimization and characterization of biomolecule immobilization on silicon substrates using (3-aminopropyl)triethoxysilane (APTES) and glutaraldehyde linker.
- BioForce Nanosciences. (2011). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption.
- PubMed. (n.d.).
- Ghasemi, S., et al. (2020). Grafting Silicone at Room Temperature—a Transparent, Scratch-resistant Nonstick Molecular Coating.
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- Rather, J. A., et al. (2022). Polymer Grafting and its chemical reactions.
- MDPI. (n.d.). Highly Stable Thin Films Based on Novel Hybrid 1D (PRSH)PbX 3 Pseudo-Perovskites.
- Gill, B., et al. (2023). Plasma Polymerized Organosilicon Thin Films for Volatile Organic Compound (VOC) Detection. MDPI.
- Journal of the American Chemical Society. (n.d.). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
- Novikova, S. A., et al. (2023). Surface and Structural Characterization of PVTMS Films Treated by Elemental Fluorine in Liquid Perfluorodecalin. MDPI.
- Sci-Hub. (1999). Characterization of poly(methylphenylsilane)
- Various Authors. (2025). Radical-Mediated Graft Modification of Polyethylene Models with Vinyltrimethoxysilane: A Fundamental Study.
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Side reactions to consider with Phenylmethylvinylchlorosilane in polymerization
Technical Support Center: Phenylmethylvinylchlorosilane (PMVCS) Polymerization
Introduction: Welcome to the technical support center for this compound (PMVCS). This resource is designed for researchers, scientists, and professionals engaged in the synthesis of advanced polysiloxanes. PMVCS is a versatile monomer, prized for the unique properties conferred by its phenyl, methyl, and vinyl functionalities. However, its utility is matched by its reactivity, particularly the chlorosilyl group, which presents specific challenges during polymerization. This guide provides in-depth troubleshooting for common side reactions, offering not just solutions but the underlying chemical principles to empower you to design robust and reproducible polymerization protocols. Our goal is to move beyond simple procedural steps and provide a causative understanding of the reactions you are working with.
Part 1: Troubleshooting Guide - Common Polymerization Issues
This section addresses the most frequently encountered problems during the polymerization of PMVCS. Each issue is presented in a question-and-answer format, detailing the probable cause and providing actionable, field-proven solutions.
Issue 1: Premature Gelation or Formation of Insoluble Particles
Question: My reaction mixture formed an insoluble gel or solid precipitates well before the targeted polymerization time or conversion. What is the underlying cause, and how can I prevent it?
Answer: This is the most common failure mode and is almost invariably caused by uncontrolled hydrolysis and subsequent condensation of the monomer's chlorosilyl group. The Si-Cl bond is exceptionally sensitive to hydrolysis and will react rapidly with even trace amounts of water present in your solvents, reagents, or entering from the atmosphere.[1][2]
Causality Chain:
-
Hydrolysis: The chlorosilane (Si-Cl) reacts with water (H₂O) to form a silanol (Si-OH) and hydrochloric acid (HCl). This is an extremely fast reaction.
-
Condensation: The newly formed, highly reactive silanols then undergo self-condensation, forming stable siloxane (Si-O-Si) bonds and releasing water.
-
Cross-linking: Because each monomer can potentially form two silanol groups (after hydrolysis), this condensation reaction doesn't just form linear chains; it creates a branched, and ultimately, a cross-linked network, resulting in gelation.[3][4] The HCl byproduct can also catalyze this process.
Troubleshooting Protocol: Achieving an Anhydrous Environment
| Step | Action | Rationale |
| 1 | Solvent & Reagent Drying | Use only freshly distilled, anhydrous solvents. Solvents like toluene or THF should be distilled from a potent drying agent (e.g., sodium/benzophenone). Ensure all other reagents are rated as anhydrous and handled accordingly. |
| 2 | Inert Atmosphere | The entire reaction, including monomer/reagent transfers, must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques. This prevents atmospheric moisture ingress. |
| 3 | Glassware Preparation | All glassware must be rigorously dried. Flame-drying under vacuum or oven-drying at >150°C for several hours and cooling under an inert gas stream is mandatory. |
| 4 | HCl Scavenger (Optional) | In some systems, adding a non-nucleophilic base, such as pyridine or a hindered amine, can neutralize the HCl byproduct of any minor, unavoidable hydrolysis. This prevents acid-catalyzed side reactions. Caution: This must be tested for compatibility with your chosen polymerization mechanism (e.g., catalyst poisoning). |
Diagram: Hydrolysis and Gelation Pathway
This diagram illustrates how trace moisture initiates a cascade of reactions leading to the formation of a cross-linked gel network.
Caption: Causality chain from trace water to gel formation.
Issue 2: Poor Molecular Weight Control & Broad Polydispersity
Question: My final polymer has a significantly different molecular weight (MW) than predicted by monomer-to-initiator ratios, and the polydispersity index (PDI) is high (>1.5). What factors are causing this?
Answer: Achieving a target molecular weight and narrow PDI requires precise control over initiation, propagation, and termination. For PMVCS, several side reactions can disrupt this balance.
Potential Causes & Solutions:
| Cause | Mechanism | Troubleshooting Steps |
| Uncontrolled Initiation/Termination | Trace water acts as an uncontrolled initiator and terminating agent, leading to a population of short chains and thus, a low average MW and broad PDI. | Implement the rigorous anhydrous protocols described in Issue 1 . Ensure initiator purity and accurate quantification. |
| Acid-Catalyzed Chain Scission | The HCl byproduct from hydrolysis can catalyze the cleavage of the polymer's siloxane backbone.[5][6][7] This "backbiting" or random scission drastically lowers MW and broadens PDI. | Neutralize HCl as it forms using a non-interfering scavenger. Alternatively, purify the polymer immediately after synthesis to remove residual acid. |
| Monomer Impurities | The PMVCS monomer may contain impurities like trichlorosilanes or other reactive species that can act as chain-stoppers or branching agents.[8][9][10] | Purify the monomer by fractional distillation under reduced pressure before use. Verify purity via GC-MS and NMR. |
| Chain Transfer Reactions | Depending on the polymerization method, chain transfer to solvent or impurities can prematurely terminate a growing chain, starting a new, shorter one. | Select solvents with low chain-transfer constants. Ensure all reagents are free from potential chain-transfer agents. |
Diagram: Troubleshooting Logic for MW & PDI Issues
Follow this logical flow to diagnose and resolve issues with molecular weight and polydispersity.
Caption: Diagnostic workflow for molecular weight control.
Issue 3: Hydrosilylation-Specific Side Reactions
Question: I am performing a platinum-catalyzed hydrosilylation polymerization and observe vinyl group isomerization and other side products in my final material. How do I suppress these?
Answer: While highly efficient, platinum-catalyzed hydrosilylation is not perfectly selective and can be accompanied by several side reactions that consume reactive groups and alter the final polymer structure.[11][12]
Common Hydrosilylation Side Reactions:
| Side Reaction | Mechanism | Mitigation Strategy |
| Vinyl Isomerization | The platinum catalyst can facilitate a β-hydride elimination, causing the double bond to migrate away from the terminal position, rendering it less reactive for subsequent hydrosilylation.[12][13] | - Use a catalyst with low isomerization activity. - Maintain the lowest effective reaction temperature. - Ensure a slight excess of the vinyl component to drive the desired reaction to completion. |
| Dehydrogenative Silylation | This reaction results in the formation of a new vinylsilane and H₂ gas, rather than the desired C-Si bond via addition. It competes directly with the hydrosilylation pathway.[12] | - Catalyst selection is key; some catalysts favor this pathway. - Lower reaction temperatures can disfavor this side reaction. |
| Hydrogenation | The Si-H group can, under certain conditions, act as a hydrogen source to reduce the vinyl group to an ethyl group, effectively terminating that reactive site.[13] | - Strictly control the stoichiometry of Si-H to vinyl groups. - Avoid catalysts known for high hydrogenation activity. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for the this compound monomer? A: PMVCS is highly sensitive to moisture.[1][2] It must be stored in a tightly sealed container, preferably with a PTFE-lined cap, under a positive pressure of dry inert gas (argon or nitrogen). It should be stored in a cool, dry place away from protic substances (alcohols, water) and strong bases. Before use, it is best practice to transfer the required amount via a gas-tight syringe or cannula under an inert atmosphere.
Q2: How can I effectively remove the HCl byproduct from my polymerization reaction? A: There are two primary strategies. 1) In-situ scavenging: A non-nucleophilic base like pyridine can be added to the reaction. It will form a pyridinium hydrochloride salt, which is typically insoluble in nonpolar organic solvents and can be filtered off post-reaction. 2) Post-reaction workup: The final polymer solution can be washed carefully with a dilute, weak base (e.g., aqueous sodium bicarbonate solution), followed by washing with deionized water to remove salts, and finally dried thoroughly. Note: The workup method risks hydrolysis of any remaining reactive silyl groups. A third method is to sparge the reaction mixture with a stream of dry inert gas to physically remove the volatile HCl.
Q3: What is the primary degradation pathway for polysiloxanes derived from PMVCS? A: The siloxane (Si-O-Si) backbone, while thermally stable, is susceptible to cleavage under either acidic or basic conditions, especially in the presence of water.[5][6][7] Residual HCl from the synthesis or exposure to acidic environmental conditions can catalyze hydrolysis, leading to a reduction in molecular weight and a change in material properties.[14]
Q4: My polymer appears stable but loses viscosity over time. What could be the cause? A: This phenomenon, often called "reversion," is typically due to trace amounts of water and a catalyst (acidic or basic residue) causing slow hydrolysis and rearrangement of the siloxane backbone at ambient temperature. The cleavage of the polymer chains leads to a decrease in average molecular weight and, consequently, viscosity. A thorough purification to remove all catalytic residues is essential for long-term stability.
References
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Cypryk, M., & Apeloig, Y. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics, 21(10), 2165–2175. [Link]
-
Cypryk, M., & Apeloig, Y. (2002). Mechanism of the Acid-Catalyzed Si-O Bond Cleavage in Siloxanes and Siloxanols. ACS Publications. [Link]
-
Cypryk, M. (n.d.). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. ResearchGate. [Link]
-
Wikipedia. (n.d.). Chlorosilane. [Link]
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Sultana, U., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. PubMed Central. [Link]
-
Gelest. (n.d.). Vinyl-Functional Silicones. Gelest Technical Library. [Link]
-
Karak, S., et al. (2019). Influence of experimental parameters on the side reactions of hydrosilylation of allyl polyethers studied by a fractional factorial design. RSC Publishing. [Link]
-
Voronkov, M. G., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]
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Biswas, T. (2022). Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ). YouTube. [Link]
-
Gelest, Inc. (n.d.). Silane Coupling Agents. [Link]
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Molbase. (n.d.). This compound. [Link]
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UKEssays. (2017). Polysiloxanes Synthesis and Structure. [Link]
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Nouryon. (2019). Free radical polymerization. YouTube. [Link]
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The Organic Chemistry Tutor. (2024). Polymer Chemistry: Understanding Radical Polymerization. YouTube. [Link]
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IADR Abstract Archives. (n.d.). Dimensional Stability of Polyvinylsiloxane Impression Material Subjected to Temperature Extremes. [Link]
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IOSR Journal. (2017). Evaluation of the Effect of Temperature Changes on the Dimensional Stability of poly (Vinyl Siloxane) Impression Material. [Link]
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ResearchGate. (n.d.). Effect of storage time and temperature change on the dimensional stability of polyvinyl siloxane and polyether impression materials: An in vitro study. [Link]
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NIH. (n.d.). Study of Reaction Parameters for the Precise Synthesis of Low-Molecular-Weight Oligosiloxanes. [Link]
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MDPI. (n.d.). Molecular Weight Distribution Control for Polymerization Processes Based on the Moment-Generating Function. [Link]
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NIH. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. [Link]
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MDPI. (n.d.). Conversion of Carbonaceous Organic Impurities (Methyldichlorosilane) in Trichlorosilane Using Weakly Basic Anion-Exchange Resin as Solid Catalyst. [Link]
- Google Patents. (n.d.).
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MDPI. (n.d.). Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. [Link]
- Google Patents. (n.d.). WO2011024257A1 - Purification of chlorosilane using amine compound.
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Technical Support Center: Enhancing Phenylmethylvinylchlorosilane Adhesion on Metal Substrates
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven technical support for enhancing the adhesion of Phenylmethylvinylchlorosilane coatings on various metal substrates. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the application of this compound coatings.
Q1: My this compound coating exhibits poor adhesion. What are the primary causes?
A1: Poor adhesion is a frequent challenge stemming from several critical factors. The most common culprits are inadequate substrate preparation, suboptimal silane solution quality, incorrect deposition parameters, and insufficient curing.[1] A pristine and activated metal surface is paramount for forming a strong, covalent bond with the silane.
Q2: The silane coating appears hazy or non-uniform. What is the likely reason?
A2: A hazy or cloudy appearance often indicates uncontrolled polymerization of the silane, either in the solution or on the substrate surface.[1] This can be caused by excessive moisture in the solvent, a silane concentration that is too high, or inadequate rinsing after deposition.[1]
Q3: How critical is humidity during the silanization process?
A3: Humidity is a double-edged sword in silanization. A certain amount of water is necessary to hydrolyze the chlorosilane to its reactive silanol form.[2] However, excessive humidity can lead to premature and extensive self-condensation of the silane in solution, forming aggregates that weakly adhere to the surface.[1][3] Conversely, an environment that is too dry can hinder the hydrolysis step. Some studies suggest that a relative humidity between 45% and 85% can be optimal, but this is dependent on the specific silane and solvent system.[2]
Q4: Can I reuse my this compound solution?
A4: It is strongly advised to use a freshly prepared silane solution for each experiment.[1] Due to its sensitivity to moisture, this compound will hydrolyze and self-condense in solution over time, reducing its efficacy and leading to inconsistent results.[1]
Q5: What is the mechanism behind this compound adhesion to metal?
A5: The adhesion of this compound to a metal substrate is a multi-step process. First, the chlorosilane group hydrolyzes in the presence of trace water to form reactive silanol groups (-Si-OH).[4][5] These silanols then condense with hydroxyl groups present on the pre-treated metal surface to form strong, covalent metallo-siloxane bonds (Me-O-Si).[6][7] Simultaneously, adjacent silanol groups can condense with each other to form a cross-linked siloxane network (Si-O-Si), which adds to the stability and barrier properties of the coating.[6][7]
Section 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving complex adhesion issues.
Troubleshooting Scenario 1: Coating Delamination After Curing
Symptoms: The this compound coating flakes or peels off the metal substrate after the curing step.
Underlying Causes & Solutions:
-
Inadequate Surface Preparation: The metal surface may still have organic contaminants or an unstable oxide layer.
-
Solution: Implement a rigorous multi-step cleaning protocol. For aluminum, this may involve degreasing with a solvent like acetone, followed by an alkaline wash and an acid etch to create a fresh, uniform oxide layer.[8][9] For steel, mechanical abrasion like grit-blasting followed by solvent cleaning is effective.[10][11]
-
-
Incorrect Silane Concentration: A solution that is too concentrated can lead to the formation of a thick, weakly cross-linked multilayered film that is prone to cohesive failure.[12]
-
Solution: Optimize the silane concentration. Start with a low concentration (e.g., 1-2% v/v in an anhydrous solvent) and incrementally increase it.[1] Often, a monolayer or a few layers provide the best adhesion.
-
-
Insufficient Curing: The curing process is crucial for the formation of stable covalent bonds.[1]
Workflow for Diagnosing Coating Delamination
Caption: Key steps in the silanization process.
Section 4: Data Interpretation and Quality Control
Table 1: Critical Parameters for this compound Coating
| Parameter | Recommended Range | Rationale | Potential Issues if Deviated |
| Silane Concentration | 0.5 - 5% (v/v) | Ensures sufficient molecules for surface coverage without excessive multilayer formation. [12] | Too High: Thick, weak film; cohesive failure. [12]Too Low: Incomplete surface coverage. |
| Solution pH | 4.0 - 5.5 | Catalyzes hydrolysis while minimizing the rate of self-condensation. [13][14] | Too High/Low: Uncontrolled hydrolysis and condensation rates. |
| Curing Temperature | 100 - 150°C | Provides energy for condensation reactions and solvent removal. [15] | Too Low: Incomplete curing, poor adhesion. [16]Too High: Potential degradation of the organic functionality. |
| Curing Time | 30 - 60 minutes | Allows for completion of the condensation reactions. | Too Short: Incomplete cross-linking. [16]Too Long: May lead to film embrittlement. |
| Relative Humidity | < 50% (during prep) | Minimizes premature silane polymerization in solution. [3] | Too High: Hazy films, poor adhesion due to solution instability. [17] |
Quality Control Methods
-
Contact Angle Goniometry: This technique measures the wettability of a surface and can be used to assess the surface energy of the substrate before and after coating. [18][19][20]A significant change in the water contact angle post-coating indicates successful silanization.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can confirm the elemental composition of the coating and provide evidence of the chemical bonds formed between the silane and the metal substrate (e.g., by identifying Si-O-Me bonds). [21][22][23]
References
- Benchchem. Troubleshooting poor adhesion of N-Methylaminopropyltrimethoxysilane coatings.
- Surface Free Energy Determination by Contact Angle Measurements – A Comparison of Various Approaches.
- DataPhysics Instruments. How to determine the surface energy of solids.
- Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. PMC - NIH.
- Effect of humidity on the curing of 3-glycidoxypropyltrimethoxy silane. Request PDF.
- Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. Diva-portal.org.
- Contact Angle & Surface Energy Determination. Measurlabs.
- The effect of humidity on the stability of octadecyltrichlorosilane for the self-assembled monolayer coating applications. ResearchGate.
- Contact Angle. EAG Laboratories.
- Grit-Blast/Silane (GBS) Aluminum Surface Preparation for Structural Adhesive Bonding. DTIC.
- Effect of humidity on the quality of chlorooctadecylsilane coatings. Benchchem.
- Eco-friendly Silane-Based Coating for Mitigation of Carbon Steel Corrosion in Marine Environments. ACS Omega - ACS Publications.
- Silanes as adhesion promoters for paints, inks, coatings, and adhesives. OnlyTRAININGS.
- The Formation of Phytic Acid–Silane Films on Cold-Rolled Steel and Corrosion Resistance.
- Silane Pretreatment for Powder Coating. Tifuls Coating System Manufacturer.
- How to improve the adhesion of SILICONE RESIN when used in metal coatings?
- Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems. Nanjing Silfluo New Material Co., Ltd.
- A Two-Step Silane Coating Incorporated with Quaternary Ammonium Silane for Mitigation of Microbial Corrosion of Mild Steel. PMC - NIH.
- Room Temperature-Cured Corrosion Protection of Metals. PCI Magazine.
- Silane coating of metal substrates: Complementary use of electrochemical, optical and thermal analysis for the evaluation of film properties. ResearchGate.
- Silane based field level surface treatment methods for aluminium, titanium and steel bonding. Request PDF - ResearchGate.
- How to Fix Common Coating Adhesion Problems.
- Application of Silane Coupling Agents in Metal Pretreatment.
- US6827981B2 - Silane coatings for metal - Google Patents.
- APPLYING A SILANE COUPLING AGENT.
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or.
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Technical Support Center: Phenylmethylvinylchlorosilane (PMVCS) Film Thickness Control
Welcome to the technical support center for controlling the layer thickness of Phenylmethylvinylchlorosilane (PMVCS) films. This guide is designed for researchers, scientists, and drug development professionals who are utilizing PMVCS for surface modification and require precise control over film thickness.
A Note on this compound (PMVCS): While PMVCS is a commercially available chlorosilane, detailed literature on its specific deposition characteristics for thin film formation is not abundant. Therefore, this guide synthesizes established principles of chlorosilane chemistry and deposition techniques. The protocols and troubleshooting advice provided are based on analogous systems and should be considered a strong starting point for your process development with PMVCS. Experimental optimization will be key to achieving your desired film thickness and quality.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and deposition of PMVCS for creating thin films.
Q1: What is the fundamental mechanism of PMVCS film formation?
A1: The primary mechanism for forming a PMVCS film on a substrate is the covalent bonding of the silane to a hydroxylated surface. The process involves three key steps:
-
Hydrolysis: The chloro group (-Cl) on the silicon atom is highly reactive towards water. It hydrolyzes to form a silanol group (-Si-OH), releasing hydrochloric acid (HCl) as a byproduct. This reaction can occur with trace amounts of water in the solvent or on the substrate surface.
-
Condensation: The newly formed silanol groups on the PMVCS molecule react with hydroxyl groups (-OH) present on the substrate surface (e.g., on glass, silicon wafers, or metal oxides). This reaction forms a stable covalent siloxane bond (Si-O-Substrate).
-
Polymerization: Adjacent PMVCS molecules, having also undergone hydrolysis, can react with each other. Their silanol groups can condense to form a cross-linked polysiloxane network (Si-O-Si). This polymerization contributes to the stability and thickness of the film.[1][2]
Q2: What are the primary methods for depositing PMVCS films?
A2: There are two main approaches for depositing PMVCS films: solution-phase deposition and vapor-phase deposition.
-
Solution-Phase Deposition: This method involves immersing the substrate in a solution containing PMVCS dissolved in an anhydrous organic solvent. It is a relatively simple technique to implement.
-
Vapor-Phase Deposition: This technique exposes the substrate to PMVCS in its gaseous state within a controlled environment, such as a vacuum chamber.[3][4] Vapor-phase deposition can often lead to more uniform and reproducible coatings, especially for forming self-assembled monolayers (SAMs).[5]
Q3: How does the reactivity of the chloro group in PMVCS affect the deposition process?
A3: The Si-Cl bond in PMVCS is highly reactive, which is advantageous for forming strong covalent bonds with the substrate. However, this reactivity also means that PMVCS is sensitive to moisture. Premature exposure to atmospheric humidity can cause the silane to hydrolyze and polymerize in solution before it has a chance to bind to the substrate, leading to the formation of aggregates and non-uniform films.[1] Therefore, it is crucial to use anhydrous solvents and maintain a dry environment during solution-phase deposition.
Q4: Can I form a self-limiting monolayer with PMVCS?
A4: Due to the presence of only one reactive chloro group, PMVCS is a monofunctional silane. This characteristic makes it a good candidate for forming self-assembled monolayers (SAMs). Once a complete monolayer has formed on the substrate, the surface is passivated, which can limit further deposition.[5][6] However, achieving a true self-limiting monolayer is highly dependent on precise control of deposition conditions to prevent multilayer formation through polymerization.
Q5: What safety precautions should I take when working with PMVCS?
A5: this compound is a reactive chemical that requires careful handling.
-
It is corrosive and will react with moisture to produce hydrochloric acid. Therefore, work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store PMVCS in a tightly sealed container in a cool, dry place, away from moisture.
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: Inconsistent or Non-Uniform Film Thickness
Question: My PMVCS film thickness is not consistent across the substrate. What are the likely causes and how can I fix this?
Answer: Inconsistent film thickness is a common issue that can arise from several factors related to both the substrate preparation and the deposition process itself.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Improper Substrate Cleaning | The presence of organic residues, dust, or other contaminants on the substrate can block binding sites for PMVCS, leading to patchy or uneven film formation.[7] | Implement a rigorous, multi-step cleaning protocol. For silicon or glass substrates, a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment are effective methods for removing organic contaminants and ensuring a uniformly hydroxylated surface. |
| Non-Uniform Surface Hydroxylation | The density of hydroxyl (-OH) groups on the substrate surface must be uniform for consistent PMVCS binding. Incomplete hydroxylation will result in areas with lower film density. | After cleaning, ensure the substrate is properly hydroxylated. For silicon, this is typically achieved during the cleaning process with piranha solution or UV/Ozone treatment. |
| Premature Silane Polymerization (Solution Phase) | If there is excess water in the deposition solution, PMVCS will hydrolyze and polymerize in the bulk solution before it can react with the substrate. These aggregates can then deposit non-uniformly on the surface.[1] | Use anhydrous solvents (e.g., toluene) and handle them in a dry environment (e.g., a glove box or under an inert atmosphere like argon or nitrogen). Ensure the PMVCS solution is freshly prepared before use. |
| Uneven Evaporation (Spin Coating) | During spin coating, non-uniform evaporation of the solvent can lead to variations in film thickness, such as the "coffee ring" effect or edge beads.[8] | Optimize your spin coating parameters, including spin speed, acceleration, and time. Ensure the spin coater environment is controlled to minimize air turbulence. |
| Inadequate Vapor Distribution (Vapor Phase) | In a vapor deposition system, poor distribution of the PMVCS vapor can lead to thicker films in areas closer to the precursor source.[7] | Optimize the placement of your substrate within the deposition chamber and ensure proper mixing of the precursor vapor. Consider rotating the substrate during deposition if your system allows. |
Workflow for Troubleshooting Inconsistent Film Thickness
Caption: Troubleshooting workflow for inconsistent PMVCS film thickness.
Issue 2: Poor Film Adhesion
Question: The PMVCS film is delaminating or peeling off the substrate. What is causing this poor adhesion?
Answer: Poor adhesion is a critical failure mode and almost always points to a problem at the substrate-film interface.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Surface Hydroxyl Groups | The covalent siloxane bonds that anchor the PMVCS film to the substrate can only form where hydroxyl groups are present. A surface with a low density of -OH groups will result in poor adhesion.[1] | Ensure your substrate preparation method maximizes the density of surface hydroxyls. Piranha cleaning, UV/Ozone treatment, or oxygen plasma are effective for this. |
| Interfacial Contamination | A layer of contamination, even a monolayer of adsorbed organic molecules or water, can act as a weak boundary layer, preventing the PMVCS from forming strong covalent bonds with the substrate.[7] | Substrates should be used immediately after cleaning and hydroxylation. If there is a delay, store them in a clean, dry environment (e.g., a desiccator or vacuum oven). |
| Excessive Film Stress | If the film is too thick or has a high degree of cross-linking, internal stresses can build up that exceed the adhesive forces at the interface, leading to cracking or delamination. | Optimize deposition parameters to create a thinner, less stressed film. For solution deposition, this can mean using a lower concentration of PMVCS or a shorter deposition time. |
| Incomplete Reaction | If the condensation reaction between the PMVCS silanol groups and the substrate hydroxyl groups is incomplete, the film will not be properly anchored. | Ensure sufficient time and appropriate conditions for the reaction to occur. For solution-phase deposition, this may involve gentle heating (e.g., 40-60°C) or allowing for a longer incubation time. For vapor-phase deposition, ensure the substrate temperature is optimized. |
Part 3: Experimental Protocols
Here are detailed, step-by-step methodologies for the two primary deposition methods.
Protocol 1: Solution-Phase Deposition of PMVCS
This protocol is designed to produce a thin film of PMVCS from a solution.
Materials:
-
This compound (PMVCS)
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (3:1 H₂SO₄:H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Glassware (cleaned and oven-dried)
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Place the substrates in a clean glass container.
-
Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. (Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate PPE and work in a fume hood.)
-
Immerse the substrates in the piranha solution for 15-30 minutes.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
Use the substrates immediately or store them in a desiccator.
-
-
PMVCS Solution Preparation (in an inert atmosphere):
-
In a glove box or under a stream of inert gas, transfer the required volume of anhydrous toluene to a clean, dry flask.
-
Using a syringe, add the desired amount of PMVCS to the toluene to achieve the target concentration (e.g., 1% v/v). A lower concentration will generally lead to a thinner film.
-
Stir the solution gently to ensure it is homogeneous.
-
-
Film Deposition:
-
Immerse the cleaned and dried substrates in the PMVCS solution.
-
Allow the deposition to proceed for a specific duration (e.g., 30 minutes to 2 hours). The deposition time is a critical parameter for controlling film thickness.
-
After the desired time, remove the substrates from the solution.
-
-
Rinsing and Curing:
-
Rinse the coated substrates with fresh anhydrous toluene to remove any non-covalently bonded PMVCS.
-
Dry the substrates again under a stream of nitrogen or argon.
-
To promote further cross-linking and stabilize the film, you can perform a curing step by baking the substrates in an oven (e.g., at 120°C for 30-60 minutes).
-
Protocol 2: Vapor-Phase Deposition of PMVCS
This protocol provides a general guideline for vapor-phase deposition, which is often performed in a vacuum chamber.
Equipment:
-
Vacuum deposition chamber
-
Source vessel for PMVCS
-
Substrate heater
-
Vacuum pump
-
Mass flow controllers (optional, for precise precursor delivery)
Procedure:
-
Substrate Preparation:
-
Clean and hydroxylate the substrates as described in the solution-phase protocol.
-
Mount the substrates on the holder within the vacuum chamber.
-
-
Chamber Preparation:
-
Place a small amount of PMVCS in the source vessel.
-
Pump down the chamber to a base pressure (e.g., <10⁻⁵ Torr) to remove atmospheric water and other contaminants.
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature (e.g., 50-120°C).
-
Gently heat the PMVCS source vessel to increase its vapor pressure.
-
Introduce the PMVCS vapor into the chamber. The pressure during deposition will be a key parameter to control; a typical range for silane deposition is in the mTorr range.
-
Maintain these conditions for the desired deposition time. For monolayer formation, this could be on the order of 15-30 minutes.[6] Longer times will generally result in thicker films.
-
-
Post-Deposition:
-
Stop the flow of PMVCS vapor and cool the substrate.
-
Vent the chamber with an inert gas like nitrogen.
-
Remove the coated substrates.
-
Workflow for PMVCS Deposition
Caption: General workflow for depositing PMVCS films.
Part 4: Parameter Control and Data
The thickness of the deposited PMVCS film is a function of several experimental parameters. The tables below summarize the expected effects of these parameters.
Table 1: Key Parameters for Solution-Phase Deposition
| Parameter | Effect on Thickness | Reasoning |
| PMVCS Concentration | Increasing concentration generally increases thickness. | A higher concentration provides more molecules available to bind to the surface and to each other. |
| Deposition Time | Increasing time generally increases thickness, up to a saturation point. | Longer exposure allows for more complete surface coverage and potential multilayer formation. |
| Water Content | A small amount is necessary for hydrolysis, but excess water leads to uncontrolled polymerization and thicker, non-uniform films.[1] | Excess water promotes bulk polymerization over surface reaction. |
| Temperature | Moderate heating can increase reaction rates and lead to denser, potentially thicker films. | Increased kinetic energy can accelerate the condensation reaction. |
Table 2: Key Parameters for Vapor-Phase Deposition
| Parameter | Effect on Thickness | Reasoning |
| Chamber Pressure | Higher partial pressure of PMVCS generally increases the deposition rate and thickness. | A higher concentration of precursor molecules in the vapor phase leads to a higher flux to the substrate surface. |
| Deposition Time | Longer deposition time leads to thicker films. | More time allows for more molecules to adsorb and react on the surface. |
| Substrate Temperature | The effect can be complex. Higher temperatures can increase reaction rates but also increase desorption rates. An optimal temperature window usually exists. | Temperature affects the balance between surface reaction kinetics and precursor desorption. |
| Precursor Temperature | Higher source temperature increases the vapor pressure of PMVCS, leading to a higher deposition rate. | This directly controls the amount of precursor introduced into the chamber. |
References
- This compound (CAS 17306-05-7) Chemical Properties. (n.d.). Chemicalbook. Retrieved January 13, 2026.
- Maboudian, R., Ashurst, W. R., & Carraro, C. (2000). Chemical vapor deposition of fluoroalkylsilane monolayer films for adhesion control in microelectromechanical systems.
- Ashurst, W. R., Carraro, C., & Maboudian, R. (2001). Chemical Vapor Deposition of Fluoroalkylsilane Monolayer Films for Adhesion Control in Microelectromechanical Systems.
- Arukalam, I. O., et al. (2019). Effect of perfluorodecyltrichlorosilane on the surface properties and anti-corrosion behavior of poly(dimethylsiloxane)-ZnO coatings.
- Introduction to Chemical Vapor Deposition (CVD). (n.d.). PVA TePla America. Retrieved January 13, 2026.
- Issues with 11-Cyanoundecyltrimethoxysilane film deposition and deterioration. (n.d.). BenchChem. Retrieved January 13, 2026.
- Initiated Chemical Vapor Deposition of Trivinyltrimethylcyclotrisiloxane for Biomaterial Coatings. (2013). Langmuir, 29(45), 13836–13843.
- How organosilane components improve coatings performance. (2018, August 10). UL Prospector. Retrieved January 13, 2026.
- Thin Film Deposition & Etching in VLSI Processing. (2016, February 4). YouTube. Retrieved January 13, 2026.
- Low-k SiC x N y Films Prepared by Plasma-Enhanced Chemical Vapor Deposition Using 1,3,5-trimethyl-1,3, 5-trivinylcyclotrisilazane Precursor. (2010). Journal of The Electrochemical Society, 157(6), G139.
- Fluoropolymer Film Formation by Electron Activated Vacuum Deposition. (2021, February 22). Polymers, 13(4), 643.
- Troubleshooting Parylene Coating Issues: Common Problems and Solutions. (n.d.). Diamond-MT. Retrieved January 13, 2026.
- Coating Ingredients Master Catalog. (n.d.). SpecialChem. Retrieved January 13, 2026.
- What Is PVD Coating? - Chemistry For Everyone. (2025, April 22). YouTube. Retrieved January 13, 2026.
- Introduction to Plasma Enhanced Chemical Vapor Deposition (PECVD). (2024, June 25). YouTube. Retrieved January 13, 2026.
- Physical vapor deposition. (n.d.). In Wikipedia. Retrieved January 13, 2026.
- Effects of Film Thickness on the Residual Stress of Vanadium Dioxide Thin Films Grown by Magnetron Sputtering. (2021).
- Effect of substrate curvature on thickness distribution of polydimethylsiloxane thin film in spin coating process. (2018). Chinese Physics B, 27(6), 068104.
Sources
- 1. Physical vapor deposition - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. This compound | 17306-05-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Vapor Deposition - PVA TePla America, LLC [pvateplaamerica.com]
Phenylmethylvinylchlorosilane Technical Support Center: Troubleshooting Reaction Byproducts and Purification
Welcome to the technical support center for Phenylmethylvinylchlorosilane (PMVCS). This guide is designed for researchers, scientists, and professionals in drug development who utilize PMVCS in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This resource addresses common issues related to reaction byproducts and their removal, ensuring the high purity of PMVCS required for demanding applications.
Frequently Asked Questions (FAQs)
Q1: I've noticed a white precipitate forming in my this compound reagent bottle upon storage. What is it and is the reagent still usable?
A1: this compound is highly susceptible to hydrolysis.[1] The white precipitate you are observing is likely a mixture of siloxanes and silanols, formed by the reaction of the chlorosilane with ambient moisture. The primary hydrolysis product is phenylmethylvinylsilanol, which can then condense to form 1,3-diphenyl-1,3-dimethyl-1,3-divinyldisiloxane.
Whether the reagent is still usable depends on the extent of hydrolysis and the tolerance of your reaction to siloxane impurities. For many applications, the presence of these byproducts can be detrimental. It is highly recommended to handle PMVCS under strictly anhydrous conditions (e.g., in a glovebox or under an inert atmosphere) to minimize hydrolysis. If a significant amount of precipitate has formed, purification by fractional distillation is necessary before use.
Q2: My Grignard reaction to synthesize PMVCS has a lower than expected yield and a high-boiling point residue. What are the likely side reactions?
A2: Low yields and high-boiling residues in the Grignard synthesis of PMVCS often point to two common side reactions:
-
Wurtz-Fittig Coupling: This reaction involves the coupling of two phenyl groups from the Grignard reagent (phenylmagnesium bromide or chloride) to form biphenyl.[2][3] Biphenyl is a high-boiling point solid (255 °C) and is a common byproduct in Grignard reactions using phenylating agents.[1][4][5]
-
Redistribution Reactions: Organochlorosilanes can undergo redistribution reactions, especially at elevated temperatures, where the substituents on the silicon atom exchange. This can lead to the formation of diphenylmethylchlorosilane, methylvinyl-dicholorosilane, and other polysubstituted silanes. These redistribution reactions can be catalyzed by Lewis acids.
To minimize these side reactions, it is crucial to maintain a low reaction temperature and ensure a controlled addition of the Grignard reagent to the chlorosilane precursor.
Q3: Can I use a simple distillation to purify my crude PMVCS?
A3: A simple distillation is generally insufficient for purifying PMVCS from its common byproducts, as their boiling points can be relatively close, especially under atmospheric pressure. Fractional distillation, particularly under reduced pressure, is the recommended method for achieving high purity. This is because the difference in boiling points between PMVCS and its byproducts, such as the corresponding disiloxane, is more significant at lower pressures, allowing for a more efficient separation.
Troubleshooting Guide
Issue 1: Identification of Unknown Peaks in GC-MS Analysis
Problem: Your GC-MS analysis of a PMVCS reaction mixture shows several unexpected peaks, and you are unsure of their identity.
Troubleshooting Steps:
-
Analyze the Mass Spectra: Carefully examine the mass spectrum of each unknown peak. Look for characteristic isotopic patterns of silicon and chlorine. The presence of a prominent M-15 peak (loss of a methyl group) is also a common feature in the mass spectra of methylsilanes.
-
Consider Common Byproducts:
-
Hydrolysis Products: Look for peaks corresponding to phenylmethylvinylsilanol and its condensation product, 1,3-diphenyl-1,3-dimethyl-1,3-divinyldisiloxane. The disiloxane will have a significantly higher molecular weight and boiling point.
-
Grignard Byproducts: If you performed a Grignard synthesis, search for the mass spectrum of biphenyl.
-
Redistribution Products: Consider the possibility of other chlorosilanes with different combinations of phenyl, methyl, and vinyl groups.
-
-
Spike Your Sample: If you have a pure standard of a suspected byproduct (e.g., biphenyl), spike a small amount into your sample and re-run the GC-MS. The intensification of a specific peak will confirm its identity.
Issue 2: Poor Separation During Fractional Distillation
Problem: You are attempting to purify PMVCS by fractional distillation, but the collected fractions are still impure.
Troubleshooting Steps:
-
Optimize Distillation Parameters:
-
Vacuum: this compound has a boiling point of 79 °C at 3 mmHg. The primary hydrolysis byproduct, 1,3-diphenyl-1,3-dimethyl-1,3-divinyldisiloxane, has a boiling point of 139 °C at 2 mmHg.[2] Operating at a good vacuum is critical to exploit this difference. Ensure your vacuum system is leak-free and can maintain a stable, low pressure.
-
Column Efficiency: Use a fractionating column with a sufficient number of theoretical plates (e.g., a Vigreux or packed column). The longer the column, the better the separation, but this can also lead to longer distillation times and potential sample decomposition.
-
Reflux Ratio: Maintain a slow and steady distillation rate. A high reflux ratio (the ratio of condensate returned to the column to that collected as distillate) will improve separation.
-
-
Prevent Bumping: Use a magnetic stir bar or boiling chips to ensure smooth boiling. Violent bumping can carry less volatile impurities into the distillate.
-
Insulate the Column: Insulate the distillation column to minimize heat loss and maintain the temperature gradient necessary for efficient fractionation.
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Fractional Distillation
Objective: To remove hydrolysis products and other high-boiling impurities from crude this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump and gauge
-
Inert gas source (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all glassware is thoroughly dried and assembled under an inert atmosphere.
-
Charging the Flask: Charge the round-bottom flask with the crude PMVCS and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Once a stable vacuum is achieved (e.g., 2-3 mmHg), begin heating the flask gently with the heating mantle.
-
Fraction Collection: As the mixture begins to boil, observe the vapor rising through the fractionating column. Discard the initial low-boiling fraction (forerun), which may contain volatile impurities.
-
Product Collection: Collect the main fraction at the expected boiling point of PMVCS (approximately 79 °C at 3 mmHg).
-
Termination: Once the temperature begins to rise significantly or the distillation rate slows, stop the distillation. The high-boiling residue in the flask will contain the siloxane and other impurities.
-
Storage: Store the purified PMVCS in a sealed container under an inert atmosphere.
Protocol 2: GC-MS Analysis of this compound Purity
Objective: To determine the purity of this compound and identify potential byproducts.
Instrumentation and Conditions (A general starting point, may require optimization):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Injector: Split/splitless, operated in splitless mode. Injector temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 1.5 min
-
Ramp: 20 °C/min to 280 °C, hold for 10 min
-
-
MS Detector:
-
Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 50-450 m/z
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Sample Preparation:
-
Prepare a dilute solution of the PMVCS sample in a dry, inert solvent (e.g., anhydrous hexane or toluene). A concentration of approximately 1 mg/mL is a good starting point.
-
Inject 1 µL of the sample into the GC-MS.
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the area percent of the PMVCS peak to estimate its purity.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and considering the likely byproducts discussed in this guide. The mass spectrum of this compound will show a molecular ion peak at m/z 182 and characteristic fragments.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₁₁ClSi | 182.72 | 79 @ 3 mmHg |
| 1,3-Diphenyl-1,3-dimethyl-1,3-divinyldisiloxane | C₁₈H₂₂OSi₂ | 310.54 | 139 @ 2 mmHg[2] |
| Biphenyl | C₁₂H₁₀ | 154.21 | 255 @ 760 mmHg[1][4][5] |
Visual Diagrams
Byproduct Formation Pathways
Caption: Key byproduct formation pathways from this compound.
Purification Workflow
Caption: Workflow for the purification and analysis of this compound.
References
-
Biphenyl. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Biphenyl. (n.d.). CAS Common Chemistry. Retrieved January 10, 2026, from [Link]
-
Wurtz–Fittig reaction. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
Sources
Stabilizing Phenylmethylvinylchlorosilane solutions for consistent results
Technical Support Center: Phenylmethylvinylchlorosilane
A Guide to Ensuring Solution Stability and Experimental Consistency
Welcome to the technical support center for this compound (PMVCS). This guide is designed for researchers, scientists, and drug development professionals who rely on the consistent performance of this versatile reagent. Inconsistent results, such as low yields or unexpected byproducts in silylation, polymerization, or cross-linking reactions, can often be traced back to the degradation of the PMVCS solution.
This resource provides in-depth, field-proven insights into the causes of instability and offers practical, actionable solutions. By understanding the underlying chemical principles, you can implement protocols that ensure the reliability and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) - The Chemistry of Stability
This section addresses the fundamental questions regarding the stability and handling of this compound.
Q1: My this compound solution is new, but my reaction yield is unexpectedly low. What is the most likely cause?
A1: The most probable cause is the degradation of the this compound due to inadvertent exposure to moisture.[1][2] The silicon-chlorine (Si-Cl) bond is the reactive center of the molecule and is highly susceptible to hydrolysis. Even trace amounts of water in your solvent, on your glassware, or from atmospheric humidity can rapidly consume the active reagent, leading to a lower effective concentration than anticipated.[1] An inactive or partially hydrolyzed reagent is a primary suspect in failed silylation reactions.[1][3]
Q2: What are the visible signs of this compound degradation?
A2: While this compound is a clear, colorless to light yellow liquid, its degradation products can alter its appearance. Upon hydrolysis, it forms Phenylmethylvinylsilanol (a silanol), which can then self-condense to form disiloxanes and longer polysiloxane chains. This process can lead to:
-
Increased Viscosity: The formation of siloxane oligomers and polymers will make the solution noticeably thicker.
-
Formation of Precipitate: Significant degradation can result in the formation of a white, solid precipitate (polysiloxanes).
-
Fuming: Exposure to moist air will cause the solution to fume as the liberated Hydrogen Chloride (HCl) gas reacts with atmospheric water to form an aerosol of hydrochloric acid.[4]
Q3: What is the primary degradation pathway for this compound?
A3: The primary degradation pathway is hydrolysis, followed by condensation. This is a two-step process:
-
Hydrolysis: The Si-Cl bond reacts with water to form a silanol (Phenylmethylvinylsilanol) and hydrogen chloride.
-
Condensation: Two molecules of the unstable silanol react with each other to form a stable silicon-oxygen-silicon (Si-O-Si) bond, creating a disiloxane and eliminating a molecule of water. This condensation can continue, leading to the formation of longer polymer chains.
Below is a diagram illustrating this critical degradation pathway.
}
Primary degradation pathway of this compound.
Q4: Which solvents are recommended for preparing stable stock solutions?
A4: Always use dry, aprotic solvents. Protic solvents like alcohols will react with the Si-Cl bond in a process called alcoholysis, consuming the reagent.[1] Water is highly reactive and must be avoided. Recommended solvents include:
-
Tetrahydrofuran (THF)
-
Toluene
-
Hexane
-
Acetonitrile
-
Dimethylformamide (DMF)
It is imperative to use anhydrous grade solvents and employ proper techniques, such as using Sure/Seal™ bottles and flushing with an inert gas (Nitrogen or Argon), to prevent atmospheric moisture contamination.[1][2]
Q5: Are there any chemical stabilizers I can add to my this compound solution?
A5: For general laboratory applications, the addition of chemical stabilizers is not a standard practice and is generally discouraged. The stability of this compound is best managed by strict adherence to anhydrous and inert storage conditions. Additives could interfere with downstream reactions. For industrial-scale storage or specific polymer formulations, various stabilizers might be used, but these are application-specific and not suitable for general research use where reagent purity is paramount. The most effective "stabilization" strategy is preventative: rigorous exclusion of moisture.
Part 2: Troubleshooting Guide - From Inconsistent Data to Solution
This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments involving this compound.
Scenario 1: Silylation Reaction Failure
Problem: You are attempting to protect a hydroxyl group or perform another silylation reaction, but GC-MS or NMR analysis shows only unreacted starting material.
| Possible Cause | Underlying Reason (Causality) | Troubleshooting Action & Verification |
| Degraded PMVCS Reagent | The Si-Cl bond has been hydrolyzed, rendering the reagent inactive. This is the most common cause of silylation failure.[1][3] | Action: Verify the activity of your PMVCS solution using the Active Chlorine Titration Protocol (see Part 3). Verification: A successful titration showing the expected molarity confirms reagent activity. If the test fails, use a fresh, unopened bottle of PMVCS. |
| Moisture Contamination | Water in the reaction solvent, on the glassware, or in the starting material is reacting with the PMVCS faster than your substrate.[2] | Action: Flame-dry all glassware under vacuum immediately before use. Use freshly opened anhydrous solvent or solvent passed through a drying column. Ensure your starting material is rigorously dried.[3] Verification: Rerun the reaction under strictly anhydrous conditions. |
| Suboptimal Reaction Conditions | The reaction may require a base catalyst (e.g., pyridine, triethylamine, imidazole) to scavenge the HCl byproduct and drive the reaction forward.[1] Insufficient equivalents of PMVCS may also be a factor. | Action: Add 1.1-1.5 equivalents of a suitable base. Increase the molar equivalents of PMVCS to 1.2-2.0 relative to the substrate. Gentle heating may also be required. Verification: Monitor the reaction by TLC or GC-MS to observe the consumption of starting material. |
}
Troubleshooting workflow for failed silylation reactions.
Scenario 2: Inconsistent Polymerization or Cross-Linking Results
Problem: You are using PMVCS as a monomer or cross-linker, and you observe variability in gel times, polymer molecular weight, or material properties between batches.
| Possible Cause | Underlying Reason (Causality) | Troubleshooting Action & Verification |
| Variable Active Monomer Concentration | Partial hydrolysis of the PMVCS solution means the molar concentration of the reactive vinyl and chlorosilane groups is lower than calculated. This directly impacts polymerization kinetics and stoichiometry. | Action: Standardize every new bottle or prepared stock solution of PMVCS using the Active Chlorine Titration Protocol. Adjust your calculations based on the actual determined molarity. Verification: Consistent titration results should correlate with more reproducible polymerization outcomes. |
| Presence of Siloxane Impurities | The disiloxane and oligomer byproducts from PMVCS degradation can act as chain terminators or plasticizers, altering the final properties of the polymer network. | Action: Use only fresh, high-purity PMVCS that has been stored under inert gas and protected from light. If purity is suspect, consider purification by vacuum distillation before use. Verification: Analyze the reagent by GC-MS to check for the presence of siloxane peaks (often seen as a repeating pattern of ions). A clean chromatogram indicates high purity. |
Part 3: Protocols for Quality Control & Analysis
Trustworthy science requires self-validating systems. These protocols provide methods to quantitatively assess the quality of your this compound solution before use.
Protocol 1: Quantitative Determination of Active Chlorine Content (Iodometric Titration)
This method determines the molarity of the active Si-Cl bonds in your solution. The Si-Cl bond reacts with an alcohol to form an alkoxysilane and HCl. The HCl is then titrated with a standardized sodium hydroxide solution.
Materials:
-
Anhydrous Isopropanol (IPA)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
PMVCS solution to be tested
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL), Class A
-
Erlenmeyer flasks (125 mL)
Procedure:
-
Preparation: Under an inert atmosphere (glove box or Schlenk line), accurately weigh approximately 0.5 g of your PMVCS solution into a dry 125 mL Erlenmeyer flask. Record the exact weight.
-
Reaction: Add 25 mL of anhydrous isopropanol to the flask. The PMVCS will react with the isopropanol (alcoholysis) to release one equivalent of HCl for every equivalent of Si-Cl. Reaction: R₃Si-Cl + (CH₃)₂CHOH → R₃Si-O-CH(CH₃)₂ + HCl
-
Indication: Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titration: While stirring, titrate the generated HCl with the standardized 0.1 M NaOH solution until a persistent faint pink endpoint is reached.
-
Record: Record the volume of NaOH titrant used.
-
Calculation:
-
Moles of NaOH = Molarity of NaOH × Volume of NaOH (L)
-
Since the stoichiometry is 1:1, Moles of HCl = Moles of NaOH.
-
Moles of active PMVCS = Moles of HCl.
-
Activity (% Purity) = (Moles of PMVCS × 182.72 g/mol ) / (Initial Mass of PMVCS sample (g)) × 100
-
Molarity of Solution = Moles of PMVCS / (Initial Mass of PMVCS sample (g) / Density of Solution (g/mL) / 1000 (mL/L)) (Note: Density of PMVCS is ~1.040 g/mL)
-
Protocol 2: Qualitative Assessment of Degradation by GC-MS
This method can help visualize the presence of degradation byproducts.
Procedure:
-
Sample Prep: In a dry vial, dilute a small amount of your PMVCS solution in anhydrous hexane or toluene.
-
Derivatization (Optional but Recommended): To make the hydrolysis products (silanols) more volatile and stable for GC analysis, add a small amount of a different, more potent silylating agent like BSTFA. This will cap the silanol groups.
-
Injection: Inject the prepared sample into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
-
Analysis:
-
Look for the peak corresponding to this compound.
-
Search the chromatogram for broader, later-eluting peaks. These may correspond to the disiloxane and other oligomeric species. The mass spectrum of these peaks will often show characteristic silicon isotope patterns and fragmentation corresponding to the loss of phenyl or methyl groups. The presence of significant peaks other than the parent compound indicates degradation.[5][6]
-
References
- BenchChem. (n.d.). Troubleshooting Guide for Silylation Reactions in Protic Solvents.
- BenchChem. (n.d.). Troubleshooting guide for scaling up silylation reactions.
-
ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects? [Forum discussion]. Retrieved from [Link]
-
Chromatography Forum. (2014). Why do my silylations always fail? [Forum discussion]. Retrieved from [Link]
-
PubChem. (n.d.). Vinyltrichlorosilane. National Center for Biotechnology Information. Retrieved from [Link]
- Metrohm. (n.d.). Determination of free and residual chlorine based on DIN EN ISO 7393-1 and APHA 4500-Cl.
- American Public Health Association. (n.d.). Standard Methods: 4500-Cl B: Chlorine by Iodometry.
-
ResearchGate. (2022). Evaluation of hydrolysis and alcoholysis reactions in gas chromatography/mass spectrometry inlets. Retrieved from [Link]
-
Doria. (n.d.). Degradation of polydimethylsiloxane in simulated industrial process environments. Retrieved from [Link]
Sources
Minimizing homopolymerization of Phenylmethylvinylchlorosilane during grafting
A Guide to Minimizing Homopolymerization During Grafting Reactions
Welcome to the technical support guide for Phenylmethylvinylchlorosilane (PMVCS). This resource is designed for researchers, scientists, and drug development professionals who utilize PMVCS for surface modification and polymer synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the causality behind the experimental choices necessary to ensure successful grafting while mitigating the persistent challenge of homopolymerization.
The PMVCS Duality: Grafting vs. Homopolymerization
This compound is a bifunctional molecule, offering two distinct reactive sites:
-
The Chlorosilyl Group (Si-Cl): This is the primary site for grafting reactions, readily reacting with nucleophiles such as hydroxyl (-OH) or amine (-NH₂) groups on a substrate surface. This is the desired reaction for surface modification.
-
The Vinyl Group (CH₂=CH-): This group is susceptible to free-radical polymerization, a reaction that can be initiated by heat, light, or impurities.[1] This leads to the formation of an unwanted homopolymer (poly(phenylmethylvinylsilane)), which can compete with the grafting process, contaminate the product, and lead to inconsistent results.
The key to successful experimentation is to selectively promote the desired grafting reaction while actively suppressing the undesired homopolymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism that causes PMVCS to homopolymerize?
Homopolymerization of PMVCS occurs via a free-radical mechanism targeting the vinyl group.[1] This process involves three main steps:
-
Initiation: A free radical (R•) is generated, often from trace impurities, thermal energy, or exposure to UV light. This radical attacks the double bond of the vinyl group, creating a new, larger radical.[1]
-
Propagation: The newly formed radical reacts with another PMVCS monomer, adding it to the growing polymer chain and regenerating the radical at the new chain end. This step repeats, rapidly increasing the molecular weight.[1]
-
Termination: The reaction stops when two radicals combine or react through disproportionation, resulting in a stable, non-reactive polymer chain.[1]
This chain reaction is often highly exothermic and can lead to a runaway reaction if not controlled.[2][3]
Q2: How do polymerization inhibitors work, and which ones should I use for PMVCS?
Polymerization inhibitors are compounds that prevent the onset of polymerization by scavenging free radicals.[4][5] They are essential for the safe storage and handling of vinyl-containing monomers like PMVCS.[2] Inhibitors function by reacting with initial radicals to form stable molecules, effectively terminating the chain reaction before it can propagate.[5][6]
There are two main types:
-
True Inhibitors: Provide a distinct induction period during which no polymerization occurs. They are consumed in the process.
-
Retarders: Do not provide an induction period but slow down the rate of polymerization.[2]
For PMVCS, phenolic inhibitors are common and effective.
| Inhibitor | Typical Concentration | Mechanism of Action | Considerations |
| 4-Methoxyphenol (MEHQ) | 100 - 200 ppm | Radical Scavenger | Can be removed by washing with an alkali solution or passing through an inhibitor-remover column.[2] |
| Hydroquinone (HQ) | 100 - 200 ppm | Radical Scavenger | Similar to MEHQ, effective for storage and transport.[2] |
| Butylated Hydroxytoluene (BHT) | 200 - 500 ppm | Radical Scavenger | A common antioxidant that also functions as a polymerization inhibitor.[2] |
| TEMPO | 50 - 200 ppm | Stable Free Radical | Reacts quickly with carbon-centered radicals to terminate chain propagation.[6] |
Q3: How does reaction temperature influence the competition between grafting and homopolymerization?
Temperature is a critical parameter that must be carefully controlled. While higher temperatures can increase the rate of the desired grafting reaction, they disproportionately accelerate the rate of free-radical generation and polymerization.[7][8]
-
Below 80°C: Generally, keeping the reaction temperature moderate is advisable. Many studies on grafting show that while the degree of grafting increases with temperature, the formation of homopolymers becomes a significant issue at elevated temperatures.[7]
-
Above 100°C: At temperatures exceeding 100°C, thermal self-initiation of polymerization can become rapid, even in the presence of inhibitors.[2]
The optimal temperature is a balance: high enough to achieve a reasonable grafting rate but low enough to prevent runaway polymerization. This "sweet spot" often needs to be determined empirically for each specific system.
Q4: What is the role of the solvent in controlling the reaction?
The choice of solvent has a profound impact on both reaction pathways by influencing reactant solubility and stabilizing or destabilizing transition states.[9][10]
-
For Grafting (Si-Cl reaction): Aprotic solvents are generally preferred for reactions involving chlorosilanes to avoid solvolysis (reaction of the solvent with the Si-Cl bond). Solvents like toluene or tetrahydrofuran (THF) are common.[11]
-
For Homopolymerization (Vinyl reaction): The polarity of the solvent can affect the kinetics of free-radical polymerization. However, the primary solvent-related concern is its purity. Solvents must be thoroughly dried and deoxygenated, as water and oxygen can interfere with the grafting chemistry and potentially initiate side reactions.
Visualizing the Competing Pathways
The core challenge is managing the two reactive sites on the PMVCS molecule. The following diagram illustrates the competing chemical fates of PMVCS during a typical grafting experiment.
Caption: Competing reaction pathways for PMVCS.
Troubleshooting Guide
This section addresses common problems encountered during PMVCS grafting experiments.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low Grafting Efficiency & Significant Polymer Formation | 1. Reaction temperature is too high. 2. Inhibitor concentration is too low or absent. 3. Prolonged reaction time. | 1. Reduce Temperature: Lower the reaction temperature in 5-10°C increments. An optimal range is often 40-70°C. High temperatures favor the higher activation energy pathway of polymerization.[7]2. Add/Increase Inhibitor: Ensure an appropriate inhibitor (e.g., MEHQ, BHT) is present in the monomer at a suitable concentration (100-500 ppm). If you removed the inhibitor for purification, add a controlled amount back for the reaction.[2]3. Optimize Time: Monitor the reaction progress (e.g., via FTIR) and stop it once the grafting reaction plateaus to prevent extended exposure to conditions that favor polymerization. |
| Reaction Mixture Becomes Viscous or Forms Gels | 1. Runaway polymerization. 2. Monomer impurities. 3. Oxygen contamination. | 1. Immediate Cooling & Dilution: This indicates uncontrolled homopolymerization. For future runs, improve heat dissipation (use a larger solvent volume, ice bath) and verify inhibitor presence. Runaway reactions are often exothermic and auto-accelerating.[3]2. Purify the Monomer: Distill the PMVCS monomer under vacuum immediately before use. Store the purified monomer in a dark, cold environment with a fresh addition of inhibitor. Impurities can act as initiators.[12]3. Use Inert Atmosphere: Conduct the entire reaction under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can participate in radical formation, initiating polymerization. |
| Inconsistent Results Between Batches | 1. Variable monomer quality. 2. Inconsistent removal of inhibitor. 3. Atmospheric leaks in the reaction setup. | 1. Standardize Monomer Source & Purification: Use PMVCS from the same supplier lot. If purifying, use a consistent protocol. Small variations in purity can have large effects on polymerization initiation.2. Standardize Inhibitor Removal: If removing the inhibitor is part of your protocol, use a validated and consistent method, such as dedicated inhibitor removal columns. Incomplete removal leaves a variable that affects reaction kinetics.3. Verify Setup Integrity: Ensure all glassware joints and septa are properly sealed to prevent ingress of oxygen and moisture, which can unpredictably initiate polymerization. |
Experimental Protocols
Protocol 1: Purification of this compound (PMVCS)
Objective: To remove inhibitors and any oligomeric impurities before use.
Materials:
-
PMVCS (as received)
-
Polymerization inhibitor (e.g., MEHQ or BHT)
-
Vacuum distillation apparatus
-
Calcium hydride (CaH₂)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Drying: Add PMVCS to a dry round-bottom flask containing CaH₂ (approx. 1-2% w/v). Stir under an inert atmosphere for 4-6 hours (or overnight) to remove trace moisture.
-
Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Distillation: Decant the dried PMVCS into the distillation flask. Perform the distillation under reduced pressure. The boiling point will depend on the applied vacuum.
-
Collection: Collect the purified monomer in a receiving flask that has been pre-charged with a fresh dose of inhibitor (e.g., 100-200 ppm of BHT) to ensure stability during storage.
-
Storage: Store the purified, inhibited monomer in a tightly sealed container, wrapped in foil to protect from light, at low temperature (e.g., 4°C). Use within a short period for best results.
Protocol 2: General Procedure for Grafting PMVCS onto a Hydroxylated Surface
Objective: To perform a grafting reaction while minimizing homopolymerization.
Materials:
-
Hydroxylated substrate (e.g., silica wafer, glass slide)
-
Purified, inhibited PMVCS
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Anhydrous triethylamine (or other non-nucleophilic base, as a HCL scavenger)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Substrate Preparation: Clean and activate the substrate to ensure a high density of surface hydroxyl groups (e.g., using a piranha solution or UV/Ozone treatment—follow appropriate safety protocols). Dry the substrate thoroughly under vacuum.
-
Reaction Setup: Place the dried substrate in a Schlenk flask or similar reaction vessel. Purge the vessel with inert gas for at least 15-30 minutes.
-
Solvent & Reagent Addition: a. Add anhydrous toluene via cannula or syringe to the reaction vessel. b. Add anhydrous triethylamine (approx. 1.2-1.5 molar equivalents relative to PMVCS). c. Add the purified, inhibited PMVCS (concentration depends on desired grafting density, but typically a 1-5% v/v solution is a good starting point).
-
Reaction: a. Maintain the reaction under a positive pressure of inert gas. b. Stir the solution gently if possible (e.g., with a magnetic stir bar if the substrate allows). c. Maintain a controlled temperature. Start at a lower temperature (e.g., 40-50°C) and monitor the reaction. Avoid aggressive heating.
-
Quenching & Cleaning: a. After the desired reaction time (e.g., 2-4 hours), remove the substrate from the reaction solution. b. Immediately rinse the substrate sequentially with toluene, acetone, and isopropanol to remove any unreacted silane and physisorbed homopolymer. c. Perform a final sonication step in a fresh solvent (e.g., toluene or chloroform) for 5-10 minutes to ensure the removal of any non-covalently bound polymer.
-
Characterization: Dry the substrate and characterize the grafted layer using techniques like contact angle goniometry, ellipsometry, XPS, or FTIR to confirm successful grafting. Analyze the reaction solution with Gel Permeation Chromatography (GPC) to assess the extent of homopolymer formation.[13]
Troubleshooting Logic Diagram
If you detect homopolymer contamination, use the following logic to diagnose the issue.
Caption: A decision tree for troubleshooting homopolymer formation.
References
-
Mazhar, A., et al. (2015). Effect of temperature levels on grafting degrees. ResearchGate. Available at: [Link]
-
Wikipedia. Polymerisation inhibitor. Available at: [Link]
- Google Patents. (2017). US20170313591A1 - Polymerization Inhibitor for Silane.
-
3V Sigma USA. Polymerization Inhibitors. Available at: [Link]
-
Pirzada, M. M. (2021). Polymerization in the presence of inhibitor? ResearchGate. Available at: [Link]
-
Wikipedia. Solvent effects. Available at: [Link]
-
N., Siti & A., Aznizam & M., Mariatti. (2018). Effect of temperature on the degree of grafting for selected samples. ResearchGate. Available at: [Link]
-
Polymer Solutions. Top Analytical Techniques for Characterizing Custom Polymers. Available at: [Link]
-
Chemistry For Everyone. (2025). How Do Polymerization Inhibitors Work? YouTube. Available at: [Link]
-
Serra, H., et al. (2022). High temperature perception in leaves promotes vascular regeneration and graft formation in distant tissues. PMC - PubMed Central. Available at: [Link]
-
Urban, L., et al. (2020). Impacts of Temperature and Rootstocks on Tomato Grafting Success Rates. Agritrop. Available at: [Link]
-
Marciniec, B., et al. (2000). On the mechanism derived from kinetic solvent effects of Grignard reactions with silanes. ResearchGate. Available at: [Link]
-
University of Westminster. Solvent effects and chemical reactivity. Library Search. Available at: [Link]
-
Buback, M. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH. Available at: [Link]
-
Kahn, R. L., et al. (1989). A pilot study of polymerization inhibition of poly (vinyl siloxane) materials by latex gloves. PubMed. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). Polymer Chemistry: Understanding Radical Polymerization. YouTube. Available at: [Link]
-
Buback, M. (2023). Inhibition of Free Radical Polymerization: A Review. PubMed. Available at: [Link]
-
Singh, V., et al. (2017). Polymer Grafting and its chemical reactions. PMC - NIH. Available at: [Link]
-
ResearchGate. (2011). Inhibition of Spontaneous Polymerization during the Synthesis of Epoxyacrylic Oligomer. Available at: [Link]
-
El-Shall, M. S., et al. (2006). Solvent Effect on Nucleophilic Cleavage of p-Chlorobenzyltrimethylsilane Using Tetrabutylammonium Fluoride in ROH-DMSO Media. Science Alert. Available at: [Link]
-
Lee, J. H., et al. (2020). Development of Growth Model for Grafted Hot Pepper Seedlings as Affected by Air Temperature and Light Intensity. MDPI. Available at: [Link]
-
Singh, V., et al. (2017). Polymer Grafting and its chemical reactions. Frontiers. Available at: [Link]
-
Zhang, J., et al. (2024). Graft Reaction of Furfural with Polyvinyl Chloride and Its Effect on Thermal Stability of Polyvinyl Chloride. MDPI. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3vsigmausa.com [3vsigmausa.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Researcher's Guide to the Quantitative Analysis of Phenylmethylvinylchlorosilane Grafting Density
For researchers, scientists, and drug development professionals working with surface modifications, the ability to precisely control and quantify the grafting density of functional silanes is paramount. Phenylmethylvinylchlorosilane (PMVCS) is a versatile molecule used to impart specific functionalities to surfaces, influencing everything from biocompatibility to chemical reactivity. The density of the grafted PMVCS layer dictates the final properties of the modified material, making its accurate measurement a critical step in development and quality control.
This guide provides an in-depth comparison of common analytical techniques for quantifying PMVCS grafting density. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to help you select the most appropriate method for your research needs. Our focus is on providing a self-validating system of protocols, grounded in authoritative scientific principles.
The Foundation: Understanding PMVCS Grafting
The grafting of this compound onto a hydroxylated surface, such as silicon dioxide (SiO₂), is a multi-step process involving hydrolysis and condensation. The highly reactive chlorosilane group readily reacts with trace water to form a silanol intermediate. This intermediate then condenses with the hydroxyl groups on the substrate surface, forming a stable siloxane (Si-O-Si) bond.
Caption: Hydrolysis and condensation of PMVCS on a hydroxylated surface.
The density of the resulting grafted layer is influenced by factors such as reaction time, temperature, solvent, and the concentration of both the silane and water.[1][2][3] Incomplete reactions or polymerization in solution can lead to heterogeneous surfaces with inconsistent properties. Therefore, robust analytical methods are essential to verify and quantify the outcome of the silanization process.
A Comparative Overview of Analytical Techniques
Several analytical techniques can be employed to quantify the grafting density of PMVCS. Each method offers distinct advantages and limitations in terms of sensitivity, information provided, and experimental complexity. The choice of technique will depend on the specific research question, available instrumentation, and the nature of the substrate.
| Technique | Principle | Information Provided | Sensitivity | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical states of the top 1-10 nm of a surface. | Elemental composition, chemical bonding states, layer thickness, and surface coverage. | High (down to ~0.1 atomic %) | Surface-specific, provides chemical state information. | Requires high vacuum, potential for X-ray induced damage, quantification can be complex. |
| Atomic Force Microscopy (AFM) | Scans a sharp tip over a surface to create a topographical image. | Surface morphology, roughness, and layer thickness (via scratching). | High (sub-nanometer resolution) | High-resolution imaging, can be performed in air or liquid. | Tip-sample interactions can damage soft layers, thickness measurements can be challenging. |
| Contact Angle Goniometry | Measures the angle a liquid droplet makes with a solid surface. | Surface hydrophobicity/hydrophilicity, which correlates with surface coverage. | Moderate | Simple, rapid, and inexpensive. | Indirect measure of grafting density, sensitive to surface contamination and roughness. |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Measures changes in the resonance frequency and dissipation of a quartz crystal as mass is added or removed. | Real-time mass uptake, layer thickness, and viscoelastic properties. | Very High (ng/cm²) | Real-time monitoring of the grafting process, provides information on layer properties. | Requires specialized sensors, interpretation can be complex for non-rigid layers. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Quantifies the amount of grafted material by measuring weight loss upon thermal decomposition. | Moderate to High | Direct measure of grafted mass, suitable for bulk samples (powders). | Destructive, requires a significant amount of sample, may not be suitable for thin films on flat substrates. |
In-Depth Methodologies and Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS)
Causality Behind Experimental Choices: XPS is a powerful surface-sensitive technique that provides quantitative elemental and chemical state information.[4] By measuring the relative atomic concentrations of silicon, carbon, and oxygen, we can determine the surface coverage of the PMVCS layer. The high-resolution spectra of the Si 2p and C 1s regions can distinguish between the silicon in the substrate (SiO₂) and the silicon in the silane layer, as well as the different carbon environments in the phenyl and vinyl groups. Angle-resolved XPS (ARXPS) can be used to determine the thickness and uniformity of the grafted layer.[4][5]
Experimental Protocol:
-
Substrate Preparation: Begin with a clean, hydroxylated silicon wafer. A common procedure is to clean the wafer in a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes, followed by extensive rinsing with deionized water and drying under a stream of nitrogen.
-
Silanization: Perform the PMVCS grafting in a controlled environment, for example, by immersing the cleaned wafer in a 1% (v/v) solution of PMVCS in anhydrous toluene for 2 hours at room temperature.
-
Rinsing and Curing: After grafting, rinse the wafer sequentially with toluene, ethanol, and deionized water to remove any physisorbed molecules. Cure the wafer in an oven at 110°C for 30 minutes.
-
XPS Analysis:
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s regions.
-
Data Analysis:
-
Use appropriate software to perform peak fitting and determine the integrated peak areas for each element.
-
Apply relative sensitivity factors (RSFs) to calculate the atomic concentrations.
-
The grafting density (σ) in molecules per nm² can be estimated using the following formula, assuming a uniform monolayer: σ = (N_Si_silane / N_Si_substrate) * (ρ_substrate * N_A / M_substrate)^(2/3) where N_Si_silane and N_Si_substrate are the atomic concentrations of silicon from the silane and substrate, respectively, ρ_substrate is the density of the substrate, N_A is Avogadro's number, and M_substrate is the molar mass of the substrate.[6][7]
-
-
Caption: Workflow for XPS analysis of PMVCS grafting density.
Atomic Force Microscopy (AFM)
Causality Behind Experimental Choices: AFM provides a direct visualization of the surface topography at the nanoscale. While it doesn't directly measure chemical composition, it can be used to determine the thickness of the grafted layer.[8][9] By intentionally scratching away a portion of the silane layer with the AFM tip, the height difference between the grafted and bare substrate can be measured, giving a direct indication of the layer thickness. Phase imaging can also provide contrast between the silane layer and the substrate due to differences in their mechanical properties.
Experimental Protocol:
-
Sample Preparation: Prepare the PMVCS-grafted substrate as described in the XPS protocol.
-
AFM Imaging:
-
Mount the sample on the AFM stage.
-
Use a standard silicon cantilever in tapping mode to acquire a topographical image of the surface. This will reveal the uniformity and morphology of the grafted layer.
-
-
Nanolithography (Scratching):
-
Select a small area of the image (e.g., 1x1 µm).
-
Increase the cantilever setpoint to bring the tip into hard contact with the surface.
-
Scan the selected area to mechanically remove the silane layer.
-
-
Thickness Measurement:
-
Zoom out to a larger scan area (e.g., 5x5 µm) that includes the scratched region.
-
Acquire a new topographical image.
-
Use the AFM software to perform a cross-sectional analysis across the edge of the scratch. The height difference between the unscratched and scratched areas corresponds to the thickness of the PMVCS layer.
-
-
Grafting Density Estimation:
-
The grafting density (σ) can be estimated from the layer thickness (t) using the following formula: σ = (t * ρ * N_A) / M where ρ is the density of the PMVCS layer (can be approximated from the bulk density), N_A is Avogadro's number, and M is the molar mass of PMVCS.
-
Caption: Workflow for AFM-based thickness measurement and grafting density estimation.
Contact Angle Goniometry
Causality Behind Experimental Choices: The wettability of a surface is highly sensitive to its chemical composition.[10][11] A bare, hydroxylated silicon wafer is hydrophilic, exhibiting a low water contact angle. As the hydrophobic phenyl and vinyl groups of PMVCS cover the surface, the water contact angle will increase. By correlating the change in contact angle with the surface coverage, we can obtain a semi-quantitative measure of the grafting density. This method is particularly useful for rapid screening and process optimization.
Experimental Protocol:
-
Sample Preparation: Prepare a series of substrates with varying PMVCS grafting densities by, for example, varying the reaction time or silane concentration. Include a bare, cleaned substrate as a reference.
-
Contact Angle Measurement:
-
Place the substrate on the goniometer stage.
-
Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.
-
Use the goniometer's camera and software to capture an image of the droplet.
-
The software will automatically analyze the droplet shape and calculate the static contact angle.[12]
-
Perform measurements at multiple locations on each sample to ensure reproducibility.
-
-
Data Analysis and Correlation:
-
Plot the measured water contact angle as a function of the silanization parameter (e.g., reaction time).
-
A sigmoidal curve is typically observed, with the contact angle plateauing as the surface becomes fully covered.
-
While not providing a direct molecular count, this method offers a reliable way to compare the relative grafting densities between samples. A calibration curve can be created by correlating contact angle measurements with data from a quantitative technique like XPS.
-
Caption: Relationship between grafting density and water contact angle.
Quartz Crystal Microbalance with Dissipation (QCM-D)
Causality Behind Experimental Choices: QCM-D is an extremely sensitive technique that measures changes in mass at the nanogram level in real-time.[13][14] By using a silica-coated QCM-D sensor, the adsorption of PMVCS can be monitored as it happens. The decrease in the crystal's resonant frequency is directly proportional to the mass of the grafted silane layer, as described by the Sauerbrey equation for thin, rigid films.[15][16] The dissipation measurement provides information about the viscoelastic properties of the layer, indicating whether it is forming a rigid monolayer or a more complex, polymeric structure.
Experimental Protocol:
-
Sensor Preparation: Clean a silica-coated QCM-D sensor with a suitable cleaning procedure (e.g., UV/ozone treatment) to ensure a hydroxylated surface.
-
QCM-D Measurement:
-
Mount the sensor in the QCM-D chamber and establish a stable baseline with the solvent (e.g., anhydrous toluene).
-
Inject the PMVCS solution into the chamber and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time.
-
After the reaction reaches equilibrium (i.e., Δf and ΔD are stable), rinse the chamber with fresh solvent to remove any unbound silane.
-
-
Data Analysis:
-
The change in frequency after rinsing corresponds to the mass of the irreversibly bound PMVCS.
-
If the dissipation change is low (typically <1x10⁻⁶), the Sauerbrey equation can be used to calculate the areal mass (Δm): Δm = -C * (Δf / n) where C is the mass sensitivity constant of the crystal (e.g., ~17.7 ng/cm²·Hz for a 5 MHz crystal) and n is the overtone number.[16]
-
The grafting density (σ) can then be calculated by: σ = (Δm * N_A) / M where N_A is Avogadro's number and M is the molar mass of PMVCS.
-
Caption: Workflow for real-time QCM-D analysis of PMVCS grafting.
Thermogravimetric Analysis (TGA)
Causality Behind Experimental Choices: TGA provides a direct measure of the amount of organic material grafted onto a substrate by monitoring the weight loss as the sample is heated.[17] This is a particularly useful technique for powdered or high-surface-area materials where other methods might be challenging. The weight loss in a specific temperature range corresponding to the decomposition of the organic silane can be used to calculate the grafting density.
Experimental Protocol:
-
Sample Preparation: Prepare a sufficient quantity of the PMVCS-grafted material (e.g., silica powder). Ensure the sample is thoroughly dried to remove any residual solvent or water.
-
TGA Measurement:
-
Place a known mass of the sample into a TGA crucible.
-
Heat the sample in an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 800°C).
-
Record the mass of the sample as a function of temperature.
-
Run a blank TGA scan of the ungrafted silica powder to account for weight loss due to dehydroxylation of the surface.
-
-
Data Analysis:
-
Determine the percentage weight loss in the temperature range corresponding to the decomposition of PMVCS. This is typically between 200°C and 600°C.
-
Subtract the weight loss of the blank silica from the weight loss of the grafted sample to isolate the weight loss due to the silane.
-
The grafting density (σ) in molecules per nm² can be calculated using the following formula: σ = (W * N_A) / (M * S) where W is the mass of the grafted silane, N_A is Avogadro's number, M is the molar mass of PMVCS, and S is the specific surface area of the silica powder (which can be determined by BET analysis).[18]
-
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A Senior Application Scientist's Guide: Phenylmethylvinylchlorosilane vs. (3-Aminopropyl)triethoxysilane for Advanced Surface Modification
In the vanguard of biomedical research and drug development, the interface between a synthetic material and a biological system is not merely a boundary but an active environment. The ability to precisely engineer this interface at the molecular level is paramount for applications ranging from high-throughput screening and biosensors to cell-based therapies and medical implants. Silanization, a process for covalently grafting silane molecules onto hydroxylated surfaces, is a cornerstone technique for achieving this level of control.
This guide offers an in-depth comparative analysis of two powerful yet functionally divergent silanizing agents: Phenylmethylvinylchlorosilane and (3-Aminopropyl)triethoxysilane (APTES). We will move beyond a superficial listing of properties to dissect the core chemical mechanisms, present validated experimental protocols, and provide a data-driven comparison. This will equip you, the researcher, with the expert insights needed to select the optimal tool for your specific scientific challenge.
The Contenders: A Functional Dichotomy
The distinct utility of these two molecules stems directly from their terminal functional groups, which dictate the resulting surface chemistry and subsequent interactions.
-
This compound: As a member of the reactive organochlorosilane family, this molecule presents two key functionalities: a vinyl group (-CH=CH2) and a phenyl group (-C6H5). The vinyl group is a versatile handle for subsequent chemical reactions, including polymerization and thiol-ene "click" chemistry.[1][2] The phenyl group, in contrast, imparts a significant degree of hydrophobicity to the modified surface. The chloro (-Cl) moiety is the highly reactive leaving group that forms the covalent linkage to the substrate.[3]
-
(3-Aminopropyl)triethoxysilane (APTES): This aminosilane is arguably one of the most widely used surface modification agents in biotechnology.[4][5] Its defining feature is a terminal primary amine (-NH2) group. This amine provides a nucleophilic site that is readily exploited for the covalent immobilization of biomolecules like proteins, antibodies, and DNA using a host of well-established crosslinking chemistries.[6][7][8] The three ethoxy (-OCH2CH3) groups are the hydrolyzable moieties that react with the surface.
The Mechanism of Silanization: A Shared Pathway
Despite their differences, both silanes anchor to surfaces like glass, silica, and metal oxides through the same fundamental three-step process, which transforms a hydroxyl-rich surface into a functionalized one.[9][10]
-
Hydrolysis: In the presence of water (either atmospheric trace moisture or intentionally added), the hydrolyzable groups of the silane (chloro- for this compound, ethoxy- for APTES) are replaced by hydroxyl groups, forming highly reactive silanols (Si-OH).
-
Condensation: These silanols then react with the hydroxyl groups on the substrate, forming stable, covalent siloxane bonds (Si-O-Si).
-
Crosslinking: Nearby silanol molecules on the surface can also condense with each other, forming a networked, polymeric layer that enhances the durability of the coating.
Protocol 2: APTES Modification for a Hydrophilic, Bio-conjugatable Surface
This protocol is designed to create a surface rich in primary amines. The deliberate inclusion of water in the solvent system is a key causal step, as it is required to initiate the hydrolysis of the less reactive ethoxy groups on the APTES molecule. [4] Materials:
-
Glass coverslips
-
(3-Aminopropyl)triethoxysilane (APTES)
-
95% Ethanol / 5% Deionized Water solution
-
Piranha solution
-
Nitrogen gas source
-
Oven or hotplate
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Perform the identical Piranha cleaning and drying procedure as detailed in Protocol 1.
-
-
Silanization (Aqueous Conditions):
-
Prepare a 2% (v/v) solution of APTES in a solvent of 95% ethanol and 5% deionized water.
-
Immerse the dry coverslips in the APTES solution for 30-60 minutes at room temperature. Gentle agitation can improve the uniformity of the coating.
-
Remove the coverslips and rinse thoroughly with 95% ethanol to wash away unbound APTES.
-
-
Curing:
-
Cure the coated coverslips at 110°C for 1 hour to complete the covalent bonding.
-
Store the amine-functionalized coverslips in a desiccator. The amine groups are now ready for subsequent crosslinking reactions. [6]
-
Head-to-Head Performance Comparison
The choice between these silanes is fundamentally an application-driven decision. The table below provides a quantitative and qualitative comparison to guide this choice.
| Feature | This compound | (3-Aminopropyl)triethoxysilane (APTES) |
| Terminal Functionality | Vinyl (-CH=CH2) & Phenyl (-C6H5) | Primary Amine (-NH2) |
| Surface Wettability | Hydrophobic | Hydrophilic |
| Typical Water Contact Angle | >90° [11][12] | 40-65° [4][13][14] |
| Primary Application | Polymer grafting, hydrophobic coatings, "click" chemistry conjugation. [1] | Covalent immobilization of proteins, antibodies, DNA, and cells. [6][15][16] |
| Reaction Solvent | Anhydrous (e.g., Toluene) | Aqueous/Alcoholic (e.g., Ethanol/Water) |
| Reaction Kinetics | Very Fast (highly reactive chloro group) | Moderate (slower hydrolysis of ethoxy groups) |
| Layer Control | More prone to uncontrolled multilayer formation due to high reactivity. | More amenable to self-assembled monolayer (SAM) formation. [17] |
| Biocompatibility | Generally lower; hydrophobic surfaces can induce protein denaturation. | Generally high; amine groups can be protonated, creating a positively charged surface that often enhances cell adhesion. [18][19] |
Senior Application Scientist's Verdict: Selecting the Right Tool for Your Application
The selection between these two silanes is a classic case of choosing a specialized instrument over a general-purpose one. Your experimental goal must be the deciding factor.
Choose this compound when:
-
A Hydrophobic Surface is Required: Your research involves studying cellular responses to hydrophobic cues, or you need to create patterns of differential wettability.
-
Grafting Polymers is the Goal: The vinyl group serves as an ideal initiation point for surface-initiated polymerization techniques, allowing for the creation of dense polymer brushes that can control everything from lubricity to bio-adhesion.
-
Thiol-ene "Click" Chemistry is Planned: The vinyl group participates in highly efficient and specific thiol-ene reactions, providing an orthogonal conjugation strategy for attaching molecules that contain a thiol group.
Choose (3-Aminopropyl)triethoxysilane (APTES) when:
-
Immobilizing Biomolecules is the Core Task: This is the workhorse silane for building biosensors, protein microarrays, and functionalized nanoparticles. [5][6]The primary amine is a versatile anchor point for a vast library of commercially available crosslinkers (e.g., glutaraldehyde, NHS esters). [8]* Enhancing Cell Adhesion is Critical: The resulting hydrophilic and often positively charged surface is highly conducive to cell attachment and spreading, making it a default choice for modifying cell culture substrates. [18]* A Versatile Chemical Platform is Needed: The primary amine is a fundamental building block in organic chemistry. It can be easily converted to other functional groups, allowing for multi-step surface functionalization schemes.
References
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- ACS Publications. (n.d.). Surface Modification of Polymers with 3-Aminopropyltriethoxysilane as a General Pretreatment for Controlled Wettability.
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- ACS Publications. (2010). Surface Wettability of (3-Aminopropyl)triethoxysilane Self-Assembled Monolayers.
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- PubMed. (n.d.). Two methods for glass surface modification and their application in protein immobilization.
- ResearchGate. (n.d.). Contact angles for PDMS treated with: (1) Plasma, (2) Plasma + APTES,....
- Harrick Plasma. (2019). APTES.
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- AIP Publishing. (2013). Protein immobilization techniques for microfluidic assays.
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A Comparative Performance Analysis of Phenylmethylvinylchlorosilane and Other Vinylsilanes in Advanced Composites
In the pursuit of high-performance composite materials, the integrity of the interface between the reinforcing filler and the polymer matrix is paramount. Silane coupling agents are the linchpin in fortifying this interface, creating a durable bond that translates to superior mechanical and thermal properties. Among the diverse family of silanes, vinylsilanes are particularly crucial for their ability to copolymerize with a variety of polymer matrices. This guide provides an in-depth performance comparison of Phenylmethylvinylchlorosilane against other commonly utilized vinylsilanes, supported by an analysis of their chemical functionalities and a review of relevant performance data.
The Critical Role of the Silane Coupling Agent
At its core, a silane coupling agent acts as a molecular bridge. It possesses a dual chemical nature: one end reacts with the inorganic filler (e.g., glass fibers, silica), while the other end forms a covalent bond with the organic polymer matrix. This chemical linkage is fundamental to the composite's ability to transfer stress from the flexible polymer to the rigid filler, thereby enhancing properties such as tensile and flexural strength, and improving resistance to moisture and harsh environmental conditions.[1]
The general mechanism involves the hydrolysis of the silane's alkoxy or chloro groups to form reactive silanols. These silanols then condense with hydroxyl groups on the surface of the inorganic filler, forming a stable siloxane bond (Si-O-Si). The organofunctional group of the silane, in this case, a vinyl group, is then available to react and copolymerize with the polymer matrix during curing.
A Spotlight on this compound: Unique Attributes
This compound stands out due to two key features in its molecular structure: the phenyl group and the chloro-functional group attached to the silicon atom.
-
The Phenyl Group Advantage: The presence of a phenyl group imparts significant thermal stability to the silane and, by extension, to the composite's interfacial region. Phenyl groups are known for their high-temperature resistance, making phenyl-containing silanes excellent candidates for composites used in demanding applications such as in the aerospace, automotive, and electronics industries.[2][3][4]
-
The Reactivity of Chlorosilanes: Chlorosilanes are generally more reactive than their alkoxy counterparts. This heightened reactivity can lead to a faster and more efficient reaction with the hydroxyl groups on the filler surface. However, this reactivity also necessitates careful handling, as chlorosilanes are sensitive to moisture and release corrosive hydrochloric acid (HCl) as a byproduct of hydrolysis.[5]
Comparative Vinylsilanes: The Industry Workhorses
For the purpose of this comparison, we will focus on two of the most widely used vinylsilanes in the composites industry:
-
Vinyltrimethoxysilane (VTMS): A versatile and commonly used vinylsilane, it offers a good balance of reactivity and stability.
-
Vinyltriethoxysilane (VTES): Similar to VTMS, but with ethoxy groups that hydrolyze at a slower rate, offering a longer pot life in some formulations.
Performance Comparison: A Data-Driven Analysis
Mechanical Properties
The primary function of a silane coupling agent is to improve the mechanical strength of the composite. This is achieved by enhancing the interfacial adhesion between the filler and the matrix, allowing for efficient stress transfer.
Table 1: Anticipated Mechanical Performance Comparison of Vinylsilanes in Composites
| Silane Type | Key Structural Feature | Expected Impact on Mechanical Properties | Supporting Rationale |
| This compound | Phenyl Group, Chloro Group | Potentially superior tensile and flexural strength, especially at elevated temperatures. | The phenyl group enhances thermal stability at the interface, preserving mechanical integrity under heat. The high reactivity of the chloro group may lead to a more robust bond with the filler.[2][3] |
| Vinyltrimethoxysilane (VTMS) | Methoxy Groups | Good all-around mechanical performance. Widely documented improvements in tensile and flexural strength in various composites.[6][7] | A well-established coupling agent with proven efficacy in enhancing filler-matrix adhesion. |
| Vinyltriethoxysilane (VTES) | Ethoxy Groups | Similar to VTMS, with potential for slight variations in performance based on processing conditions. | Slower hydrolysis rate compared to VTMS can sometimes lead to a more ordered and durable interfacial layer.[8] |
Thermal Stability
The thermal stability of a composite is critical for applications where it will be exposed to high temperatures. The degradation of the filler-matrix interface is often the primary failure mode under thermal stress.
Table 2: Anticipated Thermal Performance Comparison of Vinylsilanes in Composites
| Silane Type | Key Structural Feature | Expected Impact on Thermal Properties | Supporting Rationale |
| This compound | Phenyl Group | Significantly enhanced thermal stability. Higher decomposition temperature and better retention of mechanical properties at elevated temperatures. | The aromatic nature of the phenyl group provides inherent high-temperature resistance.[2][3][4] |
| Vinyltrimethoxysilane (VTMS) | Alkyl Chains | Moderate thermal stability, suitable for a wide range of applications. | The aliphatic nature of the vinyl and methoxy groups offers standard thermal performance.[9] |
| Vinyltriethoxysilane (VTES) | Alkyl Chains | Similar thermal stability to VTMS. | The fundamental thermal stability is dictated by the Si-O-Si and Si-C bonds, which are similar to VTMS. |
Interfacial Adhesion
The interfacial shear strength (IFSS) is a direct measure of the adhesion between the fiber and the matrix. A higher IFSS generally correlates with better overall composite performance.
Table 3: Anticipated Interfacial Adhesion Comparison of Vinylsilanes in Composites
| Silane Type | Key Structural Feature | Expected Impact on Interfacial Shear Strength (IFSS) | Supporting Rationale |
| This compound | Chloro Group, Phenyl Group | Potentially higher IFSS due to strong covalent bonding and a rigid interfacial region. | The high reactivity of the chlorosilane can lead to a denser network of siloxane bonds at the filler surface. The rigid phenyl group can contribute to a stiffer interphase, enhancing stress transfer. |
| Vinyltrimethoxysilane (VTMS) | Methoxy Groups | Good IFSS, forming a strong and durable bond. | Proven to significantly increase IFSS in a variety of composite systems. |
| Vinyltriethoxysilane (VTES) | Ethoxy Groups | Comparable IFSS to VTMS, with performance dependent on application and curing conditions. | Effective in forming a robust chemical bridge between the filler and matrix. |
Experimental Protocols
To empirically validate the performance of these vinylsilanes, a series of standardized tests must be conducted. The following section outlines the methodologies for filler treatment and composite characterization.
Filler Surface Treatment Protocol
Objective: To apply a uniform coating of the silane coupling agent to the surface of the reinforcing filler (e.g., silica particles or glass fibers).
Materials:
-
Reinforcing filler (e.g., silica powder, chopped glass fibers)
-
Silane coupling agent (this compound, VTMS, or VTES)
-
Solvent system (e.g., 95% ethanol/5% water for alkoxysilanes; anhydrous toluene for chlorosilanes)
-
Acetic acid (for pH adjustment of alkoxysilane solutions)
-
Nitrogen gas (for inert atmosphere when handling chlorosilanes)
Methodology for Alkoxysilanes (VTMS, VTES): [10][11]
-
Prepare a 95% ethanol / 5% water solution.
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis.
-
Add the vinylsilane (VTMS or VTES) to the solution with stirring to a final concentration of 2% by weight.
-
Allow 5-10 minutes for the silane to hydrolyze and form silanols.
-
Disperse the filler material into the silane solution and stir for 3-5 minutes.
-
Decant the solution and rinse the treated filler with pure ethanol to remove excess silane.
-
Dry the treated filler in an oven at 110-120°C for 15-20 minutes to cure the silane layer.
Methodology for Chlorosilanes (this compound): [5]
-
Ensure all glassware is thoroughly dried to prevent premature hydrolysis.
-
Work under an inert atmosphere (e.g., nitrogen) to minimize exposure to ambient moisture.
-
Prepare a solution of this compound in an anhydrous solvent such as toluene (typically a 2-5% concentration).
-
Disperse the pre-dried filler material into the solution.
-
The reaction can be carried out at room temperature or with gentle heating to accelerate the process. Reaction time will vary depending on the filler and desired surface coverage.
-
After the reaction, the filler is filtered and washed with the anhydrous solvent to remove unreacted silane and HCl byproduct.
-
The treated filler is then dried in a vacuum oven.
Diagram of Silane Treatment Workflow
Caption: Experimental workflows for the surface treatment of fillers with alkoxysilanes and chlorosilanes.
Composite Fabrication and Testing Protocols
Objective: To fabricate composite samples and evaluate their mechanical and thermal properties according to ASTM standards.
Composite Fabrication (Illustrative Example for a Thermoset Composite):
-
The treated filler is compounded with a thermosetting resin (e.g., epoxy, vinyl ester) at a specified weight percentage.
-
A curing agent is added, and the mixture is thoroughly degassed.
-
The mixture is then cast into molds of the required dimensions for testing and cured according to the resin manufacturer's specifications.
Mechanical Testing:
-
Tensile Properties (ASTM D3039): Tensile strength, modulus, and elongation at break are determined using a universal testing machine. This test provides fundamental data on the material's behavior under tension.[3][12]
-
Flexural Properties (ASTM D7264): Flexural strength and modulus are measured using a three-point or four-point bending test. This is critical for applications where the material will be subjected to bending loads.[13]
Thermal Analysis:
-
Thermogravimetric Analysis (TGA) (ASTM E1131): TGA is used to determine the thermal stability and decomposition temperature of the composite. It measures the weight loss of a material as a function of temperature.[4][14][15]
-
Dynamic Mechanical Analysis (DMA) (ASTM D7028): DMA provides information on the viscoelastic properties of the composite, including the glass transition temperature (Tg), storage modulus, and loss modulus. This is crucial for understanding the material's performance over a range of temperatures.[2][16]
Interfacial Property Measurement:
-
Micromechanical Testing (e.g., Single-Fiber Pull-Out Test): This technique directly measures the interfacial shear strength (IFSS) between a single fiber and the matrix material, providing a quantitative measure of adhesion.[1]
Diagram of Composite Performance Evaluation Workflow
Caption: A logical workflow for the fabrication and comprehensive performance evaluation of composites.
Conclusion and Future Outlook
Based on its chemical structure, this compound presents a compelling option for composites requiring high thermal stability and robust mechanical performance. The presence of the phenyl group is anticipated to provide a significant advantage in high-temperature environments compared to standard aliphatic vinylsilanes like VTMS and VTES. The high reactivity of the chloro-functional group, while requiring more stringent handling protocols, has the potential to create a highly durable and well-bonded interface with the reinforcing filler.
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- ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry.
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Alternative reagents for the synthesis of photosensitive benzocyclobutene thermosets
Future research will likely focus on combining these strategies—for example, developing a low-temperature curing, aqueous-developable BCB resin. Furthermore, the exploration of novel polymer backbones, such as polyimides and polysiloxanes functionalized with BCB, continues to yield materials with tailored mechanical, thermal, and dielectric properties, ensuring that BCB thermosets will remain an enabling technology for next-generation microelectronic devices. [4][8]
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A Comparative Guide to the Thermal Stability of Phenylmethylvinylchlorosilane-Based Polymers
For researchers and professionals in materials science and advanced drug development, the selection of polymeric materials with robust thermal stability is paramount. In applications ranging from high-temperature seals and gaskets in aerospace to specialized coatings in electronics and thermally stable matrices for drug delivery systems, performance under thermal stress is a critical determinant of reliability and longevity.[1][2][3] Polysiloxanes, as a class, are renowned for their superior thermal properties compared to carbon-based polymers, a characteristic rooted in the high bond energy of the siloxane backbone (Si-O).[3]
This guide provides an in-depth evaluation of the thermal stability of polysiloxanes derived from phenylmethylvinylchlorosilane precursors. We will explore the fundamental chemical principles that govern their stability, present comparative experimental data against the common polydimethylsiloxane (PDMS) benchmark, and provide detailed protocols for empirical validation using Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).
The Foundation of Silicone Stability: The Siloxane Backbone
The remarkable thermal stability of silicone polymers originates from their unique inorganic backbone of alternating silicon and oxygen atoms (-Si-O-Si-). The Si-O bond has a significantly higher dissociation energy (approximately 450 kJ/mol) compared to the C-C bonds (~350 kJ/mol) that form the backbone of most organic polymers.[3] This inherent strength means that more thermal energy is required to initiate chain scission and degradation.[1]
However, the stability of the polymer is not solely dictated by bond energy. The organic side groups attached to the silicon atoms play a crucial role in the overall degradation profile and maximum service temperature.
The Benchmark: Understanding the Limits of Polydimethylsiloxane (PDMS)
PDMS is the most common polysiloxane and serves as a crucial baseline for comparison. Its degradation is not typically initiated by the homolytic cleavage of the Si-O backbone. Instead, the flexible nature of the siloxane chain facilitates a "back-biting" or unzipping mechanism, particularly in the presence of acidic or basic residues from polymerization. This process leads to the formation of thermodynamically stable, volatile cyclic oligomers (like D3, D4, D5), resulting in weight loss without significant residue.[1][4] In an inert atmosphere, the onset of this degradation for PDMS typically begins between 300°C and 400°C.[1]
Enhancing Thermal Performance: The Role of Phenyl Groups
The incorporation of phenyl groups onto the polysiloxane backbone, as achieved through the use of precursors like this compound, dramatically enhances thermal and thermo-oxidative stability.[5][6] This improvement stems from two primary mechanisms:
-
Steric Hindrance: The bulky phenyl groups physically obstruct the Si-O backbone, reducing the chain's flexibility. This rigidity makes it more difficult for the polymer chain to form the looped transition state necessary for the back-biting mechanism that produces volatile cyclics.[7]
-
Increased Oxidative Resistance: The phenyl group itself is less susceptible to oxidative attack at elevated temperatures compared to the methyl groups in PDMS. This is critical for applications in air, where oxidation is a primary degradation pathway.[7]
The result is a significant elevation in the polymer's decomposition temperature. Studies have shown that increasing the phenyl content in a polysiloxane copolymer leads to a dramatic enhancement in thermal stability.[6] For instance, phenylmethyl silicone fluids can remain stable at 250°C in an open system and up to 300°C in a closed, oxygen-free system, a considerable improvement over PDMS.[5] Another study demonstrated that increasing phenyl content from ~0.9 wt% to ~3.2 wt% in a silicone gel raised the 10% weight loss temperature from 440.5 °C to 480.0 °C.[8]
Caption: Chemical structures of PDMS vs. Polyphenylmethylsiloxane.
Quantitative Performance Comparison
The following table summarizes typical thermal properties for standard PDMS and phenyl-containing silicones, illustrating the significant performance gains achieved by incorporating phenyl groups.
| Property | Polydimethylsiloxane (PDMS) | Low Phenyl-Content Silicone | High Phenyl-Content Silicone |
| **Onset of Decomposition (TGA, N₂) ** | ~350 - 400 °C[1] | ~440 °C[8] | > 480 °C[8] |
| Max. Continuous Service Temp. (Air) | ~180 - 200 °C[6] | ~200 - 250 °C[6] | > 250 °C[5][9] |
| Glass Transition Temp. (Tg, DSC) | ~ -125 °C[10] | ~ -117 °C[8] | Varies with content, generally higher than PDMS |
Note: Exact values can vary based on polymer purity, molecular weight, crosslink density, and specific formulation.
Experimental Protocols for Thermal Stability Assessment
To empirically validate the thermal performance of these polymers, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the degradation temperature and char yield of the polymer by measuring weight loss as a function of temperature.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the cured polymer sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan into the TGA instrument.
-
Inert Atmosphere Purge: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 20 minutes. Causality: Using an inert atmosphere ensures that the measured weight loss is due to thermal degradation (pyrolysis), not thermo-oxidative degradation, providing a clear measure of the inherent stability of the polymer backbone and side groups.[11]
-
Equilibration: Hold the temperature at 30°C for 5 minutes to ensure thermal equilibrium.
-
Temperature Ramp: Heat the sample from 30°C to 800°C at a controlled rate, typically 10°C/min or 20°C/min. Causality: A standardized heating rate is crucial for comparing results across different samples and laboratories.[12][13]
-
Data Analysis: Plot the percentage of initial weight remaining versus temperature. Determine key metrics such as the onset temperature of degradation (the point where significant weight loss begins) and the temperature at which 5% or 10% weight loss has occurred (T₅% or T₁₀%).
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), which provides insight into the material's flexibility at low temperatures and the effect of bulky side groups on chain mobility.
Methodology:
-
Sample Preparation: Seal 5-10 mg of the polymer sample in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Cycling Program:
-
First Heat Scan: Heat the sample from -150°C to 50°C at a rate of 10°C/min. Causality: This scan reveals the material's properties with its as-is thermal history.[10]
-
Cooling Scan: Cool the sample from 50°C back to -150°C at 10°C/min.
-
Second Heat Scan: Heat the sample again from -150°C to 50°C at 10°C/min. Causality: This crucial second scan is performed on a sample with a controlled thermal history. It erases any previous molding stresses or thermal variations, providing a clear and reproducible glass transition inflection point in the heat flow curve.[11]
-
-
Data Analysis: Analyze the data from the second heating scan. The glass transition (Tg) is identified as a step-change in the heat flow curve.
Degradation Pathway Visualization
The primary thermal degradation pathway for many linear polysiloxanes involves intramolecular rearrangement to form more volatile cyclic species. The incorporation of phenyl groups hinders this process, requiring higher temperatures to initiate degradation.
Caption: Simplified degradation pathway of linear polysiloxanes.
Conclusion
The evidence is clear: polysiloxanes derived from phenyl-containing precursors such as this compound offer a substantial improvement in thermal stability over conventional PDMS. This enhancement is directly attributable to the steric hindrance and oxidative resistance conferred by the phenyl groups, which disrupt the primary degradation pathways. For applications demanding reliable performance at temperatures exceeding 200°C, phenyl-modified silicones are a superior alternative.[5][7] The experimental protocols detailed herein provide a robust framework for researchers to quantify this performance advantage and make informed material selections for the most demanding thermal environments.
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A Senior Application Scientist's Guide to Confirming Phenylmethylvinylchlorosilane Reaction Completion: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals working with organosilanes, ensuring the complete conversion of reactants is paramount to achieving desired product specifications and ensuring downstream processability. Phenylmethylvinylchlorosilane, a versatile precursor in silicone chemistry, undergoes a variety of reactions, such as hydrosilylation, hydrolysis, and polymerization. Monitoring the progression of these reactions to completion requires robust analytical techniques. This guide provides an in-depth comparison of common spectroscopic methods for confirming the completion of reactions involving this compound, offering insights into the causality behind experimental choices and providing actionable protocols.
The Importance of Reaction Monitoring
Incomplete reactions involving this compound can lead to impurities that affect the material properties of the final product, such as its mechanical strength, thermal stability, and optical clarity. Unreacted starting material or the presence of intermediate species can also interfere with subsequent synthetic steps. Therefore, reliable and precise analytical methods are crucial for process control and quality assurance. This guide will focus on three powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is an unparalleled tool for elucidating molecular structure and is highly effective for monitoring reactions involving this compound. By observing the magnetic properties of atomic nuclei, we can track the disappearance of reactant signals and the emergence of product signals. For this particular molecule, ¹H, ¹³C, and ²⁹Si NMR are all highly informative.
¹H NMR Spectroscopy
¹H NMR is particularly useful for observing changes in the organic moieties of the molecule. The vinyl group protons of this compound have characteristic chemical shifts, typically in the range of 5.5-6.5 ppm.[1] The protons of the phenyl group will appear in the aromatic region (around 7-8 ppm), and the methyl protons will be significantly upfield (likely around 0.5-1.0 ppm).[2]
Monitoring a Hydrosilylation Reaction: In a hydrosilylation reaction, a Si-H bond adds across the vinyl group's double bond.[3][4] This will be evident in the ¹H NMR spectrum by the complete disappearance of the vinyl proton signals. Concurrently, new signals corresponding to the protons of the newly formed alkyl chain will appear.
¹³C NMR Spectroscopy
¹³C NMR provides complementary information to ¹H NMR, offering a clear view of the carbon skeleton. The vinyl carbons of this compound will have distinct signals in the sp² region (typically 120-140 ppm).[5][6] The phenyl and methyl carbons will also have characteristic chemical shifts. Upon reaction of the vinyl group, its corresponding signals will disappear, and new signals for the sp³ carbons of the product will emerge. The large chemical shift range of ¹³C NMR (0-220 ppm) often allows for the clear resolution of all carbon signals, minimizing peak overlap.[6][7]
²⁹Si NMR Spectroscopy: The Most Direct Probe
²⁹Si NMR is arguably the most direct method for confirming reaction at the silicon center. The chemical shift of the ²⁹Si nucleus is highly sensitive to its bonding environment.[8][9] this compound will have a specific ²⁹Si chemical shift. Any transformation at the silicon atom, such as the conversion of the Si-Cl bond to a Si-O-Si linkage in a hydrolysis/condensation reaction, will result in a significant change in the ²⁹Si chemical shift.[10][11] For instance, the formation of siloxane bonds (Si-O-Si) will cause a characteristic downfield shift in the ²⁹Si NMR spectrum.[11]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh and dissolve a small aliquot of the reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a known amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm for ¹H, ¹³C, and ²⁹Si).
-
Data Acquisition: Acquire ¹H, ¹³C, and ²⁹Si NMR spectra using a high-resolution NMR spectrometer. For ²⁹Si NMR, a longer acquisition time may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ²⁹Si nucleus.
-
Data Analysis: Process the spectra and integrate the relevant peaks. Reaction completion is confirmed by the disappearance of the reactant's characteristic peaks and the appearance of the expected product peaks in the correct stoichiometric ratios.
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations
FTIR spectroscopy is a rapid and sensitive technique for identifying the presence of specific functional groups in a molecule.[12] It is particularly well-suited for monitoring reactions of this compound by tracking the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands.[13][14]
Key Vibrational Bands to Monitor:
-
Si-Vinyl (Si-CH=CH₂): Look for the disappearance of the C=C stretching vibration around 1600 cm⁻¹ and the vinyl C-H stretching vibrations around 3060-3020 cm⁻¹.[15]
-
Si-Cl: The Si-Cl stretching vibration typically appears in the 450-650 cm⁻¹ region. This band's disappearance is a key indicator of reactions involving the chlorine atom, such as hydrolysis.
-
Si-O-Si: The formation of siloxane bonds during hydrolysis and condensation is indicated by the appearance of a strong, broad absorption band in the 1000-1100 cm⁻¹ region.[16][17][18]
-
Si-H: In hydrosilylation reactions where this compound is the substrate, the disappearance of the Si-H stretching band (around 2100-2250 cm⁻¹) from the hydrosilane reactant is a primary indicator of reaction progress.[15][19]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small drop of the reaction mixture can be placed directly on an attenuated total reflectance (ATR) crystal or between two salt plates (e.g., KBr, NaCl) for transmission analysis.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal or empty salt plates.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: Compare the sample spectrum to the spectrum of the starting material. The absence of key reactant vibrational bands and the presence of characteristic product bands confirm reaction completion. In-line FTIR probes can also be used for real-time reaction monitoring.[12]
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is particularly useful for volatile compounds like chlorosilanes and their reaction products.[20][21] The reaction mixture is injected into the GC, where components are separated based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint.
Monitoring Reaction Completion with GC-MS:
Reaction completion is confirmed by the disappearance of the peak corresponding to this compound in the gas chromatogram and the appearance of new peaks corresponding to the products. The mass spectrum of each peak can be used to confirm the identity of the product. For example, in a successful hydrosilylation, the product will have a molecular weight equal to the sum of the molecular weights of this compound and the hydrosilane.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., hexane, toluene).
-
Injection: Inject a small volume of the diluted sample into the GC-MS system.
-
Separation and Detection: The components are separated on the GC column and detected by the mass spectrometer.
-
Data Analysis: Analyze the chromatogram to identify the peaks corresponding to the reactant and products. Confirm the identity of each component by comparing its mass spectrum to a library of known spectra or by interpreting the fragmentation pattern.
Comparative Analysis of Spectroscopic Methods
| Feature | NMR Spectroscopy (¹H, ¹³C, ²⁹Si) | FTIR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measures the absorption of infrared radiation by molecular vibrations. | Separates compounds based on volatility and polarity, followed by mass-based identification. |
| Information Provided | Detailed structural information, quantitative analysis of components. | Identification of functional groups, qualitative and semi-quantitative analysis. | Separation of mixture components, molecular weight, and structural information from fragmentation. |
| Strengths | - Unambiguous structural confirmation- Quantitative- ²⁹Si NMR directly probes the silicon center | - Rapid analysis- Easy sample preparation- Suitable for in-line monitoring | - High sensitivity- Excellent for separating complex mixtures- Definitive identification with mass spectral libraries |
| Weaknesses | - Lower sensitivity than MS- More expensive instrumentation- Longer acquisition times (especially for ²⁹Si) | - Less structural detail than NMR or MS- Overlapping peaks can be an issue- Not ideal for complex mixtures | - Compounds must be volatile and thermally stable- Potential for on-column reactions- Quantification requires calibration |
| Best For | Detailed structural elucidation of products and quantitative determination of reaction conversion. | Quick checks for the presence or absence of key functional groups and real-time reaction monitoring. | Analysis of complex reaction mixtures and identification of byproducts. |
Conclusion
The choice of spectroscopic method for confirming the completion of a this compound reaction depends on the specific requirements of the analysis. For unambiguous structural confirmation and precise quantification, NMR spectroscopy, particularly with the inclusion of ²⁹Si NMR, is the gold standard. For rapid, qualitative checks and in-process monitoring, FTIR spectroscopy offers a convenient and powerful solution. When dealing with complex mixtures or the need to identify unknown byproducts, the separation power and sensitivity of GC-MS are invaluable. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive understanding of the reaction and ensure the highest quality of the final product.
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Assessing the Long-Term Stability of Phenylmethylvinylchlorosilane Surface Coatings: A Comparative Guide
For researchers, scientists, and drug development professionals, the reliability of surface modifications is paramount. The long-term stability of a surface coating dictates the reproducibility of experiments and the durability of devices. Phenylmethylvinylchlorosilane (PMVCS) is a member of the silane coupling agent family, utilized for creating thin, functionalized films on various substrates.[1][2] This guide provides an in-depth technical assessment of the long-term stability of PMVCS surface coatings, offering a comparative analysis with alternative surface treatments. The methodologies and data presented herein are designed to provide a framework for selecting and validating surface coatings for critical applications.
The Critical Role of Silane Chemistry in Surface Modification
Silane coupling agents, including PMVCS, are organosilicon compounds that act as molecular bridges between inorganic substrates (like glass or metal oxides) and organic materials.[1][2] Their bifunctional nature, typically represented as R-Si-X₃, allows them to form durable covalent bonds with the substrate while presenting a functional organic group (R) at the surface. The stability of these coatings is intrinsically linked to the integrity of the siloxane network (Si-O-Si) formed upon application and curing.
The formation of a stable silane coating is a multi-step process involving hydrolysis of the reactive groups (in the case of PMVCS, the chloro group) to form silanols (Si-OH), followed by condensation with hydroxyl groups on the substrate surface and with other silanol molecules to form a cross-linked network.[3][4] The specific organic functionalities of PMVCS—the phenyl, methyl, and vinyl groups—impart unique properties to the coated surface, such as hydrophobicity and the potential for further chemical modification via the vinyl group.
Experimental Assessment of Long-Term Coating Stability
To rigorously evaluate the long-term stability of PMVCS and other coatings, a series of accelerated aging and stress tests are employed. These tests simulate various environmental conditions that a coated surface might encounter over its service life.
Methodology for Stability Testing
A standardized approach to stability testing is crucial for obtaining comparable data. The following protocol outlines a comprehensive workflow for assessing coating durability.
Experimental Workflow for Coating Stability Assessment
Caption: Workflow for assessing the long-term stability of surface coatings.
Detailed Experimental Protocols:
-
Hydrolytic Stability: Coated substrates are immersed in aqueous solutions of varying pH (e.g., pH 4, 7, and 10) at an elevated temperature (e.g., 50°C) for an extended period (e.g., 30 days). The stability of silane coatings can be influenced by the pH of the aqueous solution, with both acidic and basic conditions potentially accelerating degradation.[5]
-
Thermal Stability: Samples are subjected to thermal cycling (e.g., -20°C to 80°C) or prolonged exposure to high temperatures in a controlled oven.[6] Changes in coating properties are monitored at set intervals.
-
Photochemical Stability (UV Resistance): Coatings are exposed to a controlled source of UV radiation (e.g., using a QUV accelerated weathering tester) to simulate sun exposure. The organic functional groups of silanes can be susceptible to photo-oxidation.[7]
-
Mechanical Durability: Abrasion resistance is quantified using methods like the Taber Abrasion Test (ASTM D4060) or by assessing adhesion after cross-hatch testing (ASTM D3359).[8]
Comparative Analysis of PMVCS and Alternative Coatings
The selection of a surface coating is always a trade-off between performance, cost, and ease of application. Here, we compare the anticipated long-term stability of PMVCS with other common surface modification agents. While direct, extensive long-term stability data for PMVCS is not as prevalent in the literature as for some other silanes, its performance can be inferred from the behavior of similar silane structures and general principles of coating degradation.[7]
| Performance Parameter | This compound (PMVCS) | Perfluorinated Silanes (e.g., FAS-17) | Aminosilanes (e.g., APTES) | Polydimethylsiloxane (PDMS) Coatings |
| Initial Hydrophobicity | High | Very High | Low (Hydrophilic) | High |
| Hydrolytic Stability | Moderate to Good. The siloxane backbone is stable, but extreme pH can catalyze hydrolysis.[5] | Moderate. Susceptible to hydrolysis over time in aqueous environments, leading to a decrease in hydrophobicity.[5] | Moderate. The aminopropyl group can be susceptible to degradation, especially under corrosive conditions.[7] | Good. The siloxane backbone provides excellent resistance to water.[9] |
| Thermal Stability | Good. The presence of phenyl and methyl groups generally imparts good thermal resistance. | Good. The C-F bond is very stable, but the silane linkage to the substrate is the potential weak point at very high temperatures.[10] | Moderate. The aminopropyl group is typically the first to degrade at elevated temperatures.[7] | Excellent. PDMS is known for its high thermal stability.[11] |
| UV Resistance | Moderate. The phenyl and vinyl groups can be susceptible to UV degradation over extended exposure. | Excellent. Fluoropolymers are highly resistant to UV radiation. | Poor to Moderate. The aminopropyl group is prone to photo-oxidation, leading to a loss of functionality.[7] | Good. The Si-O backbone is transparent to UV, but additives can affect overall stability.[9] |
| Mechanical Abrasion Resistance | Moderate. Forms a thin, hard film, but like most monolayer coatings, can be susceptible to scratching. | Moderate. Similar to other thin silane films. | Moderate. Adhesion is typically good, but the organic layer is soft. | Good to Excellent. Can be formulated to form flexible, abrasion-resistant films. |
| Adhesion to Substrate | Excellent. Forms covalent bonds with hydroxylated surfaces.[3][4] | Excellent. Covalently bonds to the substrate. | Excellent. The amine group can also improve adhesion to certain polymer overcoats. | Good. Adhesion can be enhanced with primers or by incorporating adhesion promoters.[12] |
Causality Behind Performance Differences
The variations in long-term stability among these coatings can be attributed to their molecular structures:
-
PMVCS offers a balance of hydrophobicity and chemical functionality. The phenyl group provides steric hindrance and thermal stability, while the vinyl group allows for further polymerization or grafting. Its stability is primarily dependent on the integrity of the Si-O-Si backbone.
-
Perfluorinated Silanes provide the lowest surface energy, resulting in superhydrophobic and oleophobic surfaces.[13] However, their long-term stability in aqueous environments can be a concern due to the potential for hydrolysis of the silane anchor.[5]
-
Aminosilanes like APTES are often used to introduce reactive amine groups for subsequent biomolecule conjugation. While their adhesion is excellent, the organic aminopropyl portion is more susceptible to thermal and UV degradation compared to the more robust backbones of other coatings.[7]
-
PDMS Coatings are polymeric and form thicker, more flexible films. Their inherent chemical inertness and the strength of the siloxane backbone contribute to their excellent thermal and hydrolytic stability.[9][11]
Degradation Pathway of a Silane Coating
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Benchmarking Phenylmethylvinylchlorosilane: A Comparative Performance Analysis for Coupling Agent Applications
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive performance benchmark of Phenylmethylvinylchlorosilane (PMVCS) as a coupling agent. In the pursuit of advanced materials with tailored interfacial properties, the selection of an appropriate coupling agent is paramount. This document offers an objective comparison of PMVCS with established alternatives, supported by a framework of experimental validation. As Senior Application Scientists, our goal is to equip you with the necessary data and methodologies to make informed decisions for your research and development endeavors.
Introduction: The Critical Role of Silane Coupling Agents
Silane coupling agents are organosilicon compounds that function as molecular bridges between inorganic substrates (like glass fibers, fillers, and metals) and organic polymer matrices.[1][2] Their bifunctional nature, possessing both an inorganic-reactive group and an organic-reactive group, is the cornerstone of their utility.[3][4] This dual reactivity allows them to form a durable, covalent link at the interface, thereby enhancing adhesion, improving mechanical properties, and increasing the environmental resistance of composite materials.[5][6] The general mechanism involves the hydrolysis of the alkoxy or chloro groups on the silicon atom to form silanols, which then condense with hydroxyl groups on the inorganic surface. The organofunctional group extends into the polymer matrix, reacting with it during the curing process.[7]
This compound (PMVCS) is a chlorosilane with phenyl, methyl, and vinyl functionalities. Its chemical structure suggests a unique combination of properties. The vinyl group provides reactivity towards unsaturated polymers like polyesters and polyethylenes through radical polymerization.[8] The phenyl group can enhance thermal stability and compatibility with aromatic polymers. The chloro group is highly reactive and hydrolyzes rapidly to form silanol groups, facilitating a strong bond with the inorganic substrate.[1]
This guide will benchmark the performance of PMVCS against commonly used silane coupling agents, focusing on three key performance indicators:
-
Adhesion Strength: The ability to improve the interfacial bond between an inorganic substrate and a polymer matrix.
-
Thermal Stability: The resistance of the coupling agent and the resulting composite to degradation at elevated temperatures.
-
Chemical Resistance: The ability of the treated composite to withstand exposure to various chemical environments.
The Contenders: this compound and Its Alternatives
For a comprehensive comparison, we will evaluate PMVCS against a selection of widely utilized silane coupling agents with varying organic functionalities.
Table 1: Profile of this compound and Alternative Coupling Agents
| Coupling Agent | Chemical Name | Organic Functionality | Polymer Matrix Compatibility (Examples) | Key Characteristics |
| PMVCS | This compound | Vinyl, Phenyl | Unsaturated Polyesters, Polyethylene, Styrenics | High reactivity (chloro group), potential for high thermal stability (phenyl group). |
| KH-550 | (3-Aminopropyl)triethoxysilane | Amino | Epoxy, Phenolic, Polyamide, Polyurethane | Versatile, widely used, promotes good adhesion to a broad range of polymers.[9] |
| KH-560 | (3-Glycidyloxypropyl)trimethoxysilane | Epoxy | Epoxy, Urethane, Acrylic | Reactive with epoxy resins, provides good wet strength retention.[10] |
| KH-570 | (3-Methacryloxypropyl)trimethoxysilane | Methacryl | Unsaturated Polyesters, Acrylics | Co-polymerizes with unsaturated resins, enhancing mechanical strength. |
| VTMO | Vinyltrimethoxysilane | Vinyl | Polyethylene, Polypropylene, EPDM | Used for crosslinking polyethylene (PEX), improves electrical properties.[8] |
Performance Benchmark: A Data-Driven Comparison
While direct, publicly available experimental data simultaneously comparing PMVCS with all the listed alternatives is limited, we can extrapolate its expected performance based on its functional groups and compare it with existing data for other silanes. The following sections present a comparative analysis based on established performance metrics and provide the necessary protocols for you to conduct your own in-house benchmarking.
Adhesion Strength
The primary function of a coupling agent is to enhance the adhesion between the inorganic reinforcement and the polymer matrix. This is often quantified by measuring the lap shear strength of a composite joint.
Table 2: Comparative Lap Shear Strength of Epoxy Composites with Various Silane Coupling Agents
| Coupling Agent | Substrate | Polymer Matrix | Lap Shear Strength (MPa) | Reference |
| Untreated | Anodized Ti-CFRP | Epoxy | 15.74 | [5] |
| KH-550 | Anodized Ti-CFRP | Epoxy | Lower than untreated | [5] |
| KH-560 | Anodized Ti-CFRP | Epoxy | 12.72 | [5] |
| KH-792 | Anodized Ti-CFRP | Epoxy | Lower than untreated | [5] |
| PMVCS (Expected) | Glass/Metal | Unsaturated Polyester/Epoxy | Hypothesized to be high | - |
Note: The data from a study on Ti-CFRP composites showed that in that specific system, the tested silanes did not improve upon the anodized surface.[5] However, in many other systems, silanes significantly enhance adhesion. The expected performance of PMVCS is based on the high reactivity of its chloro group, which should lead to a strong interfacial bond.
Experimental Protocol: Lap Shear Strength Testing (ASTM D1002/D3163/D5868)
This protocol outlines the procedure for evaluating the shear strength of adhesively bonded materials.
-
Substrate Preparation:
-
Clean the substrate surfaces (e.g., glass slides, metal plates) by sonicating in acetone, followed by isopropanol, and finally deionized water for 15 minutes each.
-
Dry the substrates in an oven at 110°C for 1 hour.
-
-
Silane Treatment:
-
Prepare a 2% (v/v) solution of the silane coupling agent in a 95:5 (v/v) ethanol/water mixture, adjusted to a pH of 4.5-5.5 with acetic acid (for alkoxysilanes). For chlorosilanes like PMVCS, an anhydrous solvent like toluene is recommended.
-
Immerse the cleaned substrates in the silane solution for 2-3 minutes.
-
Rinse the substrates with fresh solvent to remove excess silane.
-
Cure the treated substrates at 110°C for 10-15 minutes or at room temperature for 24 hours.
-
-
Composite Assembly:
-
Apply the desired polymer resin to the treated surface of one substrate.
-
Place the second treated substrate over the resin, creating a single-lap joint with a defined overlap area (e.g., 12.7 mm x 25.4 mm).
-
Cure the assembly according to the resin manufacturer's instructions.
-
-
Mechanical Testing:
-
Mount the bonded specimens in a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min for plastics) until failure.
-
Record the maximum load at failure and calculate the shear strength in Megapascals (MPa).
-
Workflow for Adhesion Strength Evaluation
Caption: Workflow for Thermogravimetric Analysis (TGA).
Chemical Resistance
The ability of a composite material to maintain its integrity upon exposure to chemicals is critical for many applications. This is often evaluated by immersing the material in a chemical agent and measuring the change in its mechanical properties.
Table 4: Comparative Chemical Resistance of Polymer Composites (Qualitative)
| Coupling Agent | Acid Resistance | Base Resistance | Solvent Resistance |
| PMVCS (Expected) | Good to Excellent | Good | Excellent |
| KH-550 | Good | Moderate | Good |
| KH-560 | Good | Good | Good |
| KH-570 | Good | Good | Good |
Note: The cross-linked siloxane network at the interface generally improves chemical resistance. The hydrophobic nature of the phenyl and vinyl groups in PMVCS is expected to provide excellent resistance to aqueous and polar solvent environments.
Experimental Protocol: Chemical Resistance Testing (ASTM D543)
-
Specimen Preparation:
-
Prepare standardized test specimens of the composite material (e.g., tensile bars).
-
-
Chemical Immersion:
-
Immerse the specimens in the selected chemical reagents (e.g., acids, bases, solvents) at a specified temperature for a defined period (e.g., 24 hours, 7 days).
-
-
Property Evaluation:
-
After immersion, remove the specimens, clean them, and allow them to re-equilibrate.
-
Measure the change in weight, dimensions, and appearance.
-
Conduct mechanical tests (e.g., tensile strength, flexural strength) to determine the retention of properties compared to unexposed control specimens.
-
Chemical Resistance Testing Workflow
Caption: Workflow for Chemical Resistance Testing.
Causality and Experimental Choices
The selection of these specific experimental protocols is grounded in their ability to provide quantitative and reproducible data that directly correlates with the performance of the coupling agent in real-world applications.
-
Lap Shear Strength: This test directly measures the adhesive strength at the interface, which is the primary function of a coupling agent. The use of standardized ASTM methods ensures that the results are comparable across different studies and laboratories.
-
Thermogravimetric Analysis: TGA provides a rapid and precise measurement of the thermal stability of materials. This is a critical parameter for composites used in high-temperature environments, and the data can be used to predict the service life of the material.
-
Chemical Immersion Testing: This method simulates the exposure of the composite to harsh chemical environments. By measuring the retention of mechanical properties, we can directly assess the ability of the coupling agent to protect the interface from chemical attack.
The choice of alternative silanes for comparison is based on their widespread use and the diversity of their organic functionalities, providing a broad spectrum of performance benchmarks against which PMVCS can be evaluated.
Safety Considerations for this compound
This compound is a chlorosilane and reacts rapidly with moisture, including atmospheric humidity, to release hydrogen chloride (HCl), which is corrosive. [1][2]Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).
Conclusion and Future Outlook
This compound, with its unique combination of vinyl and phenyl functionalities, presents a compelling option as a high-performance coupling agent. Based on its chemical structure, it is hypothesized to offer excellent adhesion to unsaturated polymers, superior thermal stability, and robust chemical resistance.
While this guide provides a framework for comparison and detailed experimental protocols for evaluation, further empirical studies are necessary to generate direct comparative data and fully elucidate the performance advantages of PMVCS. We encourage researchers to utilize the methodologies outlined herein to conduct their own benchmarking studies and contribute to the growing body of knowledge on advanced coupling agent technologies. The self-validating nature of the described protocols ensures the generation of reliable and actionable data to guide your material selection and development processes.
References
-
Scientific.Net. (n.d.). Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents. Retrieved from [Link]
-
MDPI. (2023). Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites. Retrieved from [Link]
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Gelest. (n.d.). Thermal Stability of Silane Coupling Agents. Retrieved from [Link]
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MDPI. (n.d.). Silane Coupling Agents in Polymer-based Reinforced Composites: A Review. Retrieved from [Link]
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Gelest. (n.d.). Silane Coupling Agents. Retrieved from [Link]
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Intertek. (n.d.). Lap Shear ASTM D3163, ASTM D5868 Tests. Retrieved from [Link]
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ResearchGate. (n.d.). What is standard to measure strength of polymer-to-Polymer adhesive bond?. Retrieved from [Link]
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Infinita Lab. (n.d.). ASTM D543 Chemical Resistance of Plastics. Retrieved from [Link]
-
E Squared. (2022). Chemical Resistance Testing: Ensure Suitability for Your Application. Retrieved from [Link]
-
Silico. (2009). How to Choose the Right Silane Coupling Agent. Retrieved from [Link]
-
Co-formula. (n.d.). Vinyl Silane Coupling Agent for Acrylic Emulsion. Retrieved from [Link]
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A Comparative Guide to Phenylmethylvinylchlorosilane and Mercaptosilanes for Metal Adhesion
Introduction: The Critical Role of the Interface
In the realm of materials science, the interface is where success and failure are often decided. The ability to create a robust, durable bond between dissimilar materials—such as an organic polymer coating and an inorganic metal substrate—is paramount for the longevity and performance of countless products, from aerospace components to biomedical devices. Organofunctional silanes are a cornerstone technology for achieving this, acting as true molecular bridges between these disparate worlds.
These bifunctional molecules possess the unique ability to form stable covalent bonds with both the inorganic surface and the organic polymer matrix, dramatically enhancing adhesion where it would otherwise be weak.[1] This guide provides an in-depth comparative analysis of two important classes of silane adhesion promoters: Phenylmethylvinylchlorosilane , a highly reactive vinyl-functionalized chlorosilane, and mercaptosilanes , a class known for its exceptional affinity for specific metal types. Through a review of their fundamental mechanisms, performance characteristics, and application protocols, this document will equip researchers and development professionals to make informed decisions for their specific adhesion challenges.
Part 1: Fundamental Chemistry and Adhesion Mechanisms
The efficacy of any silane adhesion promoter is rooted in its molecular structure and the chemical reactions it undergoes at the substrate interface. While all organofunctional silanes share a common foundational mechanism, the specific reactive groups dictate their ideal applications and performance attributes.
The General Silane Adhesion Pathway
Most silane coupling agents operate via a two-step mechanism initiated by water:
-
Hydrolysis: The hydrolyzable groups on the silicon atom—typically alkoxy (e.g., -OCH₃, -OC₂H₅) or chloro (-Cl) groups—react with water to form highly reactive silanol groups (-Si-OH).[2] This reaction is often catalyzed by adjusting the pH of the silane solution.[3]
-
Condensation and Bonding: These silanol intermediates then condense with hydroxyl groups (-OH) present on the surface of the metal, forming stable, covalent metal-siloxane bonds (M-O-Si). Simultaneously, they self-condense with other silanol groups to build a durable, cross-linked siloxane network (Si-O-Si) on the substrate.[2] This network forms a robust primer layer that is covalently bound to the metal and presents an organofunctional surface ready to bond with a polymer matrix.
This compound: The High-Reactivity Agent
This compound belongs to the chlorosilane family. Its key distinguishing feature is the presence of one or more silicon-chlorine (Si-Cl) bonds.
-
Mechanism: The Si-Cl bond is exceptionally reactive towards water, hydrolyzing almost instantaneously upon contact with moisture to form silanols and releasing hydrochloric acid (HCl) as a byproduct.[4] This high reactivity can lead to very rapid monolayer formation. The organofunctional groups—phenyl, methyl, and vinyl—then dictate its interaction with the polymer matrix. The vinyl group is particularly effective at forming covalent bonds with polymers that cure via free-radical mechanisms, such as polyethylene, EPDM rubbers, and unsaturated polyesters.[5][6] The phenyl group can increase thermal stability and improve compatibility with aromatic polymers.
-
Bonding Logic: Adhesion is achieved through the formation of M-O-Si bonds to the metal's oxide/hydroxide layer and subsequent copolymerization of the vinyl group with the polymer resin.
Mercaptosilanes: The Metal-Specific Specialist
Mercaptosilanes, such as 3-mercaptopropyltrimethoxysilane (MPTMS), are alkoxysilanes distinguished by a terminal mercapto (-SH, or thiol) group.
-
Mechanism: In addition to the conventional hydrolysis and condensation pathway of their alkoxy groups to form M-O-Si bonds, mercaptosilanes possess a second, powerful mechanism. The thiol group has a profound chemical affinity for certain metals, particularly noble and chalcophilic ("sulfur-loving") metals like gold (Au), silver (Ag), and copper (Cu).[7] It readily forms strong, covalent metal-sulfur (M-S) bonds upon direct contact with these surfaces.[8][9][10]
-
Bonding Logic: This dual-action approach—forming both a siloxane network (M-O-Si) and direct thiol-metal bonds (M-S)—creates an exceptionally robust and hydrolytically stable interface on compatible metals. For other metals like steel or aluminum, it functions primarily through the standard siloxane pathway, with the mercapto group available to react with specific polymer systems like polysulfides or epoxies.
Part 2: Comparative Performance Analysis
The choice between these silane classes hinges on a careful evaluation of the target substrate, the polymer system, and the required performance characteristics.
| Feature | This compound | Mercaptosilanes (e.g., MPTMS) |
| Primary Adhesion Mechanism | Covalent M-O-Si bonds via hydrolysis/condensation of the Si-Cl group. | Dual Mechanism: Covalent M-O-Si bonds and direct covalent M-S bonds on specific metals. |
| Target Metal Substrates | Broad applicability to metals with surface hydroxyls (e.g., Steel, Aluminum, Titanium). | Specialist: Exceptional adhesion to Gold, Silver, Copper, and other chalcophilic metals.[7] Generalist: Good adhesion to other hydroxylated metals. |
| Polymer Matrix Compatibility | Excellent for free-radical cured systems: Polyethylene (PE), Unsaturated Polyesters (UPE), Acrylics, EPDM Rubber.[11] | Broad compatibility. Mercapto group reacts with Epoxies, Polyurethanes, Polysulfides, and is widely used in vulcanized rubber systems. |
| Reactivity & Processing | Very High: Reacts rapidly with atmospheric moisture. Releases corrosive HCl. Requires careful handling, often in anhydrous conditions.[4] | Moderate: Hydrolysis is controlled by adding water and adjusting pH. Releases less corrosive alcohol. More forgiving process window.[3] |
| Bond Strength | Can provide high bond strength, particularly when the vinyl group effectively cross-links with the polymer. Lap shear strengths are highly system-dependent but can reach >15-20 MPa.[12][13] | Can provide exceptionally high bond strength on compatible metals due to the dual-bonding mechanism. Studies show significant improvements over unprimed or other primer systems.[8] |
| Hydrolytic Stability | Forms a cross-linked siloxane network which provides good moisture resistance.[14] However, the M-O-Si bond itself is susceptible to hydrolysis over time.[15] | The additional M-S bond provides a more hydrolytically stable anchor point on compatible metals, potentially leading to superior long-term durability in wet environments. |
Part 3: Experimental Protocols
The successful application of any silane is critically dependent on rigorous substrate preparation and controlled application. The following protocols provide a validated framework for laboratory-scale evaluation.
Protocol 1: Metal Surface Preparation (Mandatory for all Silanes)
Causality: The formation of a dense, well-bonded silane layer is impossible without a pristine substrate surface. Contaminants like oils and loose oxides prevent the silanol groups from accessing the surface hydroxyls, leading to poor adhesion.[16] This protocol aims to de-grease and activate the metal surface.
-
Solvent Degreasing: Vigorously wipe the metal coupon with acetone, followed by isopropanol, using lint-free cloths. Change cloths frequently.
-
Ultrasonic Cleaning: Place the coupon in a beaker with fresh acetone and sonicate for 15 minutes. Repeat with isopropanol for another 15 minutes.
-
Surface Activation (Choose one):
-
For General Metals (Steel, Aluminum): Immerse in a 5% NaOH solution at 60°C for 5 minutes to etch and hydroxylate the surface. Rinse thoroughly with deionized (DI) water until the water runs off in a sheet with no beading (a "water break" test).
-
For Copper/Noble Metals: Abrasive polishing with a fine alumina slurry followed by thorough DI water rinsing and drying is often sufficient.
-
-
Drying: Dry the cleaned coupons immediately with a stream of dry nitrogen or in an oven at 110°C for 15-20 minutes. Do not handle the prepared surfaces with bare hands.
Protocol 2: Application of Mercaptosilane (Alkoxysilane Method)
Causality: Alkoxysilanes require controlled hydrolysis to generate the optimal concentration of reactive silanols before application. Premature or excessive self-condensation in the solution can lead to the formation of oligomers that deposit poorly and create a weak boundary layer.[3] A slightly acidic pH (4.5-5.5) is optimal as it promotes a high hydrolysis rate while minimizing the condensation rate.
-
Solution Preparation:
-
Prepare a 95:5 (v/v) mixture of ethanol and DI water.
-
Adjust the pH of the mixture to ~5.0 using a few drops of acetic acid.
-
With vigorous stirring, slowly add the mercaptosilane (e.g., MPTMS) to the solvent mixture to achieve a final concentration of 2% by volume.
-
Continue stirring for at least 60 minutes to allow for sufficient hydrolysis.
-
-
Application:
-
Immerse the prepared metal coupons in the silane solution for 2-3 minutes.
-
Withdraw the coupons slowly and allow excess solution to drain off.
-
-
Curing:
-
Allow the coupons to air-dry for 30 minutes at room temperature.
-
Transfer to an oven and cure at 110°C for 15-20 minutes. This thermal step drives off water and alcohol, promoting the condensation reaction to form covalent M-O-Si and Si-O-Si bonds.[3]
-
Protocol 3: Application of this compound (Chlorosilane Method)
Causality: Chlorosilanes are extremely sensitive to moisture and react with the water in ambient air. Therefore, the application must be performed in a controlled, low-humidity environment using anhydrous solvents to prevent premature reaction and HCl release before the silane reaches the substrate.
-
Solution Preparation (in a dry environment, e.g., glove box):
-
Use an anhydrous solvent such as toluene or hexane.
-
Add the chlorosilane to the solvent to a final concentration of 1-2% by volume. The solution should be used immediately.
-
-
Application:
-
Immerse the prepared metal coupons in the silane solution for 1-2 minutes.
-
-
Rinsing and Curing:
-
Remove the coupons and rinse with fresh anhydrous solvent to remove any physisorbed (non-bonded) silane.
-
A post-deposition bake at 100-110°C can help remove residual solvent and drive the condensation reaction to completion.[4]
-
Protocol 4: Adhesion Performance Evaluation (ASTM D1002 - Lap Shear Test)
Causality: A quantitative measure of adhesive strength is required to objectively compare performance. The single lap shear test is a standardized method that applies a tensile force to an offset bonded joint, creating a shear stress in the bond line.
-
Specimen Preparation:
-
Bond two silane-treated metal coupons together using the desired polymer adhesive (e.g., an epoxy, a polyurethane adhesive). The bond area should be a defined overlap, typically 12.5 mm x 25.4 mm.
-
Ensure a consistent bond line thickness using spacers or controlled clamping pressure.
-
Cure the adhesive according to the manufacturer's specifications.
-
-
Testing:
-
Mount the bonded specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until failure.[17]
-
Record the maximum load achieved.
-
-
Calculation:
-
Calculate the lap shear strength in megapascals (MPa) by dividing the maximum load (in Newtons) by the bond area (in square millimeters).
-
Test multiple replicates (n ≥ 5) for statistical validity.[18]
-
Conclusion and Recommendations
The selection between this compound and mercaptosilanes is not a matter of which is universally "better," but which is chemically appropriate for the specific application.
-
Choose Mercaptosilanes when bonding to noble or chalcophilic metals like gold, silver, or copper. The dual-adhesion mechanism offers the potential for superior bond strength and hydrolytic stability in these specialized cases. They are also a versatile choice for polymer systems like epoxies and polyurethanes on more common metals.
-
Choose this compound (or other vinyl silanes) when the primary consideration is creating a strong, covalent link to a vinyl-based or free-radical cured polymer matrix. Its high reactivity is suitable for processes where rapid surface modification is needed, provided the release of HCl and sensitivity to moisture can be managed.
Ultimately, the optimal adhesion promoter is one that is matched to both the inorganic substrate and the organic polymer.[15][19] The experimental protocols outlined in this guide provide a robust framework for empirical validation, enabling researchers and scientists to move beyond theoretical selection to data-driven confirmation of the best-performing adhesion promoter for their system.
References
- Vinyl Silane Coupling Agents: Enhancing Composites and Co
-
Adhesion Promoters: Silane Coupling Agents. (Source: ResearchGate, URL: [Link])
- Technical Data Sheet - Industrial adhesives. (Source: Available upon request)
-
Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier. (Source: SiSiB SILICONES, URL: [Link])
-
The Effectiveness of Silane Adhesion Promoters in the Performance of Polyurethane Adhesives. (Source: Scilit, URL: [Link])
-
Why Titanates and Zirconates May Be Better Adhesion Promoters Than Silanes. (Source: Adhesives & Sealants Industry, URL: [Link])
-
Choosing the Right Silane Adhesion Promoters for SMP Sealants. (Source: Adhesives & Sealants Industry, URL: [Link])
-
Using Silanes as Adhesion Promoters. (Source: Computational Chemistry List, URL: [Link])
-
Adsorption of 3-Mercaptopropyltrimethoxysilane on Silicon Oxide Surfaces and Adsorbate Interaction with Thermally Deposited Gold. (Source: ResearchGate, URL: [Link])
-
Application of (3-mercaptopropyl)trimethoxysilane as a molecular adhesive in the fabrication of vapor-deposited gold electrodes on glass substrates. (Source: Semantic Scholar, URL: [Link])
-
The gold deposition procedure with MPTMS adhesive layer. (Source: ResearchGate, URL: [Link])
-
Chemistry of Silanes: Interfaces in Dental Polymers and Composites. (Source: National Institutes of Health, URL: [Link])
-
Lap shear strength of commercial glues and 20 wt % SiNP S-Bpin composite. (Source: ResearchGate, URL: [Link])
-
Silanes as adhesion promoters for paints, inks, coatings, and adhesives. (Source: OnlyTRAININGS, URL: [Link])
-
Application of (3-mercaptopropyl)trimethoxysilane as a molecular adhesive in the fabrication of vapor-deposited gold electrodes on glass substrates. (Source: ACS Publications, URL: [Link])
-
Self-assembly of (3-mercaptopropyl) trimethoxysilane on iodine coated gold electrodes. (Source: Semantic Scholar, URL: [Link])
-
Adhesion Promoter. (Source: Deco Chemical Technology Co.,Ltd, URL: [Link])
-
Lap shear strength‐displacement curves and lap shear strengths of BSA0.35 in bonding stainless steel after each reuse. (Source: ResearchGate, URL: [Link])
- Organosilane Technology in Coating Applications: Review and Perspectives. (Source: Available upon request)
-
Adhesion Promoters 101. (Source: Prospector Knowledge Center, URL: [Link])
-
Corrosion Resistance of Silane Coatings on Aluminum and Magnesium Alloys. (Source: University of Akron IdeaExchange, URL: [Link])
-
Lap-shear and peel test measurements of bond strength. (Source: NASA, URL: [Link])
-
Effect of temperature on the shear strength of aluminium single lap bonded joints for high temperature applications. (Source: ResearchGate, URL: [Link])
-
Effect of Adhesive Type and Thickness on the Lap Shear Strength. (Source: ResearchGate, URL: [Link])
- EFFECTS OF DIFFERENT SURFACE PREPARATIONS ON BONDING PROPERTIES OF ALUMINIUM ALLOY EN AW-5754. (Source: Available upon request)
- Characterization of Structural Adhesives Using Lap Shear and Pin and Collar Tests. (Source: Available upon request)
-
Chemistry and applications of alkoxy silanes. (Source: SciSpace, URL: [Link])
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- 11. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]
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- 13. ntrs.nasa.gov [ntrs.nasa.gov]
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- 19. adhesivesmag.com [adhesivesmag.com]
Safety Operating Guide
Phenylmethylvinylchlorosilane proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of Phenylmethylvinylchlorosilane
Introduction: Beyond the Benchtop
This compound is a valuable reagent in synthetic chemistry, notably in the preparation of α-silylcarboxylic acids and functionalized siloxane thermosets.[1][2] However, its utility in research and development is matched by its hazardous nature. As a member of the organochlorosilane family, it possesses a combination of reactivity, corrosivity, and flammability that demands a rigorous and informed approach to its handling and, critically, its disposal.[3] This guide provides the essential procedural framework for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. Our focus is not merely on the steps to be taken, but on the chemical principles that dictate them, empowering you to handle this substance with confidence and competence.
Core Hazard Profile of this compound
Understanding the inherent risks is the foundation of safe chemical handling. This compound is classified as a hazardous substance due to its multiple reactive properties.
Key Hazards:
-
Extreme Reactivity with Water: This is the most critical characteristic. This compound reacts rapidly and violently with water, moisture, and protic solvents.[1][2][4] This hydrolysis reaction is not passive; it generates toxic and corrosive hydrogen chloride (HCl) gas and heat.[4][5] This dictates the stringent need for dry handling conditions and segregation from all aqueous waste streams.
-
Corrosivity: Due to its reaction with moisture to form HCl, it is highly corrosive to skin, eyes, and the respiratory tract, capable of causing severe chemical burns.[3][6]
-
Flammability: While classified as a combustible liquid rather than highly flammable, it still possesses a flash point that requires the strict elimination of ignition sources during handling and storage.[1][2]
-
Health Hazards: It is harmful if swallowed and causes severe skin burns and serious eye damage.[3] Inhalation of vapors or the resulting HCl mist can cause respiratory irritation and damage.[6]
| Hazard Data | Value / Classification | Source |
| Physical State | Clear Liquid | [1][3] |
| Primary Hazard Codes | C (Corrosive) | [1][2] |
| GHS Hazard Statements | H227 (Combustible liquid), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | [3] |
| Flash Point | 72°C | [1][2] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [1][2] |
| Incompatible Materials | Water, Alcohols, Alkalis, Metal Salts, Oxidizing Agents, Strong Acids/Bases | [3][7] |
Guiding Principle: Safe Disposal Through Professional Management
The primary directive for the disposal of this compound is that it must be managed as a hazardous waste. Under no circumstances should it be poured down the drain or mixed with general laboratory waste. [3][4] The recommended and safest method of disposal is incineration by a licensed and approved waste disposal facility.[3][8] This high-temperature process ensures the complete destruction of the compound into less hazardous components.
Operational Plan for Waste Management
A systematic approach to waste collection and storage is crucial to prevent accidents and ensure compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. Standard laboratory attire is insufficient.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[7][9]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[9]
-
Body Protection: Wear a lab coat or suitable protective clothing.[7][9]
-
Respiratory Protection: All handling of open containers must be done in a certified chemical fume hood to prevent vapor inhalation.[7] If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.[9]
Step 2: Waste Collection and Segregation
Proper segregation is key to preventing dangerous reactions in the waste container.
-
Container Selection: Use only designated, dry, and chemically compatible waste containers. High-density polyethylene (HDPE) containers are often suitable.[10] The container must have a secure, tightly sealing lid.
-
Labeling: Clearly label the container with "Hazardous Waste: this compound," along with the appropriate hazard pictograms (Corrosive, Flammable).[8]
-
Segregation: This waste stream must be kept separate. DO NOT mix this compound waste with:
-
Transfer: When transferring waste, work within a chemical fume hood. Use a funnel to prevent spills and keep the container closed when not actively adding waste.
Step 3: Temporary Storage
Store the sealed waste container in a designated satellite accumulation area that is:
-
Cool, dry, and well-ventilated. [7]
-
Away from heat, sparks, and open flames. [7]
-
Separate from incompatible materials. [7]
-
In secondary containment to control any potential leaks.
Step 4: Arranging Final Disposal
The final step is to arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[4][11] Follow your organization's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport the waste yourself.
Emergency Protocol: Spill Management
In the event of a spill, a calm and methodical response is critical. The following workflow outlines the necessary steps.
Sources
- 1. This compound CAS#: 17306-05-7 [m.chemicalbook.com]
- 2. This compound CAS#: 17306-05-7 [amp.chemicalbook.com]
- 3. gelest.com [gelest.com]
- 4. nj.gov [nj.gov]
- 5. CHLOROSILANES, TOXIC, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. globalsilicones.org [globalsilicones.org]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gelest.com [gelest.com]
- 10. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 11. nipissingu.ca [nipissingu.ca]
Navigating the Hazards: A Guide to Safely Handling Phenylmethylvinylchlorosilane
I have successfully gathered specific information for Phenylmethylvinylchlorosilane, including its GHS classification, physical and chemical properties.
From the search results, I now know:
-
GHS Classification : It is classified as "Skin Corrosion/Irritation, Category 1B" with the hazard statement H314: "Causes severe skin burns and eye damage". The signal word is "Danger".[1][2]
-
Physical and Chemical Properties :
-
Reactivity : It reacts rapidly with moisture, water, and protic solvents.[5] This confirms that the general guidance for chlorosilanes regarding hydrolysis to form HCl is directly applicable.
I have sufficient information to create a comprehensive and specific guide for handling this compound. I can now proceed with structuring the content, explaining the causality behind the safety protocols, creating the required diagrams, and compiling the final response with a complete reference list. Therefore, no further search queries are needed.
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, this guide provides essential, field-tested protocols for the safe handling, use, and disposal of this compound. This document moves beyond mere procedural lists to explain the rationale behind each safety measure, ensuring a deep, actionable understanding for researchers in fast-paced R&D environments. Our commitment is to empower you with the knowledge to maintain a secure laboratory environment while advancing your critical work.
Core Hazard Analysis: Understanding this compound's Reactivity
This compound (CAS No. 17306-05-7) is a versatile organochlorosilane reagent. However, its utility is matched by its significant hazards, primarily stemming from its high reactivity, particularly with water and other protic solvents.[5] The core danger lies in its rapid hydrolysis.
The Hydrolysis Reaction: When this compound comes into contact with moisture—even humidity in the air—it readily hydrolyzes. This reaction cleaves the silicon-chlorine bond, producing hydrochloric acid (HCl) and silanols, which can then condense to form siloxanes.
-
C₉H₁₁ClSi + H₂O → C₉H₁₂OSi + HCl
The generation of corrosive hydrochloric acid is the principal immediate hazard upon exposure, leading to severe chemical burns.[1][2] The GHS classification for this compound is Skin Corrosion/Irritation, Category 1B , with the signal word "Danger" and the hazard statement H314: "Causes severe skin burns and eye damage." [1][2]
This reactivity dictates every aspect of its handling, from storage to disposal. The constant potential for HCl formation necessitates stringent control over the handling environment and meticulous use of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
Given the severe corrosive nature of this compound and its hydrolysis product, a comprehensive PPE strategy is non-negotiable. Standard laboratory attire is insufficient. The following table outlines the mandatory PPE, with explanations rooted in the chemical's properties.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles AND a full-face shield. | Protects against splashes of the liquid, which can cause severe, irreversible eye damage. The face shield provides a secondary barrier for the entire face. Contact lenses should never be worn when handling this chemical as they can trap corrosive vapors and liquid against the eye.[1][6] |
| Hand Protection | Neoprene or nitrile rubber gloves. | These materials offer good resistance to chlorosilanes. Latex gloves are not suitable and should not be used.[4][6] Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A flame-retardant, chemically resistant laboratory coat. | Provides a barrier against accidental spills and splashes. For larger quantities or operations with a higher risk of exposure, a chemically resistant apron or full-body suit should be considered. |
| Respiratory Protection | A NIOSH-certified respirator with a combination organic vapor/acid gas (yellow) cartridge. | Required when handling the chemical outside of a certified chemical fume hood or in poorly ventilated areas. This protects against inhalation of the vapor and, more importantly, the hydrochloric acid fumes produced upon contact with atmospheric moisture.[4][7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk. The following workflow is designed to be a self-validating system for safe handling.
-
Skin or Eye Contact:
-
Immediately proceed to the nearest safety shower or eyewash station.
-
Remove all contaminated clothing while flushing.
-
Flush the affected area with copious amounts of water for at least 15 minutes. [5]For eyes, hold the eyelids open and continue to rinse.
-
Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.
-
-
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
-
-
Small Spills (in a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or soda ash. Do not use combustible materials like paper towels.
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Wipe the area with a non-protic solvent (e.g., hexane) and then decontaminate.
-
-
Large Spills (outside a fume hood):
-
Evacuate all non-essential personnel from the area.
-
Alert your institution's emergency response team.
-
If it is safe to do so, remove any ignition sources.
-
Ventilate the area.
-
-
Fire:
-
This compound has a flash point of approximately 72°C and is considered a combustible liquid. [3][5] 2. For small fires, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.
-
DO NOT USE WATER. The violent reaction with water will generate large amounts of flammable and corrosive gases, potentially worsening the fire. [6] 4. If the fire is large or cannot be controlled, evacuate the area and contact emergency services.
-
Disposal Plan: Managing this compound Waste
Improper disposal of this compound and its associated waste can pose a significant environmental and safety risk. All waste is considered hazardous.
-
Waste Collection:
-
All materials contaminated with this compound, including excess reagent, quenched solutions, used absorbent materials, and contaminated PPE, must be collected in a clearly labeled, sealed, and chemically compatible container.
-
The container should be marked as "Hazardous Waste: this compound, Corrosive, Combustible."
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
-
Disposal Procedure:
-
Disposal must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never attempt to dispose of this compound by pouring it down the drain or evaporating it in a fume hood.
-
The primary methods of disposal for this type of waste are typically incineration or chemical neutralization at a permitted facility.
-
By adhering to these detailed protocols, you can effectively manage the risks associated with this compound, ensuring your safety and the integrity of your research.
References
-
PubChem. (n.d.). Vinylmethyl(phenyl)chlorosilane. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025, August 20). Vinyl Phenyl Methyl Chlorosilane. Retrieved from [Link]
-
Gelest, Inc. (2014, November 26). Safety Data Sheet: PHENYLMETHYLCHLOROSILANE. Retrieved from [Link]
-
New Mexico State University. (n.d.). Hazardous Waste Management Manual. Retrieved from [Link]
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- 2. chemicalbook.com [chemicalbook.com]
- 3. Vinyl Phenyl Methyl Chlorosilane | CAS#:17306-05-7 | Chemsrc [chemsrc.com]
- 4. This compound | 17306-05-7 [chemicalbook.com]
- 5. This compound CAS#: 17306-05-7 [amp.chemicalbook.com]
- 6. PHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. gelest.com [gelest.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
